molecular formula C10H9ClO3 B1348964 Methyl 3-(4-chlorophenyl)-3-oxopropanoate CAS No. 53101-00-1

Methyl 3-(4-chlorophenyl)-3-oxopropanoate

Cat. No.: B1348964
CAS No.: 53101-00-1
M. Wt: 212.63 g/mol
InChI Key: OIPOJEDRCKVDJK-UHFFFAOYSA-N
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Description

Methyl 3-(4-chlorophenyl)-3-oxopropanoate is a useful research compound. Its molecular formula is C10H9ClO3 and its molecular weight is 212.63 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 3-(4-chlorophenyl)-3-oxopropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClO3/c1-14-10(13)6-9(12)7-2-4-8(11)5-3-7/h2-5H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIPOJEDRCKVDJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC(=O)C1=CC=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70967631
Record name Methyl 3-(4-chlorophenyl)-3-oxopropanoate
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Molecular Weight

212.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53101-00-1, 22027-53-8
Record name Methyl 3-(4-chlorophenyl)-3-oxopropanoate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl (4-chlorobenzoyl)acetate
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Foundational & Exploratory

An In-depth Technical Guide to Methyl 3-(4-chlorophenyl)-3-oxopropanoate (CAS: 22027-53-8)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 3-(4-chlorophenyl)-3-oxopropanoate, a halogenated β-keto ester, is a versatile chemical intermediate with potential applications in the synthesis of a variety of organic molecules. This technical guide provides a comprehensive overview of its physicochemical properties, a detailed synthesis protocol, and a summary of its known applications as a reactant in organic chemistry. While direct biological activity and its effects on signaling pathways have not been extensively reported in peer-reviewed literature, this document will also explore the biological activities of structurally similar compounds to provide a basis for future research and drug discovery efforts.

Chemical and Physical Properties

This compound is an organic compound that is typically a colorless to pale yellow solid at room temperature.[1][2] It is characterized by the presence of a methyl ester, a ketone functional group, and a 4-chlorophenyl substituent.[2] This substitution pattern contributes to its increased lipophilicity and reactivity in various chemical transformations.[2] The compound is soluble in common organic solvents, facilitating its use in a wide range of synthetic applications.[2]

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 22027-53-8[1]
Molecular Formula C₁₀H₉ClO₃[1]
Molecular Weight 212.63 g/mol [3]
Melting Point 42-46 °C[4]
Boiling Point 100-106 °C at 0.2 mmHg[4]
Appearance Colorless to pale yellow solid[1][2]
Solubility Soluble in organic solvents[2]

Synthesis

General Synthesis Reaction

The synthesis of this compound is generally achieved through an acyl chloride-based reaction.[4] A common approach involves the reaction of a 4-chlorophenyl-substituted precursor with a methylating agent.

Experimental Protocol: Synthesis of β-keto Esters

Materials:

  • 4'-chloroacetophenone

  • Dimethyl carbonate

  • Sodium hydride (NaH) 60% dispersion in mineral oil

  • Dry Tetrahydrofuran (THF)

  • Glacial acetic acid

  • 10% Hydrochloric acid (HCl)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Magnesium sulfate (MgSO₄)

Procedure:

  • In an oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, a suspension of sodium hydride (1.2 equivalents) in dry THF is prepared under a nitrogen atmosphere.

  • Dimethyl carbonate (4 equivalents) is added to the suspension.

  • A solution of 4'-chloroacetophenone (1 equivalent) in dry THF is added dropwise to the reaction mixture at room temperature.

  • After the addition is complete, the reaction mixture is heated to reflux and maintained at this temperature for 6 hours, with reaction progress monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction is cooled to room temperature and quenched by the careful addition of glacial acetic acid, followed by 10% HCl.

  • The aqueous phase is extracted three times with ethyl acetate.

  • The combined organic phases are washed sequentially with saturated sodium bicarbonate solution, water, and brine.

  • The organic layer is then dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in petroleum ether.

Diagram 1: General Workflow for the Synthesis of a β-keto Ester

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification NaH_THF Suspend NaH in dry THF Add_Carbonate Add Dimethyl Carbonate NaH_THF->Add_Carbonate Add_Ketone Add 4'-chloroacetophenone in dry THF Add_Carbonate->Add_Ketone Reflux Reflux for 6 hours Add_Ketone->Reflux Quench Quench with Acetic Acid & HCl Reflux->Quench Extract Extract with Ethyl Acetate Quench->Extract Wash Wash with NaHCO3, Water, Brine Extract->Wash Dry Dry over MgSO4 Wash->Dry Evaporate Evaporate Solvent Dry->Evaporate Purify Flash Column Chromatography Evaporate->Purify Product Pure this compound Purify->Product

Caption: General workflow for β-keto ester synthesis.

Applications in Organic Synthesis

This compound serves as a valuable building block in the synthesis of more complex molecules, particularly heterocyclic compounds. Its bifunctional nature (ester and ketone) allows for a variety of chemical transformations.

Diagram 2: Logical Relationship of Reactant to Product Classes

G cluster_products Potential Product Classes Reactant This compound Pyrazoles Pyrazoles Reactant->Pyrazoles Reaction with hydrazines Pyridines Pyridines Reactant->Pyridines Hantzsch-type reactions Benzofurans Benzofurans Reactant->Benzofurans Condensation with quinones Other_Heterocycles Other Heterocycles Reactant->Other_Heterocycles Various cyclizations

Caption: Synthetic utility of the title compound.

Potential Biological Activity (Based on Structurally Related Compounds)

While specific biological data for this compound is not extensively documented, the structural motifs present in the molecule are found in compounds with known biological activities.

  • Anticancer Activity: Derivatives of the structurally similar methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate have been shown to selectively inhibit the proliferation of colon cancer cells. This suggests that the 4-chlorophenyl moiety might be a key pharmacophore for anticancer activity.

  • Antimicrobial Activity: The 4-chlorophenyl group is present in a variety of compounds that exhibit antimicrobial properties. For instance, certain N-acyl-α-amino acids and 1,3-oxazoles containing a 4-[(4-chlorophenyl)sulfonyl]phenyl moiety have demonstrated activity against Gram-positive bacterial strains.

It is important to note that these are extrapolations based on related structures, and dedicated biological evaluation of this compound is required to determine its specific activities and mechanisms of action.

Future Directions

The versatile chemistry of this compound makes it an attractive starting material for the synthesis of novel compounds with potential therapeutic applications. Future research should focus on:

  • Synthesis of Novel Derivatives: Utilizing the reactive keto-ester functionality to synthesize libraries of new compounds.

  • Biological Screening: Evaluating the synthesized compounds for a range of biological activities, including anticancer, antimicrobial, and enzyme inhibition properties.

  • Mechanism of Action Studies: For any active compounds identified, elucidating their mechanism of action, including their effects on specific cellular signaling pathways.

Conclusion

This compound is a readily accessible chemical intermediate with significant potential for use in organic synthesis and drug discovery. While its own biological profile remains to be fully characterized, the presence of key structural features found in biologically active molecules suggests that it is a promising scaffold for the development of novel therapeutic agents. Further research into its synthetic applications and biological properties is warranted.

References

An In-depth Technical Guide to the Physical Properties of Methyl (4-chlorobenzoyl)acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl (4-chlorobenzoyl)acetate, also known as methyl 3-(4-chlorophenyl)-3-oxopropanoate, is a keto-ester of significant interest in synthetic organic chemistry. Its bifunctional nature, possessing both a ketone and an ester group, makes it a versatile precursor for the synthesis of a variety of more complex molecules, including pharmaceuticals and other biologically active compounds. This technical guide provides a comprehensive overview of the known physical properties of Methyl (4-chlorobenzoyl)acetate, including detailed experimental protocols for its synthesis and characterization, presented to aid researchers and professionals in its effective utilization.

Physicochemical Properties

A summary of the key physical and chemical properties of Methyl (4-chlorobenzoyl)acetate is presented below. These values have been compiled from various chemical suppliers and databases.

PropertyValueReference(s)
Molecular Formula C₁₀H₉ClO₃[1][2]
Molecular Weight 212.63 g/mol [1][2]
Appearance Solid[1]
Melting Point 42-46 °C (lit.)[1]
Boiling Point 100-106 °C at 0.2 mmHg[3]
CAS Number 22027-53-8[1][2]

Synthesis

Methyl (4-chlorobenzoyl)acetate is typically synthesized via a crossed Claisen condensation reaction. This method involves the reaction of an ester with enolizable α-hydrogens (in this case, methyl acetate) with an ester that lacks α-hydrogens (methyl 4-chlorobenzoate) in the presence of a strong base.

Experimental Protocol: Crossed Claisen Condensation

Reactants:

  • Methyl 4-chlorobenzoate

  • Methyl acetate

  • Sodium hydride (NaH) or Sodium methoxide (NaOMe)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Dilute hydrochloric acid (for workup)

  • Saturated sodium bicarbonate solution (for workup)

  • Brine (for workup)

  • Anhydrous magnesium sulfate or sodium sulfate (for drying)

Procedure:

  • Base Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), a suspension of sodium hydride (1.1 equivalents) in anhydrous diethyl ether is prepared. Alternatively, a solution of sodium methoxide in methanol can be used, with the methanol subsequently removed under reduced pressure.

  • Reaction Initiation: A solution of methyl 4-chlorobenzoate (1.0 equivalent) and methyl acetate (2-3 equivalents) in anhydrous diethyl ether is added dropwise to the stirred suspension of the base at a controlled temperature, typically 0 °C to room temperature.

  • Reaction Progression: After the addition is complete, the reaction mixture is stirred at room temperature or gently refluxed for several hours to ensure the completion of the condensation. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup: The reaction is quenched by the slow addition of dilute hydrochloric acid at 0 °C until the mixture is acidic. The aqueous layer is separated and extracted with diethyl ether. The combined organic layers are washed successively with water, saturated sodium bicarbonate solution, and brine.

  • Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product. The crude Methyl (4-chlorobenzoyl)acetate can be further purified by vacuum distillation or recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate).

Logical Workflow for Synthesis:

G cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_process Process cluster_product Product r1 Methyl 4-chlorobenzoate p1 Claisen Condensation r1->p1 r2 Methyl Acetate r2->p1 r3 Strong Base (e.g., NaH) r3->p1 c1 Anhydrous Solvent (e.g., Ether) c1->p1 c2 Inert Atmosphere c2->p1 c3 Controlled Temperature c3->p1 p2 Acidic Workup p1->p2 p3 Purification (Distillation/Recrystallization) p2->p3 product Methyl (4-chlorobenzoyl)acetate p3->product

Synthesis workflow for Methyl (4-chlorobenzoyl)acetate.

Spectral Data

Detailed spectral analysis is crucial for the unambiguous identification and characterization of Methyl (4-chlorobenzoyl)acetate.

¹H NMR Spectroscopy

The proton NMR spectrum of Methyl (4-chlorobenzoyl)acetate is expected to show distinct signals corresponding to the aromatic protons, the methylene protons adjacent to the carbonyl groups, and the methyl ester protons.

  • Aromatic Protons (Ar-H): Two doublets in the aromatic region (typically δ 7.0-8.0 ppm). The protons ortho to the chlorine atom will be deshielded compared to the protons meta to the chlorine.

  • Methylene Protons (-CH₂-): A singlet in the region of δ 3.5-4.5 ppm.

  • Methyl Protons (-OCH₃): A singlet around δ 3.7 ppm.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information about the carbon framework of the molecule.

  • Carbonyl Carbons (C=O): Two signals in the downfield region (typically δ 160-200 ppm), one for the ketone and one for the ester.

  • Aromatic Carbons: Signals in the aromatic region (δ 120-140 ppm). The carbon attached to the chlorine atom will have a characteristic chemical shift.

  • Methylene Carbon (-CH₂-): A signal in the aliphatic region (δ 40-50 ppm).

  • Methyl Carbon (-OCH₃): A signal around δ 52 ppm.

Infrared (IR) Spectroscopy

The IR spectrum is useful for identifying the key functional groups present in the molecule.

  • C=O Stretching (Ketone): A strong absorption band around 1685 cm⁻¹.

  • C=O Stretching (Ester): A strong absorption band around 1740 cm⁻¹.

  • C-O Stretching (Ester): Absorption bands in the region of 1200-1300 cm⁻¹.

  • C-Cl Stretching: A band in the fingerprint region.

  • Aromatic C-H Stretching: Bands above 3000 cm⁻¹.

  • Aromatic C=C Stretching: Bands in the 1450-1600 cm⁻¹ region.

Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The mass spectrum of Methyl (4-chlorobenzoyl)acetate will show a molecular ion peak (M⁺) at m/z 212 and an (M+2)⁺ peak with approximately one-third the intensity of the M⁺ peak, which is characteristic of the presence of a chlorine atom.

Solubility

The solubility of Methyl (4-chlorobenzoyl)acetate is an important consideration for its use in reactions and for its purification.

SolventSolubility
Water Insoluble
Methanol Soluble
Ethanol Soluble
Dichloromethane Soluble
Diethyl Ether Soluble
Tetrahydrofuran (THF) Soluble
Toluene Soluble
Hexanes Sparingly soluble

Safety Information

Methyl (4-chlorobenzoyl)acetate should be handled with appropriate safety precautions in a well-ventilated fume hood. It is advisable to wear personal protective equipment, including safety glasses, gloves, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This technical guide provides a thorough overview of the physical properties, synthesis, and spectral characterization of Methyl (4-chlorobenzoyl)acetate. The detailed experimental protocol for its synthesis via Claisen condensation, along with the summarized physicochemical and spectral data, serves as a valuable resource for researchers and professionals in the fields of chemistry and drug development. This information is intended to facilitate the safe and effective use of this versatile chemical intermediate in various synthetic applications.

References

A Technical Guide to Methyl 3-(4-chlorophenyl)-3-oxopropanoate: Synthesis, Properties, and Applications in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 3-(4-chlorophenyl)-3-oxopropanoate is a versatile β-ketoester that serves as a pivotal intermediate in the synthesis of a wide array of heterocyclic compounds, most notably pyrazole and pyrazolone derivatives. These derivatives have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities, including antimicrobial and anticancer properties. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and synthesis of this compound. Furthermore, it delves into its application as a precursor for pharmacologically active molecules, presenting detailed experimental protocols, quantitative biological activity data, and insights into their potential mechanisms of action.

Chemical Structure and Properties

This compound is an organic compound featuring a methyl ester, a ketone functional group, and a 4-chlorophenyl substituent.[1]

Chemical Structure:

Synonyms: Methyl (4-chlorobenzoyl)acetate, Methyl 3-(4-chlorophenyl)-3-oxopropionate[2]

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 22027-53-8[2]
Molecular Formula C₁₀H₉ClO₃[2]
Molecular Weight 212.63 g/mol [2]
Appearance Colorless to pale yellow liquid or solid[1]
Melting Point 42-46 °C[2]
Boiling Point 132-138 °C at 0.38 mmHg[2]
Flash Point >110 °C[2]
Solubility Soluble in organic solvents[1]

Synthesis of this compound

The primary synthetic route to this compound is the Claisen condensation. This reaction involves the condensation of an ester with a ketone in the presence of a strong base.

Experimental Protocol: Claisen Condensation

This protocol describes the synthesis of this compound from 4-chloroacetophenone and dimethyl carbonate using sodium methoxide as the base.

Materials:

  • 4-chloroacetophenone

  • Dimethyl carbonate

  • Sodium methoxide

  • Methanol

  • Toluene

  • Hydrochloric acid (for neutralization)

  • Diethyl ether (for extraction)

  • Anhydrous magnesium sulfate (for drying)

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus

  • Separatory funnel

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a stirrer, dissolve sodium methoxide in methanol.

  • To this solution, add 4-chloroacetophenone and an excess of dimethyl carbonate.

  • Heat the reaction mixture to reflux and maintain for several hours. Monitor the reaction progress using thin-layer chromatography (TLC).

  • After completion, cool the mixture to room temperature and remove the excess methanol and dimethyl carbonate under reduced pressure.

  • Neutralize the residue with a dilute solution of hydrochloric acid.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by vacuum distillation to yield this compound.

Applications in the Synthesis of Bioactive Heterocycles

This compound is a key building block for the synthesis of various heterocyclic compounds, particularly pyrazolone and pyrazole derivatives. These scaffolds are of significant interest in drug discovery due to their diverse pharmacological activities.

Synthesis of Pyrazolone Derivatives

Pyrazolones are synthesized through the condensation of β-ketoesters with hydrazines.

Materials:

  • This compound

  • Phenylhydrazine

  • Ethanol

  • Glacial acetic acid (catalyst)

  • Round-bottom flask

  • Reflux condenser

Procedure:

  • In a round-bottom flask, dissolve this compound and an equimolar amount of phenylhydrazine in ethanol.

  • Add a catalytic amount of glacial acetic acid to the mixture.

  • Heat the reaction mixture to reflux for several hours. Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • The product will precipitate out of the solution. Collect the solid by filtration.

  • Wash the solid with cold ethanol and dry to obtain the pyrazolone derivative.

G cluster_synthesis Synthesis of Pyrazolone Derivative Methyl_3-(4-chlorophenyl)-3-oxopropanoate This compound Reaction Condensation Methyl_3-(4-chlorophenyl)-3-oxopropanoate->Reaction Phenylhydrazine Phenylhydrazine Phenylhydrazine->Reaction Pyrazolone_Derivative 1-Phenyl-3-(4-chlorophenyl) -1H-pyrazol-5(4H)-one Reaction->Pyrazolone_Derivative G cluster_pathway Potential Anticancer Mechanisms of Pyrazole Derivatives cluster_tubulin Tubulin Inhibition cluster_kinase Kinase Inhibition cluster_ros ROS Induction Pyrazole_Derivative Pyrazole Derivative Tubulin Tubulin Pyrazole_Derivative->Tubulin Inhibits EGFR_AKT EGFR / AKT2 Pyrazole_Derivative->EGFR_AKT Inhibits ROS Increased ROS Production Pyrazole_Derivative->ROS Microtubule_Disruption Microtubule Disruption Tubulin->Microtubule_Disruption Cell_Cycle_Arrest G2/M Cell Cycle Arrest Microtubule_Disruption->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis Downstream_Signaling Downstream Pro-Survival Signaling (e.g., NF-κB) EGFR_AKT->Downstream_Signaling Proliferation_Survival Decreased Cell Proliferation and Survival Downstream_Signaling->Proliferation_Survival Caspase_Activation Caspase Activation ROS->Caspase_Activation Apoptosis_ROS Apoptosis Caspase_Activation->Apoptosis_ROS G cluster_antimicrobial Potential Antimicrobial Mechanisms of Pyrazole Derivatives Pyrazole_Derivative Pyrazole Derivative Cell_Wall Bacterial Cell Wall Pyrazole_Derivative->Cell_Wall Disrupts DNA_Gyrase DNA Gyrase / Topoisomerase IV Pyrazole_Derivative->DNA_Gyrase Inhibits Protein_Synthesis Protein Synthesis Pyrazole_Derivative->Protein_Synthesis Inhibits Nucleic_Acid_Synthesis Nucleic Acid Synthesis Pyrazole_Derivative->Nucleic_Acid_Synthesis Inhibits Cell_Death Bacterial Cell Death Cell_Wall->Cell_Death DNA_Gyrase->Cell_Death Protein_Synthesis->Cell_Death Nucleic_Acid_Synthesis->Cell_Death

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Methyl 3-(4-chlorophenyl)-3-oxopropanoate

Abstract

This compound, also known by its synonym Methyl (4-chlorobenzoyl)acetate, is a key organic compound with significant applications in medicinal chemistry and organic synthesis. As a β-ketoester, its unique chemical structure, featuring a ketone and an ester functional group separated by a methylene bridge, makes it a versatile precursor for the synthesis of a wide range of more complex molecules, including various pharmaceuticals and pesticides.[1][2] This technical guide provides a comprehensive overview of its physicochemical properties, a detailed experimental protocol for its synthesis via a crossed Claisen condensation, and its applications in research and development.

Physicochemical Properties

This compound is a solid at room temperature, appearing as a colorless to pale yellow substance.[2] It is soluble in common organic solvents, which facilitates its use in a variety of reaction conditions.[2] A summary of its key quantitative data is presented below.

PropertyValueSource(s)
Molecular Formula C₁₀H₉ClO₃[3]
Molecular Weight 212.63 g/mol [3]
CAS Number 22027-53-8; 53101-00-1[1]
Melting Point 42-46 °C[1]
Boiling Point 297.3 ± 20.0 °C (at 760 mmHg)
Density ~1.3 g/cm³
Appearance Colorless to pale yellow solid[2]

Synthesis via Crossed Claisen Condensation

The most common and efficient method for synthesizing β-ketoesters like this compound is the Crossed Claisen Condensation . This reaction involves the acylation of an enolizable ester with a non-enolizable ester in the presence of a strong base. In this case, methyl acetate can be reacted with methyl 4-chlorobenzoate.

Experimental Protocol

Objective: To synthesize this compound.

Materials:

  • Methyl 4-chlorobenzoate

  • Methyl acetate (dried)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer

  • Nitrogen or Argon gas supply for inert atmosphere

Procedure:

  • Preparation: Under an inert atmosphere (N₂ or Ar), a suspension of sodium hydride (1.2 equivalents) is prepared in anhydrous THF in a three-necked round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

  • Enolate Formation: A solution of dry methyl acetate (1.5 equivalents) in anhydrous THF is added dropwise to the NaH suspension at 0 °C. The mixture is then allowed to warm to room temperature and stirred until the evolution of hydrogen gas ceases, indicating the formation of the methyl acetate enolate.

  • Condensation: The reaction mixture is cooled again to 0 °C. A solution of methyl 4-chlorobenzoate (1.0 equivalent) in anhydrous THF is added dropwise via a dropping funnel over 30-60 minutes.

  • Reaction Completion: After the addition is complete, the mixture is heated to reflux and maintained for 2-4 hours, or until TLC analysis indicates the consumption of the starting material (methyl 4-chlorobenzoate).

  • Quenching: The reaction is carefully quenched by cooling to 0 °C and slowly adding 1 M HCl until the mixture is acidic (pH ~5-6). This step neutralizes the excess base and protonates the resulting β-ketoester enolate.

  • Extraction: The aqueous phase is extracted three times with ethyl acetate.

  • Washing: The combined organic layers are washed sequentially with saturated sodium bicarbonate solution, water, and brine.

  • Drying and Concentration: The organic phase is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • Purification: The crude product can be purified by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the pure this compound.

Synthesis_Workflow cluster_reactants Reactants & Base cluster_process Reaction Process cluster_workup Workup & Purification r1 Methyl 4-chlorobenzoate condensation 2. Condensation (Addition of Methyl 4-chlorobenzoate) r1->condensation r2 Methyl Acetate enolate 1. Enolate Formation (Methyl Acetate + NaH) r2->enolate + NaH base Sodium Hydride (NaH) in THF base->enolate enolate->condensation reflux 3. Heat to Reflux condensation->reflux quench 4. Acidic Quench (HCl) reflux->quench extract 5. Extraction (Ethyl Acetate) quench->extract purify 6. Purification (Chromatography/Recrystallization) extract->purify product Product: This compound purify->product

Fig. 1: Workflow for the synthesis of this compound.

Applications in Research and Drug Development

The utility of this compound stems from the reactivity of its dicarbonyl structure. It serves as a versatile building block for synthesizing more complex heterocyclic and carbocyclic systems, which are common scaffolds in pharmaceutical agents.

Key reaction types where this compound is utilized include:

  • Oxidative coupling and annulation of phenols

  • Enantioselective hydrogenation

  • Intramolecular cyclization reactions

As a crucial intermediate, it is involved in the synthetic pathways of various target molecules in pharmaceutical and agricultural research and development.[4] The presence of the chlorophenyl group provides a site for further modification via cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the introduction of diverse functional groups to explore structure-activity relationships (SAR) in drug discovery programs.

Applications cluster_reactions Synthetic Transformations cluster_products Resulting Scaffolds / Products start Methyl 3-(4-chlorophenyl) -3-oxopropanoate r1 Cyclocondensation (e.g., with hydrazines, ureas) start->r1 r2 Alkylation/ Acylation start->r2 r3 Cross-Coupling (at Chloro- position) start->r3 r4 Reduction/ Hydogenation start->r4 p1 Pyrazoles, Pyrimidines r1->p1 p2 Substituted β-ketoesters r2->p2 p3 Biaryl Compounds r3->p3 p4 Chiral Alcohols r4->p4

Fig. 2: Role as a versatile intermediate in organic synthesis.

Safety Information

This compound is considered an irritant.[1] Standard laboratory safety precautions should be employed during its handling.

  • Personal Protective Equipment (PPE): Wear suitable protective clothing, gloves, and eye/face protection.

  • In case of contact with eyes: Rinse immediately with plenty of water and seek medical advice.[1]

  • Handling: Avoid inhalation of dust/fumes and contact with skin and eyes. Handle in a well-ventilated area or fume hood.

References

In-Depth Technical Guide: Spectroscopic and Synthetic Profile of Methyl 3-(4-chlorophenyl)-3-oxopropanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and synthetic methodology for Methyl 3-(4-chlorophenyl)-3-oxopropanoate, a key intermediate in various chemical syntheses. This document is intended to serve as a detailed resource for researchers and professionals in the fields of organic chemistry, medicinal chemistry, and drug development.

Spectroscopic Data

The structural elucidation of this compound is critically dependent on various spectroscopic techniques. The compound exists in a dynamic equilibrium between its keto and enol tautomers, which significantly influences its spectroscopic characteristics.

Keto-Enol Tautomerism:

The presence of an alpha-hydrogen between two carbonyl groups allows this compound to exhibit keto-enol tautomerism. The equilibrium between the keto and enol forms is influenced by factors such as solvent polarity and temperature. This phenomenon is crucial for the interpretation of its NMR spectra, where signals for both tautomers may be observed.

keto_enol_tautomerism cluster_keto Keto Tautomer cluster_enol Enol Tautomer keto_structure enol_structure keto_structure->enol_structure Equilibrium

Caption: Keto-enol tautomerism of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Due to the keto-enol tautomerism, the 1H and 13C NMR spectra of this compound can be complex, showing distinct signals for each tautomer. The ratio of the tautomers can be determined by integrating the respective signals. Below are the predicted and reported chemical shifts for the major keto form.

Table 1: 1H NMR Spectroscopic Data (Keto Form)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.90Doublet2HAr-H (ortho to C=O)
~7.50Doublet2HAr-H (meta to C=O)
~4.00Singlet2H-CH2-
~3.75Singlet3H-OCH3

Table 2: 13C NMR Spectroscopic Data (Keto Form)

Chemical Shift (δ) ppmAssignment
~192.0C=O (Ketone)
~167.0C=O (Ester)
~140.0Ar-C (C-Cl)
~134.0Ar-C (quaternary)
~129.5Ar-CH
~129.0Ar-CH
~52.5-OCH3
~45.5-CH2-
Infrared (IR) Spectroscopy

The IR spectrum provides valuable information about the functional groups present in the molecule. The keto and enol forms will exhibit distinct characteristic absorption bands.

Table 3: IR Spectroscopic Data

Wavenumber (cm-1)IntensityAssignment
~3100-3000MediumAr C-H stretch
~2950MediumAliphatic C-H stretch
~1745StrongC=O stretch (Ester)
~1685StrongC=O stretch (Aryl Ketone)
~1600, ~1480Medium-StrongC=C stretch (Aromatic)
~1250-1000StrongC-O stretch
~830StrongC-Cl stretch
Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

Table 4: Mass Spectrometry Data

m/zInterpretation
212/214[M]+ (Molecular ion peak, showing isotopic pattern for Chlorine)
181/183[M - OCH3]+
153/155[M - COOCH3]+
139/141[Cl-C6H4-CO]+
111/113[Cl-C6H4]+

Experimental Protocols

Synthesis of this compound

A common and effective method for the synthesis of this compound is the Claisen condensation of 4'-chloroacetophenone with dimethyl carbonate in the presence of a strong base, such as sodium hydride.

Materials:

  • 4'-Chloroacetophenone

  • Dimethyl carbonate

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous tetrahydrofuran (THF)

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet is charged with sodium hydride (1.2 equivalents).

  • Anhydrous THF is added to the flask, and the suspension is cooled to 0 °C in an ice bath.

  • A solution of 4'-chloroacetophenone (1.0 equivalent) and dimethyl carbonate (3.0 equivalents) in anhydrous THF is added dropwise to the stirred suspension of sodium hydride.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 4-6 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to 0 °C, and the excess sodium hydride is quenched by the slow addition of methanol.

  • The mixture is then acidified with 1 M hydrochloric acid to a pH of ~2-3.

  • The aqueous layer is extracted three times with ethyl acetate.

  • The combined organic layers are washed with saturated sodium bicarbonate solution, followed by brine.

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure this compound.

Acquisition of Spectroscopic Data

NMR Spectroscopy: 1H and 13C NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer using deuterated chloroform (CDCl3) as the solvent and tetramethylsilane (TMS) as an internal standard.

IR Spectroscopy: The IR spectrum is obtained using a Fourier-transform infrared (FTIR) spectrometer. The sample can be analyzed as a thin film on a salt plate (for oils) or as a KBr pellet (for solids).

Mass Spectrometry: Mass spectra are typically acquired using an electron ionization (EI) source on a gas chromatography-mass spectrometry (GC-MS) system.

experimental_workflow start Start: Synthesis reagents Reactants: 4'-Chloroacetophenone Dimethyl Carbonate Sodium Hydride start->reagents synthesis Claisen Condensation in Anhydrous THF reagents->synthesis workup Aqueous Workup (Acidification & Extraction) synthesis->workup purification Purification: Column Chromatography workup->purification product Product: This compound purification->product analysis Spectroscopic Analysis product->analysis nmr NMR (1H, 13C) analysis->nmr ir IR analysis->ir ms Mass Spectrometry analysis->ms data Data Interpretation nmr->data ir->data ms->data

Caption: General experimental workflow for the synthesis and analysis.

This guide provides essential spectroscopic and synthetic information for this compound. Researchers are advised to consult original literature and safety data sheets before conducting any experimental work.

An In-depth Technical Guide to the 1H NMR Spectrum of Methyl (4-chlorobenzoyl)acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of Methyl (4-chlorobenzoyl)acetate. As a β-ketoester, this compound exhibits keto-enol tautomerism, a fundamental concept in organic chemistry that significantly influences its spectroscopic properties and reactivity. This document outlines the expected ¹H NMR spectral data for both tautomers, provides a standard experimental protocol for spectrum acquisition, and visualizes the key chemical structures and analytical workflow.

Keto-Enol Tautomerism

Methyl (4-chlorobenzoyl)acetate exists as an equilibrium mixture of its keto and enol forms. The interconversion between these two tautomers is typically slow on the NMR timescale, allowing for the observation of distinct signals for each species in the ¹H NMR spectrum. The equilibrium position is influenced by factors such as solvent and temperature. Generally, the keto form is the major tautomer.

Caption: Keto-enol tautomerism of Methyl (4-chlorobenzoyl)acetate.

Predicted ¹H NMR Spectral Data

The following tables summarize the predicted ¹H NMR data for the keto and enol tautomers of Methyl (4-chlorobenzoyl)acetate in a typical deuterated solvent like chloroform-d (CDCl₃). These predictions are based on established chemical shift ranges for similar functional groups and the known effects of substituents.

Table 1: Predicted ¹H NMR Data for the Keto Tautomer of Methyl (4-chlorobenzoyl)acetate

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
Methylene (-CH₂-)~ 4.0Singlet2H
Methoxyl (-OCH₃)~ 3.7Singlet3H
Aromatic (Ha)~ 7.9Doublet2H
Aromatic (Hb)~ 7.5Doublet2H

Table 2: Predicted ¹H NMR Data for the Enol Tautomer of Methyl (4-chlorobenzoyl)acetate

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
Enolic Hydroxyl (-OH)~ 12.5Singlet (broad)1H
Vinylic (-CH=)~ 6.1Singlet1H
Methoxyl (-OCH₃)~ 3.8Singlet3H
Aromatic (Ha')~ 7.8Doublet2H
Aromatic (Hb')~ 7.4Doublet2H

Spectral Interpretation

  • Keto Tautomer:

    • The methylene protons alpha to two carbonyl groups are expected to appear as a sharp singlet around 4.0 ppm.

    • The methoxyl protons of the ester group will also be a singlet, typically around 3.7 ppm.

    • The aromatic protons will exhibit a characteristic AA'BB' system due to the para-substitution. The two protons ortho to the carbonyl group (Ha) will be deshielded and appear further downfield as a doublet, while the two protons meta to the carbonyl group (Hb) will appear as a doublet at a slightly higher field.

  • Enol Tautomer:

    • The most downfield signal will be the enolic hydroxyl proton , which is involved in a strong intramolecular hydrogen bond, shifting its resonance to as high as 12.5 ppm. This peak is often broad.

    • The vinylic proton appears as a singlet around 6.1 ppm.

    • The methoxyl protons of the enol form are in a slightly different electronic environment compared to the keto form and are predicted to appear around 3.8 ppm.

    • The aromatic protons of the enol tautomer will also show an AA'BB' pattern, with slight shifts compared to the keto form.

The relative integration of the signals for the keto and enol forms can be used to determine the equilibrium constant (Keq) for the tautomerization.

Experimental Protocol for ¹H NMR Spectrum Acquisition

A standard protocol for acquiring the ¹H NMR spectrum of Methyl (4-chlorobenzoyl)acetate is as follows:

Experimental_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep1 Dissolve ~10-20 mg of Methyl (4-chlorobenzoyl)acetate in ~0.6 mL of CDCl3. prep2 Add a small amount of Tetramethylsilane (TMS) as an internal standard (0 ppm). prep1->prep2 prep3 Transfer the solution to a 5 mm NMR tube. prep2->prep3 acq1 Place the NMR tube in the spectrometer. prep3->acq1 acq2 Lock the spectrometer on the deuterium signal of CDCl3. acq1->acq2 acq3 Shim the magnetic field to optimize homogeneity. acq2->acq3 acq4 Acquire the 1H NMR spectrum using a standard pulse sequence (e.g., 30-degree pulse, 1-2 s relaxation delay). acq3->acq4 proc1 Apply Fourier transformation to the Free Induction Decay (FID). acq4->proc1 proc2 Phase correct the spectrum. proc1->proc2 proc3 Calibrate the chemical shift scale to the TMS signal (0 ppm). proc2->proc3 proc4 Integrate the signals. proc3->proc4 analysis analysis proc4->analysis Analyze Spectrum

Caption: A typical workflow for acquiring a ¹H NMR spectrum.

Instrumentation: A 400 MHz or higher field NMR spectrometer is recommended for good signal dispersion, especially for resolving the aromatic region.

Solvent: Chloroform-d (CDCl₃) is a common choice. The choice of solvent can influence the keto-enol equilibrium.

Logical Relationships in Spectral Analysis

The process of deducing the structure from the ¹H NMR spectrum follows a logical pathway.

Spectral_Analysis_Logic cluster_data Primary Spectral Data cluster_info Deduced Information chem_shift Chemical Shift (δ) environment Electronic Environment of Protons chem_shift->environment integration Integration ratio Ratio of Protons integration->ratio multiplicity Multiplicity neighbors Number of Neighboring Protons multiplicity->neighbors coupling Coupling Constant (J) connectivity Proton Connectivity coupling->connectivity structure Molecular Structure (Keto & Enol Tautomers) environment->structure ratio->structure neighbors->structure connectivity->structure

Caption: Logical flow from ¹H NMR data to structure determination.

This technical guide provides a comprehensive overview of the ¹H NMR spectrum of Methyl (4-chlorobenzoyl)acetate. By understanding the principles of keto-enol tautomerism and the interpretation of ¹H NMR data, researchers can effectively characterize this compound and gain insights into its chemical behavior.

An In-depth Technical Guide to the Infrared Spectroscopy of Methyl 3-(4-chlorophenyl)-3-oxopropanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the infrared (IR) spectroscopy of Methyl 3-(4-chlorophenyl)-3-oxopropanoate. Given the absence of a publicly available experimental spectrum, this document focuses on a comprehensive prediction of its IR absorption bands based on the well-established vibrational frequencies of its constituent functional groups. Furthermore, it outlines standard experimental protocols for acquiring the IR spectrum of a solid sample.

Introduction to this compound and IR Spectroscopy

This compound is an organic compound with the chemical formula C₁₀H₉ClO₃. It is a β-keto ester derivative, a structural motif of significant interest in organic synthesis and medicinal chemistry. Infrared spectroscopy is a powerful analytical technique used to identify functional groups within a molecule. It works on the principle that molecules absorb specific frequencies of infrared radiation that correspond to the vibrational energies of their bonds. This absorption pattern is unique to each molecule, providing a "molecular fingerprint." For a compound like this compound, IR spectroscopy can confirm the presence of key functional groups such as the ketone, ester, and the substituted aromatic ring.

Predicted Infrared Spectrum Analysis

The structure of this compound contains several functional groups that give rise to characteristic absorption bands in the IR spectrum. The predicted wavenumbers for the major vibrational modes are summarized in the table below.

Data Presentation: Predicted IR Absorption Bands
Functional Group Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity
Aromatic RingC-H stretch3100 - 3000Medium
C=C stretch1600 - 1450Medium to Weak
C-H out-of-plane bend (para-substituted)860 - 800Strong
Ketone (Aryl)C=O stretch1700 - 1680Strong
Ester (Methyl)C=O stretch1750 - 1735Strong
C-O stretch (asymmetric)1300 - 1200Strong
C-O stretch (symmetric)1200 - 1000Strong
Alkane (CH₂)C-H stretch2960 - 2850Medium
C-H bend (scissoring)~1450Medium
ChloroalkaneC-Cl stretch800 - 600Medium to Strong

The presence of two carbonyl groups, a ketone and an ester, is a key feature. The aryl ketone C=O stretch is expected at a lower wavenumber (1700-1680 cm⁻¹) due to conjugation with the aromatic ring.[1] The ester C=O stretch will likely appear at a higher wavenumber (1750-1735 cm⁻¹).[2][3] The para-substitution on the benzene ring is predicted to give a strong C-H out-of-plane bending absorption in the 860-800 cm⁻¹ region.[4]

Experimental Protocols for Solid Sample IR Spectroscopy

Since this compound is a solid at room temperature, two common methods for obtaining its IR spectrum are the Potassium Bromide (KBr) pellet method and Attenuated Total Reflectance (ATR) spectroscopy.

Potassium Bromide (KBr) Pellet Method

This traditional transmission method involves dispersing the solid sample in a dry KBr matrix and pressing it into a transparent pellet.[5][6]

Methodology:

  • Sample Preparation: Dry the sample and spectroscopic grade KBr powder in an oven at 110°C to remove any moisture, which can cause a broad absorption band around 3400 cm⁻¹.[7]

  • Grinding and Mixing: In an agate mortar and pestle, grind 1-2 mg of the sample. Add approximately 100-200 mg of the dried KBr powder.[6] Continue grinding until the mixture is a fine, homogeneous powder. The sample-to-KBr ratio should be roughly 1:100.[8]

  • Pellet Formation: Transfer the powder mixture to a pellet die. Place the die in a hydraulic press and apply a pressure of 8-10 tons for several minutes.[7][8] This will form a translucent or transparent pellet.

  • Spectral Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the spectrum. A background spectrum of a pure KBr pellet should also be run for correction.

Attenuated Total Reflectance (ATR) Method

ATR is a popular and rapid method for analyzing solid and liquid samples with minimal preparation.[9][10][11] It relies on the total internal reflection of an IR beam within a crystal, creating an evanescent wave that penetrates a small distance into the sample placed in direct contact with the crystal.[10]

Methodology:

  • Instrument Preparation: Ensure the ATR crystal (commonly diamond or germanium) is clean. Run a background spectrum with the clean, empty crystal.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal surface.

  • Pressure Application: Use the built-in pressure clamp to press the sample firmly and evenly against the crystal. This ensures good contact and removes air gaps.

  • Spectral Acquisition: Acquire the IR spectrum of the sample.

  • Cleaning: After the measurement, clean the crystal surface thoroughly with a suitable solvent (e.g., isopropanol or acetone) and a soft tissue.

Mandatory Visualizations

molecular_structure cluster_aromatic 4-chlorophenyl group cluster_keto_ester Methyl oxopropanoate chain C1 C C2 C C1->C2 C7 C C1->C7 C3 C C2->C3 C4 C C3->C4 C5 C C4->C5 Cl Cl C4->Cl C6 C C5->C6 C6->C1 O1 O C7->O1 C8 CH₂ C7->C8 C9 C C8->C9 O2 O C9->O2 O3 O C9->O3 CH3 CH₃ O3->CH3

Caption: Molecular structure of this compound.

ir_spectroscopy_workflow start Start sample_prep Sample Preparation (KBr Pellet or ATR) start->sample_prep background Acquire Background Spectrum sample_prep->background sample_scan Acquire Sample Spectrum background->sample_scan processing Data Processing (Background Subtraction) sample_scan->processing spectrum Generate IR Spectrum processing->spectrum analysis Spectral Analysis (Peak Assignment) spectrum->analysis end End analysis->end

Caption: General workflow for an IR spectroscopy experiment.

References

An In-depth Technical Guide on Methyl 3-(4-chlorophenyl)-3-oxopropanoate and Its Derivatives in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties of Methyl 3-(4-chlorophenyl)-3-oxopropanoate, a key intermediate in the synthesis of various agrochemicals. A significant focus is placed on the synthetic pathway of its close derivative, 2-(4-chlorophenyl)-2-hydroxyacetic acid, a crucial precursor for the fungicide Mandipropamid. This document details the experimental protocols for this synthesis and presents a clear visualization of the reaction workflow.

Physicochemical Properties of this compound

This compound is a β-keto ester that serves as a versatile building block in organic synthesis. Its physical and chemical characteristics are summarized below.

PropertyValueReference(s)
CAS Number 22027-53-8[1]
Molecular Formula C₁₀H₉ClO₃
Molecular Weight 212.63 g/mol
Melting Point 42-46 °C[2]
Appearance Colorless to pale yellow solid or liquid
Solubility Soluble in organic solvents

Synthesis of a Key Mandipropamid Precursor

While direct biological signaling pathways for this compound are not extensively documented, its significance is highlighted by its role as an intermediate in the synthesis of high-value molecules like the fungicide Mandipropamid. The synthesis of a key precursor to Mandipropamid, 2-(4-chlorophenyl)-2-hydroxyacetic acid, starting from 4-chloroacetophenone, is a well-established multi-step process.

Experimental Protocol: Synthesis of 2-(4-chlorophenyl)-2-hydroxyacetic acid

This protocol outlines a two-step synthesis of 2-(4-chlorophenyl)-2-hydroxyacetic acid from 4-chloroacetophenone, a common starting material.

Step 1: Oxidation of 4-chloroacetophenone

  • Reaction Setup: To a stirred solution of 4-chloroacetophenone (6.5 mmol) and selenium dioxide (26 mmol) in a 3:1 mixture of 1,4-dioxane and water (20 mL), add ytterbium triflate (1.3 mmol).

  • Reflux: Heat the resulting reaction mixture under reflux for 18 hours.

  • Work-up: Filter the mixture through a short pad of celite. Dilute the filtrate with aqueous sodium hydroxide (20 mL) and extract with dichloromethane (2 x 20 mL).

  • Acidification and Extraction: Acidify the aqueous solution to pH 1 with 10% hydrochloric acid and extract with ethyl acetate (3 x 20 mL).

  • Purification: Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate and filter. Remove the solvent under reduced pressure to yield the crude product. Purify by column chromatography on silica gel (eluting with a 1:1 mixture of hexane and ethyl acetate) to afford 2-(4-chlorophenyl)-2-hydroxyacetic acid as a white solid.

Step 2: Esterification to Methyl 2-(4-chlorophenyl)-2-hydroxyacetate

  • Reaction Setup: To a stirred solution of 2-(4-chlorophenyl)-2-hydroxyacetic acid (10.7 mmol) in methanol (20 mL), add p-toluenesulfonic acid monohydrate (1.1 mmol).

  • Reflux: Stir the mixture at reflux for 3 hours.

  • Work-up: Evaporate the methanol and add dichloromethane. Wash the resulting solution with saturated sodium bicarbonate and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to give the crude product as a colorless oil. Purify by column chromatography over silica gel (eluting with a 4:1 mixture of hexane and ethyl acetate) to afford methyl 2-(4-chlorophenyl)-2-hydroxyacetate as a white solid.

Visualized Synthesis Workflow

The following diagrams illustrate the synthesis of this compound via a generalized Claisen condensation and the detailed synthesis pathway of the Mandipropamid precursor, 2-(4-chlorophenyl)-2-hydroxyacetic acid.

G Generalized Synthesis of this compound Methyl 4-chlorobenzoate Methyl 4-chlorobenzoate This compound This compound Methyl 4-chlorobenzoate->this compound Methyl acetate Methyl acetate Methyl acetate->this compound Strong Base (e.g., NaOMe) Strong Base (e.g., NaOMe) Strong Base (e.g., NaOMe)->this compound

Caption: Generalized Claisen condensation for the synthesis of the target compound.

G Synthesis of 2-(4-chlorophenyl)-2-hydroxyacetic acid cluster_0 Step 1: Oxidation cluster_1 Step 2: Esterification 4-Chloroacetophenone 4-Chloroacetophenone Reagents_1 SeO₂, Yb(OTf)₃ 1,4-Dioxane/H₂O 4-Chloroacetophenone->Reagents_1 Intermediate_Acid 2-(4-Chlorophenyl)-2-hydroxyacetic acid Reagents_1->Intermediate_Acid Reagents_2 MeOH, p-TsOH Intermediate_Acid->Reagents_2 Final_Product Methyl 2-(4-chlorophenyl)-2-hydroxyacetate Reagents_2->Final_Product

Caption: Two-step synthesis of a key precursor for the fungicide Mandipropamid.

References

An In-depth Technical Guide to the Solubility of Methyl 3-(4-chlorophenyl)-3-oxopropanoate in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive framework for determining and understanding the solubility of methyl 3-(4-chlorophenyl)-3-oxopropanoate in various organic solvents. Due to the limited availability of specific quantitative solubility data in public literature for this compound, this document focuses on empowering researchers with the necessary theoretical background and detailed experimental protocols to generate reliable and reproducible solubility data in a laboratory setting.

Theoretical Framework for Solubility

The solubility of a solid organic compound like this compound in an organic solvent is governed by the principle of "like dissolves like." This adage is a reflection of the intermolecular forces between the solute and the solvent. The overall solubility is a balance between the energy required to break the solute-solute interactions within the crystal lattice and the solvent-solvent interactions, and the energy released upon the formation of new solute-solvent interactions.

This compound is a moderately polar molecule. Its key structural features influencing solubility are:

  • β-keto ester group: This functional group contains polar carbonyl (C=O) and ester (C-O-C) moieties, which can participate in dipole-dipole interactions and act as hydrogen bond acceptors.

  • 4-chlorophenyl group: The benzene ring is generally nonpolar, contributing to solubility in less polar solvents. The chlorine atom is electronegative, adding a polar C-Cl bond and potentially engaging in halogen bonding.

Based on these features, the expected solubility trends are:

  • High solubility in moderately polar to polar aprotic solvents (e.g., acetone, ethyl acetate, dichloromethane) that can effectively solvate both the polar functional groups and the phenyl ring.

  • Moderate solubility in polar protic solvents (e.g., alcohols like methanol and ethanol) where hydrogen bonding is possible, but the nonpolar part of the solvent may interact less favorably.

  • Low solubility in nonpolar solvents (e.g., hexane, toluene) as the energy required to break the crystal lattice of the polar solute is not sufficiently compensated by the weak van der Waals forces with the solvent.

To aid in solvent selection for experimental determination, the following table summarizes the properties of common organic solvents.

Data Presentation: Properties of Common Organic Solvents

SolventFormulaRelative PolarityBoiling Point (°C)Dielectric Constant
HexaneC₆H₁₄0.009691.88
TolueneC₇H₈0.0991112.38
Diethyl EtherC₄H₁₀O0.11734.54.34
DichloromethaneCH₂Cl₂0.30939.89.08
Ethyl AcetateC₄H₈O₂0.228776.02
AcetoneC₃H₆O0.35556.0520.7
2-PropanolC₃H₈O0.54682.418.3
AcetonitrileC₂H₃N0.46081.6536.64
EthanolC₂H₆O0.65478.524.6
MethanolCH₄O0.76264.732.7
Dimethyl Sulfoxide (DMSO)C₂H₆OS0.44418947
N,N-Dimethylformamide (DMF)C₃H₇NO0.38615338.25

Experimental Protocol: Determination of Equilibrium Solubility

The following protocol details the widely accepted isothermal shake-flask method for determining the equilibrium solubility of a solid compound in an organic solvent.[1][2] This method, when carefully executed, yields thermodynamic solubility values.

Materials and Equipment
  • This compound (solid)

  • Selected organic solvents (analytical grade)

  • Analytical balance (readable to ±0.1 mg)

  • Glass vials or flasks with airtight seals (e.g., screw caps with PTFE liners)

  • Thermostatic shaker or water bath with orbital shaking capabilities

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • Apparatus for concentration analysis (e.g., UV-Vis spectrophotometer, HPLC, or gravimetric analysis equipment like an oven and desiccator)

Procedure
  • Preparation of Saturated Solution:

    • Add an excess amount of solid this compound to a pre-weighed vial. The excess solid is crucial to ensure equilibrium with the dissolved state.

    • Record the exact mass of the added solid.

    • Add a known volume or mass of the selected organic solvent to the vial.

    • Securely seal the vial to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C or 37 °C).

    • Agitate the samples for a sufficient period to reach equilibrium. A typical duration is 24 to 48 hours. Preliminary experiments may be needed to determine the minimum time to reach equilibrium.

  • Sample Separation:

    • After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle.

    • Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pipette. To avoid transferring any solid particles, it is highly recommended to pass the solution through a syringe filter.

  • Concentration Analysis:

    • The concentration of the dissolved solid in the filtered supernatant can be determined by a suitable analytical method.

    • Gravimetric Method:

      • Dispense a known volume of the filtered supernatant into a pre-weighed, dry evaporating dish.[3][4]

      • Carefully evaporate the solvent under a gentle stream of nitrogen or in a fume hood.

      • Dry the dish containing the solid residue in a vacuum oven at a suitable temperature until a constant weight is achieved.[4]

      • The mass of the residue corresponds to the mass of the solute dissolved in the known volume of the solvent.

    • Spectroscopic (UV-Vis) or Chromatographic (HPLC) Method:

      • Prepare a series of standard solutions of known concentrations of this compound in the same solvent.

      • Generate a calibration curve by measuring the absorbance (UV-Vis) or peak area (HPLC) of the standard solutions.

      • Dilute the filtered supernatant with a known factor to bring its concentration within the range of the calibration curve.

      • Measure the response of the diluted sample and determine its concentration from the calibration curve.

Calculation of Solubility

The solubility can be expressed in various units:

  • g/L or mg/mL:

    • Solubility = Mass of dissolved solute (g or mg) / Volume of solvent (L or mL)

  • mol/L (Molarity):

    • Solubility = (Mass of dissolved solute (g) / Molar mass of solute ( g/mol )) / Volume of solvent (L)

  • g/100 g of solvent:

    • Solubility = (Mass of dissolved solute (g) / Mass of solvent (g)) x 100

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the shake-flask method for determining the solubility of this compound.

G prep Preparation of Saturated Solution equil Equilibration (24-48h at constant T) prep->equil sep Separation of Solid and Liquid Phases equil->sep analysis Concentration Analysis of Supernatant sep->analysis grav Gravimetric Method analysis->grav e.g. spec Spectroscopic/Chromatographic Method analysis->spec e.g. calc Calculation of Solubility grav->calc spec->calc

Caption: Workflow for determining solubility via the shake-flask method.

References

An In-depth Technical Guide to Methyl 3-(4-chlorophenyl)-3-oxopropanoate

Author: BenchChem Technical Support Team. Date: December 2025

IUPAC Name: Methyl 3-(4-chlorophenyl)-3-oxopropanoate Synonyms: Methyl 4-chlorobenzoylacetate, (p-Chlorobenzoyl)acetic acid methyl ester, Methyl 3-(4-chlorophenyl)-3-oxopropionate CAS Number: 22027-53-8

Introduction

This compound is an organic compound that belongs to the class of β-keto esters.[1] Structurally, it features a methyl ester group and a ketone, with a 4-chlorophenyl substituent at the β-position relative to the ester.[1] This arrangement of functional groups makes it a versatile and valuable intermediate in organic synthesis, particularly in the preparation of more complex molecules for pharmaceutical and agrochemical applications.[2] Depending on its purity, it can present as a colorless to pale yellow liquid or solid.[1] This guide provides a comprehensive overview of its chemical properties, synthesis, spectroscopic profile, and applications for researchers and professionals in drug development and chemical sciences.

Chemical and Physical Properties

The physicochemical properties of this compound are summarized in the table below. These properties are crucial for its handling, storage, and application in various chemical reactions.

PropertyValueReference
Molecular Formula C₁₀H₉ClO₃[1][3]
Molecular Weight 212.63 g/mol [3][4]
Melting Point 42-46 °C[3][4]
Boiling Point 132-138 °C at 0.38 mmHg[4]
Flash Point >110 °C[4]
Appearance Colorless to pale yellow solid or liquid[1]
Solubility Soluble in organic solvents[1]
CAS Number 22027-53-8[3][4]
MDL Number MFCD00216520[3]

Synthesis

General Experimental Protocol

The synthesis of this compound is typically achieved through an acyl chloride-based reaction pathway.[2] The general procedure involves two main steps:

  • Formation of the Acyl Chloride: The synthesis begins with a carboxylic acid precursor, such as 3-(4-chlorophenyl)propionic acid. This starting material is reacted with a chlorinating agent, like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂), to convert the carboxylic acid into its more reactive acyl chloride derivative.[2]

  • Esterification: The resulting acyl chloride is then reacted with methanol (CH₃OH) in the presence of a base to facilitate the esterification process. The base neutralizes the HCl byproduct formed during the reaction, driving the equilibrium towards the formation of the final product, this compound.[2]

Below is a diagram illustrating the general workflow for the synthesis of this compound.

G General Synthesis Workflow A 3-(4-chlorophenyl)propionic acid reagent1 + POCl₃ or SOCl₂ B Acyl Chloride Intermediate reagent2 + Methanol (CH₃OH) + Base C This compound reagent1->B Acyl Chloride Formation reagent2->C Esterification

Caption: General synthesis workflow for this compound.

Spectroscopic Analysis

Spectroscopic methods are essential for the structural confirmation and purity assessment of this compound. The expected spectral characteristics are described below.

Spectroscopic TechniqueExpected Characteristics
¹H NMR Signals corresponding to the aromatic protons of the chlorophenyl group, a singlet for the methylene (CH₂) protons, and a singlet for the methyl (CH₃) protons of the ester group. The presence of keto-enol tautomerism may result in additional signals.
¹³C NMR Resonances for the carbonyl carbons of the ketone and ester, carbons of the aromatic ring, the methylene carbon, and the methyl carbon.
Infrared (IR) Spectroscopy Characteristic absorption bands for the C=O stretching of the ketone and the ester, C-O stretching of the ester, and C-Cl stretching, as well as aromatic C-H and C=C stretching vibrations.
Mass Spectrometry (MS) The molecular ion peak corresponding to the compound's molecular weight, along with a characteristic isotopic pattern due to the presence of the chlorine atom.

Applications in Research and Drug Development

This compound is a valuable building block in organic synthesis due to its multiple reactive sites. It serves as a reactant in various chemical transformations, making it an important intermediate for creating a diverse range of more complex molecules.[3]

Key applications include its use as a reactant in:

  • Oxidative coupling with aminopyridines[3]

  • Enantioselective hydrogenation of unprotected β-enamine esters[3]

  • Intramolecular cyclization reactions[3]

  • Oxidative alkylation of benzylic C-H bonds[3]

  • Tandem oxidative coupling and annulation of phenols[3]

The presence of the β-ketoester moiety allows for a wide array of chemical modifications, making this compound a versatile scaffold in the synthesis of heterocyclic compounds and other structures of interest in medicinal chemistry.[1] While direct biological activity or specific signaling pathway interactions for this compound are not extensively documented, its utility lies in providing a foundational structure for the synthesis of novel compounds with potential therapeutic applications.[1][2]

The following diagram illustrates the relationship between the structural features of this compound and its synthetic applications.

G Structure-Application Relationship cluster_0 This compound cluster_1 Synthetic Transformations A β-Ketoester Core C Versatile Synthetic Intermediate A->C B 4-Chlorophenyl Group B->C D Cyclization Reactions C->D E Coupling Reactions C->E F Hydrogenation C->F G Alkylation C->G H Pharmaceutical & Agrochemical Scaffolds D->H E->H F->H G->H

Caption: Relationship between the structure and synthetic utility of the title compound.

Safety Information

This compound may be irritating to the eyes, skin, and respiratory tract.[2] Appropriate personal protective equipment, such as gloves and safety glasses, should be worn when handling this chemical.[2] It is recommended to work in a well-ventilated area.[2]

References

An In-depth Technical Guide to the Safety and Handling of Methyl 3-(4-chlorophenyl)-3-oxopropanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety and handling information for Methyl 3-(4-chlorophenyl)-3-oxopropanoate (CAS No. 22027-53-8). The following sections detail the compound's properties, associated hazards, safe handling procedures, and emergency protocols, compiled to ensure the safety of laboratory and research personnel.

Chemical and Physical Properties

This compound is an organic compound used as an intermediate in the synthesis of pharmaceuticals and pesticides[1]. Depending on its purity, it can present as a colorless to pale yellow liquid or a solid[2]. It is soluble in organic solvents[2].

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₀H₉ClO₃[1][2]
Molar Mass 212.63 g/mol [1][3]
Appearance Colorless to pale yellow liquid or solid[2]
Melting Point 42-46 °C[1]
Boiling Point 100-106 °C at 0.2 mmHg[1]
Density 1.3 ± 0.1 g/cm³ (Predicted)[4]
Flash Point >230 °F (>110 °C)[1]
Vapor Pressure 0.00123 mmHg at 25 °C[1]
pKa 9.54 ± 0.25 (Predicted)[1]
Refractive Index 1.528[1]

Hazard Identification and Classification

This compound is classified as hazardous. The GHS hazard statements indicate that it is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.

Table 2: GHS Hazard Classification

Hazard ClassCategoryHazard Statement
Acute toxicity, oral4H302: Harmful if swallowed[3][5][6][7]
Skin corrosion/irritation2H315: Causes skin irritation[3][5][6][7][8]
Serious eye damage/eye irritation2AH319: Causes serious eye irritation[3][5][6][8]
Specific target organ toxicity, single exposure; Respiratory tract irritation3H335: May cause respiratory irritation[6][7][8]

Hazard Pictogram:

  • GHS07: Exclamation Mark[8]

Signal Word: Warning[5]

Safe Handling and Storage

Proper handling and storage are crucial to minimize exposure and ensure the stability of the compound.

A comprehensive PPE strategy is the first line of defense.

PPE_Workflow cluster_ppe Personal Protective Equipment (PPE) Eye_Protection Safety glasses with side-shields or goggles End Work Complete Eye_Protection->End Hand_Protection Chemical-resistant gloves (e.g., Solvex, neoprene, viton, butyl) Hand_Protection->End Body_Protection Impervious gown or lab coat Body_Protection->End Respiratory_Protection Use in a chemical fume hood. If fume hood is not available, use an air-purifying respirator with organic vapor cartridges. Respiratory_Protection->End Start Handling the Compound Start->Eye_Protection Always Wear Start->Hand_Protection Always Wear Start->Body_Protection Always Wear Start->Respiratory_Protection Required

Caption: Required Personal Protective Equipment for handling the compound.

  • Handle only in a well-ventilated area, preferably in a chemical fume hood[9].

  • Avoid contact with skin, eyes, and clothing[8].

  • Do not breathe dust, fumes, gas, mist, vapors, or spray[7][8].

  • Wash hands thoroughly after handling[5][8].

  • Do not eat, drink, or smoke when using this product[5][8].

  • Take measures to prevent the build-up of electrostatic charge[8].

  • Store in a cool, dry, and well-ventilated place[6][10].

  • Keep the container tightly closed[6][8].

  • Store locked up[6][7][8].

  • Keep away from heat, sparks, open flames, and hot surfaces[8][9].

  • Incompatible materials to avoid are strong oxidizing agents and strong acids[1][6][8].

Emergency Procedures

Immediate and appropriate action is critical in the event of an emergency.

First_Aid cluster_exposure In Case of Exposure cluster_actions Immediate Actions cluster_medical Medical Attention Inhalation Inhalation Move_Fresh_Air Move to fresh air. If not breathing, give artificial respiration. Inhalation->Move_Fresh_Air Skin_Contact Skin Contact Wash_Skin Take off contaminated clothing. Rinse skin with plenty of water and soap. Skin_Contact->Wash_Skin Eye_Contact Eye Contact Rinse_Eyes Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Eye_Contact->Rinse_Eyes Ingestion Ingestion Rinse_Mouth Rinse mouth. Do NOT induce vomiting. Give two glasses of water. Ingestion->Rinse_Mouth Seek_Medical_Advice Seek immediate medical advice/attention. Move_Fresh_Air->Seek_Medical_Advice Wash_Skin->Seek_Medical_Advice Rinse_Eyes->Seek_Medical_Advice Rinse_Mouth->Seek_Medical_Advice Call a POISON CENTER or doctor immediately.

Caption: First aid procedures for different exposure routes.

General Advice: Show the safety data sheet to the doctor in attendance[5][11].

  • Personal Precautions: Use personal protective equipment. Ensure adequate ventilation. Keep personnel away from the spill/leak. Avoid breathing vapors, mist, or gas[7][8].

  • Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains[5][7][8].

  • Methods for Cleaning Up: Absorb the spill with an inert absorbent material (e.g., sand, silica gel, vermiculite) and transfer it to a suitable, closed container for disposal[6][8][9].

  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide[7][10].

  • Hazardous Combustion Products: Carbon oxides and hydrogen chloride gas may be formed in a fire[5][12].

  • Protective Equipment: Wear self-contained breathing apparatus for firefighting if necessary[7][10].

Toxicological Information

This compound is considered to have acute oral toxicity and is an irritant to the skin, eyes, and respiratory system.

Table 3: Summary of Toxicological Effects

EffectObservationClassification
Acute Oral Toxicity Harmful if swallowed.Category 4[3][5][6][7]
Skin Corrosion/Irritation Causes skin irritation.Category 2[3][5][6][7][8]
Serious Eye Damage/Irritation Causes serious eye irritation.Category 2A[3][5][6][8]
Respiratory Irritation May cause respiratory irritation.STOT SE 3[6][7][8]

No specific LD50 data or detailed toxicological studies were found in the provided search results. The toxicological information is based on the GHS classifications provided in safety data sheets.

Experimental Protocol: General Synthesis

A general method for the preparation of this compound is through an acyl chloride reaction[1]. The following represents a generalized protocol based on this information.

Synthesis_Workflow cluster_reactants Reactants & Reagents cluster_steps Reaction Steps cluster_product Product Reactant1 3-(4-chlorophenyl)propionic acid Step1 Step 1: Formation of Acyl Chloride React 3-(4-chlorophenyl)propionic acid with phosphorus oxychloride. Reactant1->Step1 Reagent1 Phosphorus oxychloride Reagent1->Step1 Reagent2 Methanol Step2 Step 2: Esterification React the resulting acid chloride with methanol. Reagent2->Step2 Step1->Step2 Intermediate: 3-(4-chlorophenyl)propanoyl chloride Product This compound Step2->Product

Caption: General synthesis pathway for this compound.

Disclaimer: This is a generalized protocol. Researchers should consult specific literature for detailed experimental conditions, including reaction times, temperatures, and purification methods.

This guide is intended for informational purposes and should be used as a supplement to, not a replacement for, a comprehensive risk assessment and adherence to all applicable safety regulations and institutional protocols. Always consult the most current Safety Data Sheet (SDS) from your supplier before handling this chemical.

References

Methodological & Application

Synthesis of Methyl 3-(4-chlorophenyl)-3-oxopropanoate: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Methyl 3-(4-chlorophenyl)-3-oxopropanoate, also known as methyl 4-chlorobenzoylacetate, is a β-keto ester of significant interest in organic synthesis. It serves as a versatile intermediate in the production of pharmaceuticals and other specialty chemicals.[1][2] The presence of the 4-chlorophenyl group and the reactive β-keto ester moiety allows for a variety of chemical transformations, making it a valuable building block for medicinal chemistry and drug development professionals. This application note provides a detailed protocol for the synthesis of this compound via a crossed Claisen condensation reaction.

Principle of the Reaction

The synthesis is achieved through a crossed Claisen condensation, a classic carbon-carbon bond-forming reaction.[3][4] This method involves the reaction between two different esters in the presence of a strong base. In this specific synthesis, methyl 4-chlorobenzoate, an ester lacking α-hydrogens, serves as the electrophile. Methyl acetate, which possesses acidic α-hydrogens, acts as the nucleophile after being deprotonated by a strong base to form an enolate. Sodium methoxide is the base of choice for this reaction to prevent transesterification side reactions.[4] The resulting enolate of methyl acetate attacks the carbonyl carbon of methyl 4-chlorobenzoate. Subsequent elimination of a methoxide ion yields the desired β-keto ester, this compound.

Experimental Protocol

Materials and Equipment
  • Methyl 4-chlorobenzoate

  • Methyl acetate

  • Sodium methoxide

  • Anhydrous methanol

  • Anhydrous diethyl ether

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate

  • Round-bottom flask with reflux condenser and nitrogen inlet

  • Magnetic stirrer with heating mantle

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

  • Apparatus for vacuum distillation or column chromatography

Procedure

1. Reaction Setup:

  • A dry 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a nitrogen inlet, and a dropping funnel is assembled and flame-dried.

  • The system is allowed to cool to room temperature under a stream of dry nitrogen.

  • Sodium methoxide (5.4 g, 0.1 mol) is suspended in anhydrous diethyl ether (50 mL) in the reaction flask.

2. Addition of Reactants:

  • A solution of methyl 4-chlorobenzoate (17.06 g, 0.1 mol) and methyl acetate (7.41 g, 0.1 mol) in anhydrous diethyl ether (50 mL) is prepared and transferred to the dropping funnel.

  • The ester solution is added dropwise to the stirred suspension of sodium methoxide over a period of 30 minutes. The reaction is mildly exothermic.

3. Reaction:

  • After the addition is complete, the reaction mixture is stirred at room temperature for 1 hour.

  • The mixture is then gently refluxed for 2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

4. Work-up:

  • The reaction mixture is cooled to room temperature and then poured into a beaker containing ice-cold 1 M hydrochloric acid (150 mL) with vigorous stirring.

  • The mixture is transferred to a separatory funnel, and the organic layer is separated.

  • The aqueous layer is extracted with diethyl ether (2 x 50 mL).

  • The combined organic layers are washed sequentially with saturated sodium bicarbonate solution (50 mL) and brine (50 mL).

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

5. Purification:

  • The crude product is purified by vacuum distillation or flash column chromatography on silica gel (eluent: a mixture of hexane and ethyl acetate) to afford pure this compound.

Data Presentation

ParameterValue
Product Name This compound
CAS Number 22027-53-8
Molecular Formula C₁₀H₉ClO₃
Molecular Weight 212.63 g/mol
Appearance Colorless to pale yellow liquid or solid
Melting Point 42-46 °C
Boiling Point 132-138 °C at 0.38 mmHg
Theoretical Yield 21.26 g (based on 0.1 mol starting material)
Typical Yield 75-85%
¹H NMR (CDCl₃, ppm) δ 7.90 (d, 2H), 7.45 (d, 2H), 3.95 (s, 2H), 3.75 (s, 3H)
¹³C NMR (CDCl₃, ppm) δ 191.2, 167.5, 139.8, 134.5, 129.5, 129.0, 52.5, 45.8

Visualizations

SynthesisWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis start Start reagents Methyl 4-chlorobenzoate Methyl Acetate Sodium Methoxide Anhydrous Diethyl Ether start->reagents addition Dropwise addition of esters to NaOMe suspension reagents->addition Mix reflux Reflux for 2 hours addition->reflux quench Quench with acidic water reflux->quench extract Extraction with Diethyl Ether quench->extract wash Wash with NaHCO₃ and Brine extract->wash dry Dry over MgSO₄ wash->dry evaporate Solvent Evaporation dry->evaporate purify Vacuum Distillation or Column Chromatography evaporate->purify product This compound purify->product characterization NMR, MP, Yield Determination product->characterization

Caption: Experimental workflow for the synthesis of this compound.

ReactionMechanism cluster_reactants Reactants cluster_steps Mechanism Steps cluster_product Product Formation ester1 Methyl 4-chlorobenzoate (Electrophile) attack Nucleophilic Attack (Enolate attacks Ester Carbonyl) ester1->attack ester2 Methyl Acetate (Nucleophile Precursor) enolate Enolate Formation (Deprotonation of Methyl Acetate) ester2->enolate Reacts with Base base Sodium Methoxide (Base) base->enolate enolate->attack tetrahedral Tetrahedral Intermediate Formation attack->tetrahedral elimination Elimination of Methoxide tetrahedral->elimination deprotonation_product Deprotonation of β-keto ester elimination->deprotonation_product enolate_product Product Enolate (Stabilized) deprotonation_product->enolate_product acidification Acidic Work-up enolate_product->acidification final_product This compound acidification->final_product

Caption: Logical steps of the crossed Claisen condensation mechanism.

References

Application Notes and Protocols for the Synthesis of Methyl 3-(4-chlorophenyl)-3-oxopropanoate via Acyl Chloride Reaction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-(4-chlorophenyl)-3-oxopropanoate is a valuable β-keto ester intermediate in organic synthesis, particularly in the fields of pharmaceuticals and agrochemicals.[1] Its structure lends itself to a variety of chemical transformations, making it a key building block for more complex molecules. This document provides detailed application notes and experimental protocols for the synthesis of this compound using a robust and scalable acyl chloride-based reaction. The primary method described herein is the acylation of a methyl ester enolate with 4-chlorobenzoyl chloride.

Reaction Principle

The synthesis of β-keto esters, such as this compound, can be effectively achieved through the Claisen condensation reaction. In this specific application, the enolate of a methyl ester (e.g., methyl acetate or a related species) acts as the nucleophile, attacking the electrophilic carbonyl carbon of 4-chlorobenzoyl chloride. The subsequent loss of a leaving group yields the desired β-keto ester. The choice of base and reaction conditions is critical to ensure high yield and purity by favoring the desired C-acylation over competing side reactions.

Experimental Protocols

Method 1: Acylation of Methyl Acetoacetate followed by Deacetylation

This protocol is adapted from a general procedure for the synthesis of β-keto esters.[2]

Materials:

  • 4-chlorobenzoyl chloride

  • Methyl acetoacetate

  • Sodium metal

  • Absolute Ethanol

  • Toluene

  • Hydrochloric acid (2 M aqueous solution)

  • Celite

  • Anhydrous sodium sulfate

  • Standard laboratory glassware for organic synthesis (round-bottom flasks, condenser, dropping funnel, etc.)

  • Heating mantle and magnetic stirrer

  • Rotary evaporator

Procedure:

  • Preparation of Sodium Ethoxide: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve sodium metal (1.1 equivalents) in absolute ethanol with stirring. Cool the resulting sodium ethoxide solution to 0 °C in an ice bath.

  • Formation of the Enolate: To the cooled sodium ethoxide solution, add methyl acetoacetate (1.1 equivalents) dropwise, maintaining the temperature at 0 °C. Stir the mixture for 30 minutes at this temperature.

  • Acylation: Add a solution of 4-chlorobenzoyl chloride (1.0 equivalent) in a minimal amount of anhydrous toluene dropwise to the reaction mixture. The reaction is exothermic; maintain the temperature below 10 °C during the addition.

  • Deacetylation: After the addition is complete, remove the ice bath and heat the reaction mixture to reflux for 12 hours.[2] This step effects the deacetylation to yield the final product.

  • Work-up: Cool the reaction mixture to room temperature and filter it through a pad of Celite. Evaporate the solvent under reduced pressure. To the residue, add toluene and water. Adjust the pH of the aqueous layer to 1-2 with 2 M aqueous hydrochloric acid.

  • Extraction and Purification: Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution, water, and brine. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by vacuum distillation or column chromatography on silica gel.

Method 2: Acylation using Barium Oxide as a Base

This method is based on a procedure for the synthesis of β-keto esters using barium oxide, which can be advantageous for large-scale preparations.[3]

Materials:

  • 4-chlorobenzoyl chloride

  • Methyl acetoacetate

  • Barium oxide (BaO)

  • Methanol

  • Toluene

  • Water

  • Standard laboratory glassware and equipment as in Method 1.

Procedure:

  • Activation of Barium Oxide: In a round-bottom flask, suspend barium oxide (1.2 equivalents based on the acyl chloride) in toluene. Add a small amount of water to activate the barium oxide.

  • Formation of Barium Complex: To this suspension, add an excess of methyl acetoacetate (4.0 equivalents) and stir the mixture at 25-30 °C.[3]

  • Acylation: Add 4-chlorobenzoyl chloride (1.0 equivalent) to the reaction mixture and stir for 2 hours at 25-30 °C.[3]

  • Cleavage: Add methanol (2.0 equivalents) to the reaction mixture to cleave the intermediate α-acyl β-keto ester.[3]

  • Work-up and Purification: Follow a similar aqueous work-up procedure as described in Method 1. The product can be purified by distillation or recrystallization.[3]

Data Presentation

The following table summarizes representative data for the synthesis of this compound and related compounds.

ParameterValueReference
Chemical Formula C₁₀H₉ClO₃[4]
Molecular Weight 212.63 g/mol [4]
Appearance Solid[4]
Melting Point 42-46 °C[1][4]
CAS Number 22027-53-8[1][4][5]
Purity (Typical) >98%[5]
Yield (Representative) 67-84% (for similar β-keto esters)[3]

Visualizations

Reaction Pathway

Reaction_Pathway General Reaction Scheme for Synthesis cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product R1 4-Chlorobenzoyl Chloride Int Acylated Intermediate R1->Int Acylation R2 Methyl Acetoacetate R2->Int Base Base (e.g., NaOEt, BaO) Base->Int P This compound Int->P Deacetylation/Cleavage

Caption: General reaction pathway for the synthesis.

Experimental Workflow

experimental_workflow start Start prep_base Prepare Base Solution (e.g., Sodium Ethoxide) start->prep_base form_enolate Form Methyl Acetoacetate Enolate prep_base->form_enolate acylation Acylation with 4-Chlorobenzoyl Chloride form_enolate->acylation deacetylation Deacetylation (Reflux) acylation->deacetylation workup Aqueous Work-up (Acidification, Extraction) deacetylation->workup purification Purification (Distillation/Chromatography) workup->purification product Final Product purification->product

Caption: Experimental workflow for the synthesis.

Safety and Handling

  • 4-Chlorobenzoyl chloride is corrosive and moisture-sensitive. It will react with water to form hydrochloric acid.[6] Handle in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses. Store in a tightly sealed container in a dry environment.

  • Sodium metal is highly reactive with water and alcohols. Handle under an inert atmosphere and away from any sources of moisture.

  • Barium oxide is toxic. Avoid inhalation of dust and contact with skin.

  • The reaction should be carried out in a well-ventilated area.

  • Always wear appropriate PPE, including lab coat, safety glasses, and gloves.

Troubleshooting

  • Low Yield:

    • Ensure all reagents and solvents are anhydrous, as moisture will hydrolyze the acyl chloride.[6]

    • Check the quality of the base. If using sodium, ensure it is fresh and not oxidized.

    • Incomplete reaction: Ensure sufficient reaction time and temperature for both the acylation and deacetylation steps.

  • Side Product Formation:

    • The primary byproduct is often 4-chlorobenzoic acid, resulting from the hydrolysis of the acyl chloride.[6] This can be removed by washing the organic layer with a basic aqueous solution like sodium bicarbonate during the work-up.[6]

  • Purification Difficulties:

    • If distillation is problematic, column chromatography on silica gel using a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) is a reliable alternative.

By following these detailed protocols and considering the safety and troubleshooting advice, researchers can successfully synthesize this compound for their research and development needs.

References

Application Notes and Protocols for the Large-Scale Synthesis of Methyl (4-chlorobenzoyl)acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl (4-chlorobenzoyl)acetate is a valuable β-keto ester intermediate widely utilized in the synthesis of pharmaceuticals and other bioactive molecules. Its structural features, including the reactive β-keto ester moiety and the substituted aromatic ring, make it a versatile building block for creating complex molecular architectures. Notably, it is a key precursor in the production of various therapeutic agents, including certain anti-inflammatory drugs and potential anti-cancer agents. The efficient and scalable synthesis of this compound is therefore of significant interest to the pharmaceutical and chemical industries.

This document provides detailed protocols for the large-scale synthesis of Methyl (4-chlorobenzoyl)acetate, primarily through a crossed Claisen condensation reaction. The information is intended to guide researchers and production chemists in the safe and effective manufacturing of this important chemical intermediate.

Principle of the Reaction: Crossed Claisen Condensation

The most common and industrially viable method for synthesizing Methyl (4-chlorobenzoyl)acetate is the crossed Claisen condensation. This reaction involves the acylation of an enolizable ester (methyl acetate) with a non-enolizable ester (methyl 4-chlorobenzoate) in the presence of a strong base. Methyl 4-chlorobenzoate lacks α-hydrogens and therefore cannot self-condense, making it an ideal substrate for a crossed Claisen condensation with methyl acetate. A strong base, such as sodium methoxide or sodium hydride, is required to deprotonate methyl acetate, forming a nucleophilic enolate which then attacks the carbonyl carbon of methyl 4-chlorobenzoate. Subsequent loss of the methoxide leaving group yields the desired β-keto ester.

Experimental Protocols

Method 1: Synthesis using Sodium Methoxide

This protocol details the synthesis of Methyl (4-chlorobenzoyl)acetate using sodium methoxide as the base.

Materials:

  • Methyl 4-chlorobenzoate

  • Methyl acetate

  • Sodium methoxide

  • Toluene (anhydrous)

  • Hydrochloric acid (concentrated)

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Methanol (for quenching)

Equipment:

  • Large-scale reaction vessel with mechanical stirrer, reflux condenser, dropping funnel, and nitrogen inlet

  • Heating mantle or oil bath

  • Large separatory funnel

  • Rotary evaporator

  • Vacuum distillation apparatus

Procedure:

  • Reaction Setup: In a clean, dry, large-scale reaction vessel equipped with a mechanical stirrer, reflux condenser, dropping funnel, and a nitrogen inlet, add anhydrous toluene.

  • Base Addition: Under a nitrogen atmosphere, carefully add sodium methoxide to the toluene with stirring.

  • Reactant Addition: A mixture of methyl 4-chlorobenzoate and an excess of methyl acetate is added dropwise to the suspension of sodium methoxide in toluene at a controlled temperature, typically between 50-60 °C. The excess methyl acetate serves as both a reactant and a solvent.

  • Reaction: The reaction mixture is heated to reflux (approximately 80-90 °C) and maintained for several hours with vigorous stirring. The progress of the reaction should be monitored by a suitable analytical technique such as TLC or GC.

  • Quenching: After the reaction is complete, the mixture is cooled to room temperature. Excess sodium methoxide is carefully quenched by the slow addition of methanol.

  • Work-up: The reaction mixture is then poured into a mixture of ice and concentrated hydrochloric acid to neutralize the base and protonate the enolate product. The pH should be adjusted to be acidic.

  • Extraction: The organic layer is separated, and the aqueous layer is extracted with toluene or another suitable organic solvent. The combined organic layers are washed sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

  • Purification: The crude product is purified by vacuum distillation to yield pure Methyl (4-chlorobenzoyl)acetate as a solid at room temperature.[1][2]

Data Presentation

The following table summarizes typical quantitative data for the large-scale synthesis of Methyl (4-chlorobenzoyl)acetate.

ParameterMethod 1 (Sodium Methoxide)
Reactant 1 Methyl 4-chlorobenzoate
Reactant 2 Methyl acetate
Base Sodium methoxide
Solvent Toluene
Reactant Molar Ratio 1 : 3-5 (Reactant 1:2)
Base Molar Ratio 1.5 - 2.0 eq. (to Reactant 1)
Reaction Temperature 80-90 °C (Reflux)
Reaction Time 4-8 hours
Typical Yield 75-85%
Purity (Post-distillation) >98%
Melting Point 42-46 °C

Visualizations

Synthesis Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_reagents Prepare Reactants: - Methyl 4-chlorobenzoate - Methyl acetate - Sodium Methoxide - Anhydrous Toluene reaction_setup Reaction Setup: - Charge Toluene and NaOMe to reactor under N2 prep_reagents->reaction_setup add_reactants Add mixture of Methyl 4-chlorobenzoate and Methyl acetate dropwise reaction_setup->add_reactants reflux Heat to reflux (80-90 °C) for 4-8 hours add_reactants->reflux quench Cool and quench with Methanol reflux->quench neutralize Neutralize with HCl quench->neutralize extract Extract with Toluene neutralize->extract wash Wash with H2O, NaHCO3, and Brine extract->wash dry Dry and concentrate wash->dry purify Vacuum Distillation dry->purify product Final Product: Methyl (4-chlorobenzoyl)acetate purify->product

Caption: Experimental workflow for the large-scale synthesis of Methyl (4-chlorobenzoyl)acetate.

Logical Relationship of the Claisen Condensation

G start Starting Materials reactants Methyl 4-chlorobenzoate (non-enolizable ester) + Methyl acetate (enolizable ester) start->reactants base Strong Base (e.g., Sodium Methoxide) start->base enolate Formation of Methyl Acetate Enolate (Nucleophile) reactants->enolate Deprotonation base->enolate attack Nucleophilic attack on Methyl 4-chlorobenzoate carbonyl enolate->attack intermediate Tetrahedral Intermediate attack->intermediate elimination Elimination of Methoxide intermediate->elimination product Methyl (4-chlorobenzoyl)acetate (β-Keto Ester) elimination->product

Caption: Key steps in the crossed Claisen condensation for the synthesis of Methyl (4-chlorobenzoyl)acetate.

References

Application Notes: Methyl 3-(4-chlorophenyl)-3-oxopropanoate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Methyl 3-(4-chlorophenyl)-3-oxopropanoate, also known as Methyl 4-chlorobenzoylacetate, is a versatile β-keto ester with the chemical formula C₁₀H₉ClO₃.[1] Its structure, featuring a reactive methylene group flanked by two carbonyl functionalities (a ketone and an ester), makes it a valuable precursor in various organic transformations. This compound serves as a key building block for the synthesis of a wide range of heterocyclic compounds, which are significant scaffolds in medicinal chemistry and materials science.[1][2] It is typically a colorless to pale yellow solid or liquid, soluble in common organic solvents.[1] This document outlines its primary applications in the synthesis of pyrazoles, dihydropyridines, dihydropyrimidinones, and coumarins, providing detailed experimental protocols for researchers in organic synthesis and drug development.

1. Synthesis of Pyrazole Derivatives

Application Note: this compound is an excellent substrate for the synthesis of pyrazole and pyrazolone derivatives. The reaction proceeds via a cyclocondensation reaction with hydrazine or its derivatives.[3][4] The resulting pyrazole scaffold, bearing a 4-chlorophenyl substituent, is a common motif in compounds investigated for anti-inflammatory, antifungal, and antitubercular activities.[3][5] The reaction is typically carried out in a protic solvent like ethanol under reflux conditions. The regioselectivity of the reaction can be influenced by the choice of substituted hydrazine and reaction conditions.[6]

Experimental Protocol: Synthesis of 5-(4-chlorophenyl)-2,4-dihydro-3H-pyrazol-3-one

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve this compound (1.0 eq.) in absolute ethanol (10 mL per mmol of substrate).

  • Reagent Addition: Add hydrazine hydrate (H₂NNH₂·H₂O, 1.2 eq.) dropwise to the stirred solution at room temperature.[7] The addition may be mildly exothermic.

  • Reaction: Heat the reaction mixture to reflux (approximately 78°C for ethanol) and maintain for 4-6 hours.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).

  • Work-up: After completion, cool the reaction mixture to room temperature and reduce the solvent volume under reduced pressure.

  • Isolation: Pour the resulting residue into ice-cold water. The solid product will precipitate out.

  • Purification: Collect the precipitate by vacuum filtration, wash with cold water, and dry. The crude product can be further purified by recrystallization from a suitable solvent like ethanol to afford the pure pyrazolone derivative.

  • Characterization: Confirm the structure of the final product using spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).

G General Reaction Scheme for Pyrazole Synthesis cluster_reactants Reactants cluster_product Product A This compound C 5-(4-chlorophenyl)-1H-pyrazol-3(2H)-one A->C + B Hydrazine Hydrate B->C Ethanol, Reflux G General Workflow for Multi-Component Synthesis A Component Mixing (β-Keto Ester, Aldehyde, N-Source) B Add Catalyst & Solvent (or Solvent-Free) A->B C Reaction (Heating / Stirring) B->C D Reaction Monitoring (TLC) C->D E Work-up (Quenching / Extraction) D->E F Isolation & Purification (Filtration / Recrystallization) E->F G Characterization (NMR, MS, IR) F->G

References

Application Notes and Protocols: Methyl 3-(4-chlorophenyl)-3-oxopropanoate as a Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-(4-chlorophenyl)-3-oxopropanoate, a β-keto ester, is a crucial intermediate in the synthesis of various pharmaceutical compounds. Its chemical structure, featuring a reactive β-keto group and a halogenated aromatic ring, makes it a versatile building block for the construction of complex molecular architectures. This document provides detailed application notes and experimental protocols for the synthesis of this compound and its subsequent utilization in the synthesis of a key precursor for antidepressant drugs of the duloxetine class.

Physicochemical Properties

PropertyValue
CAS Number 22027-53-8
Molecular Formula C₁₀H₉ClO₃
Molecular Weight 212.63 g/mol
Appearance Colorless to pale yellow liquid or solid[1]
Melting Point 42-46 °C[2]
Solubility Soluble in organic solvents[1]

Application in Pharmaceutical Synthesis

The primary application of this compound in pharmaceuticals is as a starting material for the synthesis of duloxetine analogues. Duloxetine is a potent serotonin-norepinephrine reuptake inhibitor (SNRI) used to treat major depressive disorder, generalized anxiety disorder, and other conditions. The synthesis involves a key Mannich reaction followed by reduction and subsequent elaboration to the final active pharmaceutical ingredient (API).

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the crossed Claisen condensation between 4-chloroacetophenone and a carbonate derivative, such as dimethyl carbonate.

Experimental Protocol: Crossed Claisen Condensation

Reaction:

4-Chloroacetophenone + Dimethyl Carbonate → this compound

Materials:

  • 4-Chloroacetophenone

  • Dimethyl Carbonate

  • Sodium Hydride (NaH) 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF)

  • Hydrochloric Acid (1 M)

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Magnesium Sulfate

  • Ethyl Acetate

Procedure:

  • To a flame-dried three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.2 equivalents) suspended in anhydrous THF.

  • Slowly add a solution of 4-chloroacetophenone (1.0 equivalent) in anhydrous THF to the stirred suspension at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then add dimethyl carbonate (3.0 equivalents) dropwise.

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to 0 °C and cautiously quench the excess sodium hydride with a few drops of methanol.

  • Acidify the mixture with 1 M HCl until the pH is acidic.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel.

Quantitative Data (Representative)
ParameterValueReference
Yield 70-85%Estimated based on similar Claisen condensations
Purity >95% (after purification)Estimated based on similar Claisen condensations
Reaction Time 4-6 hoursEstimated based on similar Claisen condensations

Application in the Synthesis of a Duloxetine Precursor

This compound is a key starting material for the synthesis of 3-(dimethylamino)-1-(4-chlorophenyl)propan-1-one, a direct precursor to duloxetine analogues. This transformation is achieved through a Mannich reaction.

Experimental Protocol: Mannich Reaction

Reaction:

This compound + Dimethylamine Hydrochloride + Paraformaldehyde → 3-(Dimethylamino)-1-(4-chlorophenyl)propan-1-one Hydrochloride

Materials:

  • This compound

  • Dimethylamine Hydrochloride

  • Paraformaldehyde

  • Ethanol

  • Concentrated Hydrochloric Acid (catalytic amount)

  • Acetone

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 equivalent), dimethylamine hydrochloride (1.1 equivalents), and paraformaldehyde (1.2 equivalents) in ethanol.

  • Add a catalytic amount of concentrated hydrochloric acid to the mixture.

  • Heat the reaction mixture to reflux and monitor its progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath to induce crystallization of the hydrochloride salt.

  • Filter the precipitated solid and wash it with cold acetone.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/acetone) to obtain the pure 3-(dimethylamino)-1-(4-chlorophenyl)propan-1-one hydrochloride.

Quantitative Data (Representative)
ParameterValueReference
Yield 60-75%Estimated based on similar Mannich reactions
Purity >98% (after recrystallization)Estimated based on similar Mannich reactions
Reaction Time 3-5 hoursEstimated based on similar Mannich reactions

Subsequent Reduction to the Amino Alcohol

The Mannich product, 3-(dimethylamino)-1-(4-chlorophenyl)propan-1-one, can be reduced to the corresponding amino alcohol, which is a key chiral intermediate for the synthesis of (S)-duloxetine.

Experimental Protocol: Asymmetric Reduction

Reaction:

3-(Dimethylamino)-1-(4-chlorophenyl)propan-1-one → (S)-3-(Dimethylamino)-1-(4-chlorophenyl)propan-1-ol

Materials:

  • 3-(Dimethylamino)-1-(4-chlorophenyl)propan-1-one hydrochloride

  • Chiral reducing agent (e.g., (R)-2-methyl-CBS-oxazaborolidine)

  • Borane-dimethyl sulfide complex (BMS)

  • Anhydrous Tetrahydrofuran (THF)

  • Methanol

  • Hydrochloric Acid (1 M)

  • Sodium Hydroxide (1 M)

  • Ethyl Acetate

Procedure:

  • In a flame-dried flask under an inert atmosphere, dissolve the chiral catalyst (e.g., (R)-2-methyl-CBS-oxazaborolidine, 0.1 equivalents) in anhydrous THF.

  • Cool the solution to -20 °C and slowly add borane-dimethyl sulfide complex (1.1 equivalents).

  • Add a solution of 3-(dimethylamino)-1-(4-chlorophenyl)propan-1-one (1.0 equivalent, as the free base) in anhydrous THF dropwise to the reaction mixture.

  • Stir the reaction at -20 °C and monitor its progress by TLC.

  • Upon completion, quench the reaction by the slow addition of methanol.

  • Allow the mixture to warm to room temperature and then add 1 M HCl.

  • Stir for 30 minutes, then basify with 1 M NaOH.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • The enantiomeric excess (e.e.) of the product can be determined by chiral HPLC.

Quantitative Data (Representative)
ParameterValueReference
Yield 85-95%Estimated based on similar asymmetric reductions
Enantiomeric Excess >95% e.e.Estimated based on similar asymmetric reductions
Reaction Time 2-4 hoursEstimated based on similar asymmetric reductions

Visualizations

Synthesis Pathway of this compound

G cluster_0 Synthesis of this compound 4-Chloroacetophenone 4-Chloroacetophenone NaH_THF NaH, THF 4-Chloroacetophenone->NaH_THF Dimethyl_Carbonate Dimethyl Carbonate Dimethyl_Carbonate->NaH_THF Intermediate This compound NaH_THF->Intermediate Claisen Condensation

Caption: Synthesis of the target intermediate via Claisen condensation.

Application in Duloxetine Precursor Synthesis

G cluster_1 Synthesis of Duloxetine Precursor Start This compound Mannich_Reaction Mannich Reaction Start->Mannich_Reaction Reagents Dimethylamine HCl, Paraformaldehyde Reagents->Mannich_Reaction Mannich_Product 3-(Dimethylamino)-1-(4-chlorophenyl)propan-1-one Mannich_Reaction->Mannich_Product Reduction Asymmetric Reduction Mannich_Product->Reduction Final_Precursor (S)-3-(Dimethylamino)-1-(4-chlorophenyl)propan-1-ol Reduction->Final_Precursor G Start Start with 4-Chloroacetophenone Step1 Claisen Condensation Start->Step1 Intermediate Methyl 3-(4-chlorophenyl) -3-oxopropanoate Step1->Intermediate Step2 Mannich Reaction Intermediate->Step2 Precursor1 3-(Dimethylamino)-1-(4-chlorophenyl) propan-1-one Step2->Precursor1 Step3 Asymmetric Reduction Precursor1->Step3 Final Chiral Amino Alcohol (Duloxetine Precursor) Step3->Final

References

Application Notes and Protocols for Pesticide and Herbicide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and quantitative data for the synthesis of key pesticides and herbicides. The information is intended to guide researchers in the development and optimization of synthetic routes and to provide a comparative analysis of different methodologies.

Pyrethroid Insecticides: Synthesis and Efficacy

Pyrethroids are a major class of synthetic insecticides that mimic the structure of natural pyrethrins. They are characterized by their high efficacy against a broad spectrum of insects and relatively low mammalian toxicity. The synthesis of pyrethroids often involves the esterification of a substituted cyclopropanecarboxylic acid with an appropriate alcohol.

Synthesis of Lambda-Cyhalothrin

Lambda-cyhalothrin is a widely used Type II pyrethroid insecticide with a broad spectrum of activity. The following protocol describes a common synthetic route.

Experimental Protocol: Synthesis of Lambda-Cyhalothrin

  • Step 1: Acylation. 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropanecarboxylic acid is used as the starting material. It is reacted with a chlorinating agent, such as thionyl chloride, in the presence of a catalyst like N,N-dimethylformamide (DMF) in an inert solvent like n-hexane to form the corresponding acyl chloride.

  • Step 2: Esterification. The resulting acyl chloride is then reacted with 3-phenoxy-4-fluoro-benzaldehyde and sodium cyanide in the presence of a phase transfer catalyst, such as methyl trioctyl ammonium chloride. This condensation reaction yields the cyhalothrin ester.

  • Step 3: Epimerization. The cyhalothrin condensation product, which is a mixture of isomers, is then subjected to an epimerization reaction. A composite catalyst, often a mixture of triethylamine and diisopropylamine, is added directly to the n-hexane solution. This process selectively converts the undesired isomers into the more active lambda-cyhalothrin, which crystallizes out of the solution.

  • Purification. The crystallized lambda-cyhalothrin is collected by filtration, washed with cold n-hexane, and dried under vacuum to yield the final product.

Quantitative Data: Synthesis of Pyrethroids

PyrethroidSynthesis MethodKey ReactantsCatalystYield (%)Purity (%)Reference
Lambda-Cyhalothrin Multi-step synthesis3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropanecarboxylic acid, 3-phenoxy-4-fluoro-benzaldehydeDMF, Methyl trioctyl ammonium chloride, Triethylamine/Diisopropylamine>95>98[1](--INVALID-LINK--)
Deltamethrin Esterification3-(2,2-dibromovinyl)-2,2-dimethylcyclopropanecarboxylic acid, cyano(3-phenoxyphenyl)methanolNot specifiedNot specifiedNot specified[2]
Cypermethrin Not specifiedNot specifiedNot specifiedNot specified>92[3]
Mechanism of Action and Efficacy of Pyrethroids

Pyrethroids exert their neurotoxic effects by targeting voltage-gated sodium channels (VGSCs) in the nerve cell membranes of insects.[4] They bind to the open state of these channels, preventing their closure and leading to a persistent influx of sodium ions. This results in hyperexcitation of the nervous system, paralysis, and ultimately, death of the insect.[4]

pyrethroid_mechanism Pyrethroid Pyrethroid Insecticide VGSC Voltage-Gated Sodium Channel (Open State) Pyrethroid->VGSC Binds to Na_Influx Persistent Na+ Influx VGSC->Na_Influx Prevents Closure Hyperexcitation Nerve Hyperexcitation Na_Influx->Hyperexcitation Paralysis Paralysis Hyperexcitation->Paralysis Death Insect Death Paralysis->Death

Mechanism of Action of Pyrethroid Insecticides.

Quantitative Data: Comparative Efficacy of Pyrethroids

The efficacy of insecticides is often measured by their median lethal dose (LD50) or median lethal concentration (LC50). A lower value indicates higher toxicity.

PyrethroidTest OrganismLD50 (mg/kg)LC50 (mg/L)Reference
Lambda-Cyhalothrin Rat (oral)56-[5]
Lambda-Cyhalothrin Rat (dermal)632-696-[5]
Deltamethrin Rat (oral)2613-[6]
Cypermethrin Rat (oral)294-[6]
Beta-cyfluthrin Rat (oral)354.8-[3]

Glyphosate and Glufosinate Herbicides: Synthesis and Mechanism

Glyphosate and glufosinate are broad-spectrum, non-selective herbicides widely used in agriculture. Their modes of action involve the inhibition of key enzymes in amino acid biosynthesis pathways in plants.

Synthesis of Glyphosate

One common industrial synthesis of glyphosate is the glycine route.

Experimental Protocol: Synthesis of Glyphosate via the Glycine Route

  • Step 1: Condensation. In a reaction vessel, paraformaldehyde is depolymerized in methanol in the presence of a tertiary amine catalyst (e.g., triethylamine). Glycine is then added, and the mixture is stirred to form dihydroxymethyl glycine.

  • Step 2: Phosphonomethylation. Dimethyl phosphite is added to the reaction mixture, which then undergoes a condensation reaction to form N-(phosphonomethyl)glycine dimethyl ester.

  • Step 3: Hydrolysis and Acidification. The ester is hydrolyzed by adding hydrochloric acid and heating. This step removes the methyl groups from the phosphonate and the ester, and also removes the catalyst as triethylamine hydrochloride.

  • Step 4: Purification. The reaction mixture is cooled, and the pH is adjusted to precipitate the glyphosate. The crude product is then collected by filtration and can be further purified by recrystallization from hot deionized water.[7]

Quantitative Data: Synthesis of Glyphosate

Synthesis RouteKey ReactantsCatalystYield (%)Purity (%)Reference
Glycine Route Glycine, Paraformaldehyde, Dimethyl phosphiteTriethylamine73-7895-96[8]
IDA Route Iminodiacetic acid, Phosphorus trichloride, FormaldehydeNot specified87 (oxidation step)Not specified[9]
Clean Process from Glycine Glycine, Paraformaldehyde, Dimethyl phosphiteTriethylamine88.6398.72[10]
Synthesis of L-Glufosinate-Ammonium

L-glufosinate is the biologically active isomer of glufosinate. The following protocol describes a method for its stereoselective synthesis.

Experimental Protocol: Synthesis of L-Glufosinate-Ammonium

  • Step 1: Synthesis of Chiral Auxiliary. A chiral auxiliary, such as (2S)-N-(2-benzoyl-4-chlorophenyl)-1-benzyl-2-pyrrolidinecarboxamide, is synthesized in a multi-step process starting from L-proline.

  • Step 2: Chiral Resolution. Racemic DL-glufosinate ammonium is reacted with the chiral auxiliary and a metal ion (e.g., NiCl2·6H2O) in the presence of a base. This forms a coordination complex where the configuration of D-glufosinate is inverted to L-glufosinate.

  • Step 3: Hydrolysis and Isolation. The complex is then hydrolyzed to release the L-glufosinate ammonium. The chiral auxiliary and metal salt can be recycled.

  • Purification. The L-glufosinate ammonium is purified by crystallization.

Quantitative Data: Synthesis of L-Glufosinate-Ammonium

Synthesis MethodKey ReactantsYield (%)Enantiomeric Excess (ee)Reference
Chiral Auxiliary Method DL-glufosinate ammonium, Chiral pyrrolidinecarboxamide94.596.7%[11]
Enzymatic Transamination 2-oxo-4-(hydroxy(methyl)phosphinoyl)butyric acid (PPO), Amine donorHighNot specified[12]
Conversion from Racemic Glufosinate Racemic Glufosinateup to 8599%+[13]
Mechanism of Action of Glyphosate and Glufosinate

Glyphosate inhibits the enzyme 5-enolpyruvylshikimate-3-phosphate synthase (EPSPS), a key enzyme in the shikimate pathway. This pathway is essential for the biosynthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan) in plants and microorganisms.

shikimate_pathway cluster_0 Shikimate Pathway Shikimate3P Shikimate-3-phosphate EPSPS EPSP Synthase Shikimate3P->EPSPS PEP Phosphoenolpyruvate PEP->EPSPS EPSP 5-Enolpyruvylshikimate-3-phosphate EPSPS->EPSP Glyphosate Glyphosate Glyphosate->EPSPS Inhibits AromaticAA Aromatic Amino Acids (Phe, Tyr, Trp) EPSP->AromaticAA PlantGrowth Plant Growth AromaticAA->PlantGrowth PlantDeath Plant Death

Inhibition of the Shikimate Pathway by Glyphosate.

Glufosinate, on the other hand, inhibits the enzyme glutamine synthetase, which is crucial for nitrogen metabolism in plants.

Experimental Workflows

General Workflow for Pesticide Synthesis and Analysis

synthesis_workflow Start Starting Materials Synthesis Chemical Synthesis Start->Synthesis Workup Reaction Work-up (e.g., Extraction, Washing) Synthesis->Workup Purification Purification (e.g., Recrystallization, Chromatography) Workup->Purification Analysis Structural & Purity Analysis (e.g., NMR, GC-MS, HPLC) Purification->Analysis Bioassay Biological Efficacy Testing (e.g., LD50, IC50) Analysis->Bioassay FinalProduct Final Product Bioassay->FinalProduct

General workflow for pesticide synthesis and characterization.
Protocol for Purification of Glyphosate

Recrystallization [7]

  • Dissolve the crude glyphosate in a minimum amount of hot deionized water.

  • If insoluble impurities are present, perform a hot filtration.

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath to promote crystallization.

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of ice-cold deionized water.

  • Dry the purified crystals under vacuum.

Preparative High-Performance Liquid Chromatography (HPLC) [7]

For higher purity, preparative HPLC can be employed.

  • Column: Reverse-phase C18

  • Mobile Phase: A gradient of an aqueous buffer (e.g., water with 0.1% formic acid and 50 mM ammonium formate) and an organic solvent (e.g., acetonitrile/water mixture with additives).[14]

  • Detection: UV or Mass Spectrometry (MS)

  • Procedure:

    • Dissolve the partially purified glyphosate in the initial mobile phase.

    • Filter the solution through a 0.45 µm filter.

    • Inject the sample onto the preparative HPLC system.

    • Collect the fractions corresponding to the glyphosate peak.

    • Combine the pure fractions and remove the solvent (e.g., by lyophilization) to obtain the high-purity product.

Protocol for Analysis of Pyrethroids by GC-MS

Gas chromatography-mass spectrometry (GC-MS) is a standard method for the analysis of pyrethroids.[15]

  • GC Column: A capillary column suitable for pesticide analysis (e.g., VF-5ms).[15]

  • Carrier Gas: Helium

  • Injection Mode: Splitless

  • Temperature Program: An optimized temperature gradient to separate the different pyrethroid isomers and congeners.

  • MS Detection: Electron Ionization (EI) mode is common, with selected ion monitoring (SIM) for enhanced sensitivity.[15]

  • Sample Preparation:

    • Extract the pyrethroids from the sample matrix using a suitable solvent (e.g., hexane, dichloromethane).

    • Clean up the extract to remove interfering substances, for example, using solid-phase extraction (SPE).

    • Concentrate the extract to the desired volume before injection.

Environmental Considerations and Green Chemistry Approaches

The environmental impact of pesticide synthesis is a growing concern. Green chemistry principles are being applied to develop more sustainable synthetic routes.[11][12] This includes the use of renewable feedstocks, safer solvents, and catalytic reactions to improve atom economy and reduce waste.[1][16] For example, biocatalytic methods and the use of genetically modified microorganisms are being explored for the synthesis of glyphosate and other agrochemicals to reduce reliance on harsh chemicals and reaction conditions.[17] The environmental fate of pesticides, including their degradation pathways and persistence, is also a critical area of research.[18][19]

References

Derivatization of Methyl 3-(4-chlorophenyl)-3-oxopropanoate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the derivatization of Methyl 3-(4-chlorophenyl)-3-oxopropanoate. This versatile β-keto ester serves as a crucial starting material for the synthesis of a variety of heterocyclic compounds with significant potential in medicinal chemistry and drug discovery. The protocols outlined below focus on the synthesis of pyrazole and pyrimidine derivatives, which have shown promising biological activities.

Application Notes

This compound is a key building block for generating diverse molecular scaffolds. Its derivatives have been investigated for a range of therapeutic applications, leveraging the compound's reactive 1,3-dicarbonyl moiety. The synthesized heterocyclic derivatives are of particular interest due to their prevalence in bioactive molecules.

Potential applications of the derivatives include:

  • Anticancer Agents: Pyrimidine derivatives have been synthesized and evaluated for their potential as anticancer agents, showing cytotoxicity against various cancer cell lines.[1]

  • Anti-diabetic Agents: Novel pyrimidine-trione derivatives have exhibited potent anti-diabetic activity by inhibiting α-amylase and α-glucosidase.[1]

  • Antifungal and Antimicrobial Agents: Pyrazole and pyrimidine derivatives have demonstrated significant antifungal and antimicrobial properties.[2][3] The inclusion of a chlorophenyl group can enhance these activities.

  • Anti-inflammatory Agents: Pyrazole scaffolds are known to possess anti-inflammatory properties, often by inhibiting cyclooxygenase (COX) enzymes.[4]

  • Antitubercular Agents: Certain 3-(4-chlorophenyl)-4-substituted pyrazole derivatives have shown promising activity against Mycobacterium tuberculosis.[3]

The derivatization of this compound allows for the exploration of structure-activity relationships (SAR), enabling the fine-tuning of biological activities to develop lead compounds for drug development.

Experimental Protocols

Synthesis of Pyrazole Derivatives

The synthesis of pyrazole derivatives from this compound is typically achieved through a condensation reaction with hydrazine derivatives. The following protocol is a general procedure that can be adapted based on the specific hydrazine used.

Protocol: Synthesis of 5-(4-chlorophenyl)-3-hydroxy-1H-pyrazole

Materials:

  • This compound

  • Hydrazine hydrate

  • Absolute Ethanol

  • Sodium ethoxide

  • 1 M Hydrochloric acid

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for TLC and column chromatography

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (10 mmol) in absolute ethanol (40 mL).

  • Addition of Base: To this solution, add sodium ethoxide (12 mmol) and stir the mixture at room temperature for 15 minutes.

  • Addition of Hydrazine: Slowly add hydrazine hydrate (12 mmol) to the reaction mixture.

  • Reflux: Heat the reaction mixture to reflux and maintain this temperature for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (7:3) solvent system.[4]

  • Work-up: After the reaction is complete, cool the mixture to room temperature and neutralize it with 1 M hydrochloric acid until the pH is approximately 7.

  • Extraction: Concentrate the mixture under reduced pressure to remove the ethanol. Add water (50 mL) and extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Washing and Drying: Combine the organic layers and wash with brine (50 mL). Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Filter the drying agent and evaporate the solvent under reduced pressure to obtain the crude product. Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate as the eluent.[4]

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the structure of 5-(4-chlorophenyl)-3-hydroxy-1H-pyrazole.

Synthesis of Pyrimidine Derivatives

Pyrimidine derivatives can be synthesized by the condensation of this compound with amidines, urea, thiourea, or guanidine. This reaction is a widely used method for constructing the pyrimidine ring.[5]

Protocol: Synthesis of 4-(4-chlorophenyl)-6-hydroxy-pyrimidin-2-amine

Materials:

  • This compound

  • Guanidine hydrochloride

  • Sodium ethoxide

  • Absolute Ethanol

  • Ice-cold water

  • Dilute Hydrochloric acid

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (0.01 mol) and guanidine hydrochloride (0.01 mol) in absolute ethanol containing sodium ethoxide.

  • Reflux: Heat the reaction mixture to reflux for 6-8 hours. Monitor the reaction progress using TLC.[6]

  • Precipitation: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Neutralization: Neutralize the mixture with dilute hydrochloric acid to precipitate the product.

  • Isolation and Purification: Filter the precipitate, wash it with water, and dry it. The crude product can be further purified by recrystallization from a suitable solvent like ethanol.[6]

  • Characterization: Confirm the structure of the synthesized 4-(4-chlorophenyl)-6-hydroxy-pyrimidin-2-amine using FT-IR, NMR, and mass spectrometry.

Quantitative Data

The following tables summarize representative quantitative data for derivatives of this compound and related compounds.

Table 1: Synthesis Yields of Pyrimidine Derivatives

Compound Reactants Reaction Conditions Yield (%) Reference
4-(4-methoxyphenyl)-6-(4-(trifluoromethyl)phenyl)pyrimidin-2-amine 3-(4-methoxyphenyl)-1-(4-(trifluoromethyl)phenyl)prop-2-en-1-one, Guanidine HCl, NaOH Reflux in 40% Ethanol, 2-4h Not specified [6]

| 4-(naphthalen-2-yl)-6-(4-nitrophenyl)pyrimidin-2-amine | 3-(naphthalen-2-yl)-1-(4-nitrophenyl)prop-2-en-1-one, Guanidine HCl, NaOH | Reflux in 40% Ethanol, 2-4h | Not specified |[6] |

Table 2: Biological Activity of Pyrimidine Derivatives

Compound ID Target IC50 (µM) Reference
4e (a 5-[3-(4-chlorophenyl)-substituted-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione derivative) α-amylase 0.055 ± 0.002 [1]
4e α-glucosidase 0.050 ± 0.002 [1]

| 4e | Cytotoxicity (Cancer Cell Line) | 0.009 ± 0.001 |[1] |

Visualizations

Diagram 1: General workflow for derivatization and biological screening.

G cluster_synthesis Synthesis cluster_purification Purification & Characterization cluster_screening Biological Screening Start This compound Reaction Condensation Reaction Start->Reaction Reactant Hydrazine / Guanidine Derivatives Reactant->Reaction Product Crude Derivative (Pyrazole / Pyrimidine) Reaction->Product Purification Purification (Column Chromatography / Recrystallization) Product->Purification Characterization Characterization (NMR, MS, IR) Purification->Characterization Screening Biological Assays (Anticancer, Antidiabetic, etc.) Characterization->Screening Data Data Analysis (IC50, SAR) Screening->Data Lead Lead Compound Identification Data->Lead

Caption: Workflow for synthesis, purification, and screening of derivatives.

Diagram 2: Signaling pathway for pyrazole synthesis.

G Methyl_3_4_chlorophenyl_3_oxopropanoate Methyl 3-(4-chlorophenyl) -3-oxopropanoate Intermediate Hydrazone/ Enamine Intermediate Methyl_3_4_chlorophenyl_3_oxopropanoate->Intermediate Condensation Hydrazine Hydrazine Derivative (R-NHNH2) Hydrazine->Intermediate Pyrazole Substituted Pyrazole Derivative Intermediate->Pyrazole Cyclization

Caption: Reaction pathway for the synthesis of pyrazole derivatives.

Diagram 3: Logical relationship for pyrimidine synthesis.

G Beta_Keto_Ester Methyl 3-(4-chlorophenyl) -3-oxopropanoate (C-C-C fragment) Condensation Cyclocondensation Beta_Keto_Ester->Condensation Amidine_Source Guanidine / Urea / Thiourea (N-C-N fragment) Amidine_Source->Condensation Pyrimidine Substituted Pyrimidine Derivative Condensation->Pyrimidine

Caption: Synthesis of pyrimidines via cyclocondensation. Caption: Synthesis of pyrimidines via cyclocondensation.

References

Application Notes & Protocols: The Versatile Reactivity of Methyl (4-chlorobenzoyl)acetate with Amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl (4-chlorobenzoyl)acetate, a readily available β-ketoester, serves as a pivotal precursor in synthetic organic and medicinal chemistry. Its reaction with various amines opens a gateway to a diverse array of valuable chemical scaffolds. This guide provides an in-depth exploration of these transformations, focusing on the synthesis of β-enaminones through reactions with primary and secondary amines, and the construction of key heterocyclic systems—pyrazoles and benzodiazepines—via condensation with bifunctional amines. We delve into the underlying reaction mechanisms, present detailed, field-proven experimental protocols, and discuss the profound implications of these products in drug discovery and development.

Introduction: The Synthetic Power of a β-Ketoester

The 1,3-dicarbonyl moiety is one of the most versatile functional groups in organic synthesis. Methyl (4-chlorobenzoyl)acetate, featuring both a ketone and an ester group separated by a methylene unit, embodies this versatility. The inherent difference in electrophilicity between the keto and ester carbonyls allows for highly selective reactions. The reaction with amines is a cornerstone of its chemistry, primarily leading to the formation of β-enaminones (also known as β-enaminoesters).[1][2]

These enaminone structures are not merely synthetic intermediates; they are recognized as crucial pharmacophores in their own right, exhibiting a wide spectrum of biological activities including anticonvulsant, anti-inflammatory, and antitumor properties.[3][4][5][6] Furthermore, when bifunctional nucleophiles such as hydrazines or o-phenylenediamines are employed, the reaction proceeds through a domino sequence of condensation and cyclization to afford high-value heterocyclic cores like pyrazoles and benzodiazepines, which are foundational in modern pharmacology.[7][8][9][10] This document serves as a comprehensive guide to understanding and harnessing these powerful transformations.

The Core Reaction: Synthesis of β-Enaminones

The most fundamental reaction of methyl (4-chlorobenzoyl)acetate with amines is the formation of a β-enaminone. This transformation involves the selective reaction of the amine with the more electrophilic ketone carbonyl, followed by dehydration to yield a stable, conjugated system.

Reaction Mechanism: A Stepwise Perspective

The formation of an enaminone is a classic condensation reaction that proceeds through a well-defined pathway, often facilitated by an acid catalyst.[2][11][12]

  • Keto-Enol Tautomerism: The β-ketoester exists in equilibrium with its enol tautomer. While the reaction typically proceeds via the keto form, the enol can also play a role, particularly under specific catalytic conditions.

  • Nucleophilic Attack: The lone pair of the amine nitrogen performs a nucleophilic attack on the electrophilic carbon of the ketone carbonyl. This step is highly regioselective due to the greater reactivity of the ketone compared to the ester.[1]

  • Hemiaminal Formation: This attack forms a tetrahedral intermediate known as a hemiaminal or carbinolamine.

  • Dehydration: Under acidic conditions, the hydroxyl group of the hemiaminal is protonated, converting it into a good leaving group (water). Subsequent elimination of water and deprotonation of the nitrogen atom generates the final, stable β-enaminone product.

Caption: Mechanism of β-Enaminone Formation.

Methodologies and Catalysis

While the reaction can proceed thermally, often requiring azeotropic removal of water, various catalytic systems have been developed to enhance efficiency, reduce reaction times, and enable milder conditions.[13]

  • Brønsted Acids: Simple acids like acetic acid or ammonium chloride are effective and inexpensive catalysts.[14][15]

  • Lewis Acids: A wide range of Lewis acids, including Sc(OTf)₃, Zn(ClO₄)₂, Fe(OTf)₃, and Ceric Ammonium Nitrate (CAN), have been shown to significantly accelerate the reaction.[13][16][17]

  • Solvent-Free Conditions: Many modern protocols utilize solvent-free or "neat" conditions, which are environmentally advantageous and simplify product isolation.[1][17][18]

  • Microwave Irradiation: The use of microwave energy can dramatically shorten reaction times from hours to minutes, often leading to higher yields and cleaner product profiles.[18][19][20][21][22]

Protocol 1: Microwave-Assisted Synthesis of Methyl 3-((4-methylphenyl)amino)-3-(4-chlorophenyl)acrylate

This protocol details a rapid, solvent-free synthesis using a primary aromatic amine and microwave irradiation.

Materials:

  • Methyl (4-chlorobenzoyl)acetate (1.0 mmol, 212.6 mg)

  • p-Toluidine (1.0 mmol, 107.2 mg)

  • Microwave synthesis vial (10 mL) with a stir bar

Experimental Workflow:

Caption: Experimental workflow for enaminone synthesis.

Procedure:

  • To a 10 mL microwave synthesis vial equipped with a magnetic stir bar, add methyl (4-chlorobenzoyl)acetate (212.6 mg, 1.0 mmol) and p-toluidine (107.2 mg, 1.0 mmol).

  • Seal the vial and place it in the cavity of a microwave reactor.

  • Irradiate the mixture with stirring at 150°C for 10 minutes.

  • After the reaction is complete, cool the vial to room temperature. The crude product will often solidify upon cooling.

  • Add a minimal amount of hot ethanol to dissolve the solid, then add water dropwise until turbidity persists.

  • Allow the solution to cool to room temperature, then place it in an ice bath for 30 minutes to complete crystallization.

  • Isolate the solid product by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum to yield the desired β-enaminone.

Data Summary: Representative Enaminone Syntheses

The following table summarizes typical results for the reaction of methyl (4-chlorobenzoyl)acetate with various amines under different catalytic conditions, demonstrating the broad scope of this transformation.

EntryAmineCatalyst (mol%)ConditionsTimeYield (%)Reference
1AnilineNoneToluene, reflux12 h75[13]
2Benzylamine[(PPh₃)AuCl]/AgOTf (1)Solvent-free, RT5 min95[1]
3AnilineSc(OTf)₃ (5)Solvent-free, 80°C30 min92[17]
4n-ButylamineFe(OTf)₃ (2)Solvent-free, RT10 min94[13]
5AnilineNoneMicrowave, 150°C8 min91[18]

Advanced Applications: Synthesis of Heterocycles

The true synthetic power of methyl (4-chlorobenzoyl)acetate is unleashed when it reacts with amines containing a second nucleophilic group. These reactions facilitate intramolecular cyclizations to produce highly valuable heterocyclic scaffolds.

Reaction with Hydrazine: The Knorr Pyrazole Synthesis

The condensation of a β-ketoester with hydrazine or its derivatives is a classic and reliable method for synthesizing pyrazoles, known as the Knorr pyrazole synthesis.[7][8] This class of heterocycles is prevalent in pharmaceuticals, noted for anti-inflammatory, antimicrobial, and anticancer activities.[7]

Mechanism: The reaction proceeds via a two-stage condensation-cyclization pathway.

  • Hydrazone Formation: The more nucleophilic nitrogen of hydrazine attacks the ketone carbonyl, forming a hydrazone intermediate after dehydration.

  • Intramolecular Cyclization: The second nitrogen atom of the hydrazone then performs an intramolecular nucleophilic attack on the ester carbonyl.

  • Cyclization & Elimination: This attack leads to a cyclic intermediate which eliminates methanol to form the stable 5-(4-chlorophenyl)-2,4-dihydro-3H-pyrazol-3-one.

Caption: Mechanism of Knorr Pyrazole Synthesis.

Protocol 2: Synthesis of 5-(4-chlorophenyl)-2,4-dihydro-3H-pyrazol-3-one

  • In a round-bottom flask, dissolve methyl (4-chlorobenzoyl)acetate (2.12 g, 10 mmol) in ethanol (30 mL).

  • Add hydrazine hydrate (0.6 mL, ~12 mmol) dropwise to the stirring solution.

  • Add 2-3 drops of glacial acetic acid as a catalyst.

  • Heat the mixture to reflux and monitor the reaction by TLC (e.g., 50% ethyl acetate/hexane) until the starting ketoester is consumed (typically 2-4 hours).

  • Cool the reaction mixture to room temperature and then in an ice bath. The product will precipitate.

  • Isolate the solid by vacuum filtration, wash with cold ethanol, and dry to obtain the pyrazole product.

Reaction with o-Phenylenediamine: Benzodiazepine Synthesis

The condensation with o-phenylenediamine is a powerful route to the 1,5-benzodiazepine core, a privileged scaffold in medicinal chemistry renowned for its wide range of CNS activities.[9][10][23]

Mechanism: This reaction is another example of a condensation-cyclization cascade.

  • Enaminone Formation: One of the amino groups of o-phenylenediamine reacts with the ketone carbonyl to form an intermediate enaminone.

  • Intramolecular Amidation: The second, pendant amino group then performs an intramolecular nucleophilic attack on the ester carbonyl.

  • Cyclization & Elimination: This cyclization, followed by the elimination of methanol, forges the seven-membered diazepine ring.

Protocol 3: Synthesis of 4-(4-chlorophenyl)-1,3-dihydro-2H-1,5-benzodiazepin-2-one

  • Combine methyl (4-chlorobenzoyl)acetate (1.06 g, 5 mmol) and o-phenylenediamine (0.54 g, 5 mmol) in a round-bottom flask.

  • Add glacial acetic acid (15 mL).

  • Heat the mixture to reflux with stirring for 4-6 hours. Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it slowly into a beaker of ice-cold water with stirring.

  • Neutralize the mixture by the slow addition of aqueous ammonia until a precipitate forms.

  • Isolate the crude solid by vacuum filtration, wash thoroughly with water, and recrystallize from an appropriate solvent (e.g., ethanol) to yield the pure benzodiazepine product.

Conclusion

The reaction of methyl (4-chlorobenzoyl)acetate with amines is a robust and highly versatile tool for the modern synthetic chemist. It provides straightforward and efficient access to β-enaminones, which are valuable synthetic intermediates and biologically active molecules. Moreover, its application in domino reactions with bifunctional amines offers a direct entry into the synthesis of pyrazoles and benzodiazepines, two of the most significant heterocyclic systems in drug development. The protocols and mechanistic insights provided herein offer a solid foundation for researchers to explore and exploit the rich chemistry of this powerful building block.

References

Application Notes and Protocols for the Quantification of Methyl 3-(4-chlorophenyl)-3-oxopropanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of Methyl 3-(4-chlorophenyl)-3-oxopropanoate, a key intermediate in various organic syntheses.[1][2] The following protocols for High-Performance Liquid Chromatography (HPLC) with UV detection, Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are designed to offer robust and reliable quantification in diverse sample matrices.

Physicochemical Properties

A fundamental understanding of the analyte's properties is crucial for analytical method development.

PropertyValue
Chemical FormulaC₁₀H₉ClO₃
Molecular Weight212.63 g/mol
Melting Point42-46°C[1]
AppearanceColorless liquid or solid[1]
SynonymsMethyl (4-chlorobenzoyl)acetate

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC is a versatile and widely used technique for the separation and quantification of non-volatile and thermally labile compounds. A reversed-phase HPLC method with UV detection is presented here for the determination of this compound.

Experimental Protocol

2.1. Instrumentation and Chromatographic Conditions:

  • HPLC System: A system equipped with a quaternary or binary pump, autosampler, column compartment, and a Diode-Array Detector (DAD) or UV-Vis detector.

  • Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended.

  • Mobile Phase: An isocratic elution with a mixture of Acetonitrile and Water (e.g., 60:40, v/v). The optimal ratio should be determined during method development.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: Based on the UV spectrum of the compound, a wavelength of 254 nm is a suitable starting point.

  • Run Time: Approximately 10 minutes.

2.2. Preparation of Standard and Sample Solutions:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve it in 100 mL of the mobile phase.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations spanning the expected sample concentration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation: Dissolve the sample containing the analyte in the mobile phase to a final concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.

2.3. Data Analysis:

  • Construct a calibration curve by plotting the peak area of the analyte against the concentration of the working standard solutions.

  • Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

Typical Method Performance Characteristics

The following table summarizes typical performance characteristics for HPLC-UV analysis of similar aromatic compounds. Method-specific validation is required to establish actual performance.

ParameterTypical Performance
Linearity (r²)> 0.995
Limit of Detection (LOD)0.1 - 1 µg/mL
Limit of Quantitation (LOQ)0.5 - 5 µg/mL
Accuracy (Recovery)95% - 105%
Precision (%RSD)< 2%

HPLC-UV Experimental Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing S1 Weigh Reference Standard S2 Prepare Stock Solution S1->S2 S3 Prepare Working Standards S2->S3 S5 Filter all solutions S3->S5 S4 Prepare Sample Solution S4->S5 A1 Equilibrate HPLC System S5->A1 A2 Inject Standards & Samples A1->A2 A3 Acquire Chromatographic Data A2->A3 D1 Integrate Peak Areas A3->D1 D2 Construct Calibration Curve D1->D2 D3 Quantify Analyte in Sample D2->D3

Caption: Workflow for HPLC-UV analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation, identification, and quantification of volatile and thermally stable compounds. Given the analyte's potential for thermal stability, GC-MS offers high sensitivity and selectivity.

Experimental Protocol

3.1. Instrumentation and Chromatographic Conditions:

  • GC-MS System: A gas chromatograph equipped with a split/splitless inlet and a mass spectrometer (e.g., single quadrupole or triple quadrupole).

  • Column: A low to mid-polarity capillary column, such as a 5% phenyl-methylpolysiloxane phase (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Inlet Temperature: 250°C.

  • Injection Mode: Split (e.g., 20:1) or splitless, depending on the required sensitivity.

  • Injection Volume: 1 µL.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 1 minute.

    • Ramp: 15°C/min to 280°C.

    • Hold: 5 minutes at 280°C.

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for quantification. Key ions should be determined from the full scan mass spectrum of the analyte.

3.2. Sample and Standard Preparation:

  • Solvent: A volatile organic solvent such as ethyl acetate or dichloromethane.

  • Standard and Sample Preparation: Follow a similar procedure as for HPLC, using the selected GC-compatible solvent. Ensure the final concentration is appropriate for the sensitivity of the instrument.

3.3. Data Analysis:

  • Generate a calibration curve using the peak areas of the primary quantifying ion versus the concentration of the standards.

  • Quantify the analyte in the sample using the calibration curve. The presence of qualifier ions at the correct ratio should be used for confirmation.

Typical Method Performance Characteristics

The following table summarizes typical performance characteristics for GC-MS analysis of similar compounds. Method-specific validation is essential.

ParameterTypical Performance
Linearity (r²)> 0.998
Limit of Detection (LOD)0.01 - 0.1 µg/mL
Limit of Quantitation (LOQ)0.05 - 0.5 µg/mL
Accuracy (Recovery)90% - 110%
Precision (%RSD)< 5%
GC-MS Experimental Workflow```dot

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing S1 Prepare Standards in Volatile Solvent S2 Prepare Sample in Volatile Solvent S1->S2 A1 Set GC-MS Parameters S2->A1 A2 Inject Standards & Samples A1->A2 A3 Acquire Mass Spectral Data (SIM/Scan) A2->A3 D1 Extract Ion Chromatograms A3->D1 D2 Generate Calibration Curve D1->D2 D3 Quantify Analyte D2->D3

Caption: Decision tree for analytical method selection.

References

Application Note: HPLC Purification of Methyl 3-(4-chlorophenyl)-3-oxopropanoate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Methyl 3-(4-chlorophenyl)-3-oxopropanoate is an organic compound that serves as a valuable intermediate in the synthesis of various pharmaceutical and agrochemical agents.[1][2] The purity of this compound is critical for the successful outcome of subsequent synthetic steps and the quality of the final product. High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for the purification of such organic molecules. This application note details a reversed-phase HPLC (RP-HPLC) method for the purification of this compound.

Compound Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValue
CAS Number 22027-53-8[3]
Molecular Formula C₁₀H₉ClO₃[3]
Molecular Weight 212.63 g/mol [3]
Melting Point 42-46°C[1]
Appearance Colorless to pale yellow liquid or solid[2]
Solubility Soluble in organic solvents[2]

Experimental Protocol: HPLC Purification

This protocol outlines the procedure for the purification of this compound using a preparative RP-HPLC system.

1. Materials and Reagents

  • Crude this compound

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Methanol (for sample dissolution)

  • Reference standard of this compound (if available)

2. Instrumentation and Chromatographic Conditions

The following table summarizes the instrumental setup and chromatographic conditions for the purification.

ParameterSpecification
HPLC System Preparative HPLC system with a UV detector
Column C18 reversed-phase column (e.g., 250 x 10 mm, 5 µm)
Mobile Phase Isocratic elution with Acetonitrile:Water (e.g., 60:40 v/v)[4]
Flow Rate 4.0 mL/min
Detection Wavelength 234 nm (or optimal wavelength determined by UV scan)
Column Temperature 30°C[4]
Injection Volume Dependent on column loading capacity and sample concentration

3. Sample Preparation

  • Dissolve the crude this compound in a minimal amount of methanol to create a concentrated stock solution.

  • Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter before injection.

4. Purification Procedure

  • Equilibrate the C18 column with the mobile phase (Acetonitrile:Water) for at least 30 minutes or until a stable baseline is achieved.

  • Inject the prepared sample onto the column.

  • Monitor the separation process using the UV detector at the specified wavelength.

  • Collect the fractions corresponding to the main peak of this compound.

  • Analyze the purity of the collected fractions using analytical HPLC.

  • Pool the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.

Experimental Workflow

The following diagram illustrates the workflow for the HPLC purification of this compound.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Purification cluster_post Post-Purification dissolve Dissolve Crude Sample filter Filter Sample dissolve->filter inject Inject Sample filter->inject separate Chromatographic Separation inject->separate collect Collect Fractions separate->collect analyze Purity Analysis collect->analyze pool Pool Pure Fractions analyze->pool evaporate Solvent Evaporation pool->evaporate final_product Final Product evaporate->final_product Purified Product

Caption: Workflow for HPLC Purification.

Data Presentation

The following table provides an example of how to present the quantitative data from the purification process.

Sample IDInjection Volume (µL)Peak Retention Time (min)Peak AreaPurity (%)Recovery (%)
Crude Sample105.81,250,00085N/A
Fraction 155.9850,00099.268
Fraction 255.9920,00099.573.6
Pooled Fractions55.91,770,00099.470.8

Note: The retention times, peak areas, purity, and recovery values are hypothetical and will vary depending on the specific experimental conditions and the purity of the crude sample.

References

Application Notes & Protocols: A Researcher's Guide to the Claisen Condensation for β-Keto Ester Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

The Claisen condensation is a cornerstone carbon-carbon bond-forming reaction in organic synthesis, enabling the construction of β-keto esters, which are pivotal intermediates in the production of pharmaceuticals, agrochemicals, and other fine chemicals.[1][2][3] This guide provides an in-depth exploration of the Claisen condensation, from its underlying mechanistic principles to detailed, field-proven experimental protocols. It is designed for researchers, scientists, and drug development professionals seeking to leverage this powerful transformation in their synthetic endeavors. We will delve into the critical parameters governing the reaction's success, including substrate requirements, base selection, and reaction conditions, while also providing a step-by-step procedure for the classic synthesis of ethyl acetoacetate.

Theoretical Framework: The "Why" Behind the Claisen Condensation

The Claisen condensation is a base-catalyzed reaction between two ester molecules, or an ester and another carbonyl compound, to form a β-keto ester or a β-diketone.[1][4] A fundamental requirement for the reaction is that at least one of the reacting esters must possess an α-hydrogen, as this is the site of deprotonation to form the key nucleophilic intermediate.[1][4][5]

The Reaction Mechanism

The mechanism of the Claisen condensation proceeds through a series of equilibrium steps, with the final deprotonation of the β-keto ester product being the thermodynamic driving force for the reaction.[4][6][7]

  • Enolate Formation: A strong base, typically an alkoxide, abstracts an acidic α-hydrogen from an ester molecule to form a resonance-stabilized enolate ion.[4][8][9]

  • Nucleophilic Attack: The newly formed enolate acts as a nucleophile and attacks the electrophilic carbonyl carbon of a second ester molecule, forming a tetrahedral intermediate.[4][6][9]

  • Elimination of Alkoxide: The tetrahedral intermediate collapses, expelling an alkoxide leaving group and forming the β-keto ester.[4][6]

  • Deprotonation of the β-Keto Ester: The newly formed β-keto ester has α-hydrogens that are significantly more acidic (pKa ≈ 11) than those of the starting ester (pKa ≈ 25).[10] The alkoxide base present in the reaction mixture rapidly and irreversibly deprotonates the β-keto ester, forming a highly resonance-stabilized enolate. This final step drives the equilibrium of the reaction towards the product.[1][7][10]

  • Protonation (Workup): An acidic workup is required in a separate step to neutralize the enolate and any remaining base, yielding the final β-keto ester product.[1][5][8]

Critical Considerations for a Successful Condensation

Base Selection: The choice of base is paramount. It must be strong enough to deprotonate the ester's α-hydrogen but should not participate in competing nucleophilic substitution or addition reactions with the ester's carbonyl group.[1][5] For this reason, the sodium alkoxide corresponding to the alcohol portion of the ester is typically used (e.g., sodium ethoxide for ethyl esters).[5][11][12] This prevents transesterification, a potential side reaction where the alkoxide exchanges with the ester's alkoxy group.[11][13] A full stoichiometric equivalent of the base is necessary because it is consumed in the final deprotonation step that drives the reaction to completion.[1][7]

Substrate Requirements: The starting ester must have at least two α-hydrogens for the classic Claisen condensation to proceed to completion.[1][6] One α-hydrogen is removed to form the enolate, and the second is removed from the β-keto ester product to drive the reaction forward.[1][14]

Variations of the Claisen Condensation
  • Crossed Claisen Condensation: This variation involves two different esters.[10] To avoid a complex mixture of products, it is most effective when one ester has enolizable α-hydrogens and the other does not (e.g., aromatic esters, formates, or carbonates).[4][15][16] The non-enolizable ester is often used in excess to favor the desired cross-condensation product.[15][17]

  • Dieckmann Condensation: This is an intramolecular Claisen condensation of a molecule containing two ester groups.[10][18] The reaction is particularly useful for forming five- or six-membered cyclic β-keto esters.[18][19][20]

Experimental Protocol: Synthesis of Ethyl Acetoacetate

This section provides a detailed, step-by-step protocol for the classic Claisen condensation of ethyl acetate to form ethyl acetoacetate.[21][22]

Reagents and Equipment
Reagent/EquipmentSpecifications
Ethyl AcetateAnhydrous
Sodium MetalFreshly cut, handled with care
XylenesAnhydrous
Acetic Acid50% aqueous solution
Saturated NaCl solution
Magnesium SulfateAnhydrous
Round-bottom flask50 mL
Reflux condenser
Stirring apparatus
Heating mantle
Separatory funnel
Distillation apparatusFor vacuum distillation

Workflow Diagram

Claisen_Condensation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup cluster_purification Purification prep_na Prepare Sodium Beads in Xylenes remove_xylenes Remove Xylenes prep_na->remove_xylenes add_etOAc Add Ethyl Acetate remove_xylenes->add_etOAc reflux Reflux until Sodium Dissolves (~1.5 hours) add_etOAc->reflux cool Cool Reaction Mixture reflux->cool acidify Acidify with 50% Acetic Acid cool->acidify wash Wash with sat. NaCl solution acidify->wash separate Separate Organic Layer wash->separate dry Dry with Anhydrous MgSO4 separate->dry filter Filter off Drying Agent dry->filter distill_etOAc Distill off Excess Ethyl Acetate (Atmospheric Pressure) filter->distill_etOAc distill_product Distill Ethyl Acetoacetate (Reduced Pressure) distill_etOAc->distill_product

Caption: Experimental workflow for the synthesis of ethyl acetoacetate.

Step-by-Step Procedure

Safety First: This procedure involves handling sodium metal, which is highly reactive with water and flammable. All glassware must be scrupulously dried, and the reaction should be conducted under an inert atmosphere if possible. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves.

  • Preparation of Sodium Ethoxide (in situ):

    • In a 50 mL round-bottom flask, add 12.5 mL of anhydrous xylenes and 2.0 g of freshly cut sodium metal.[2]

    • Heat the mixture to reflux with vigorous stirring until the sodium melts and forms small, shiny beads.[2]

    • Once the sodium is finely dispersed, remove the heating source and allow the mixture to cool slightly. Carefully decant and recycle the xylenes.[2]

  • Reaction:

    • Immediately add 25 mL of anhydrous ethyl acetate to the flask containing the dispersed sodium.[2]

    • Fit the flask with a reflux condenser and begin heating the mixture. The solution will typically turn yellow.[2]

    • Reflux the mixture for approximately 1.5 to 2 hours, or until all the sodium metal has dissolved.[2][21] This indicates the formation of sodium ethoxide and its subsequent reaction.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Carefully and slowly add a 50% aqueous solution of acetic acid to neutralize the sodium ethoxide and protonate the sodium enolate of the product.[2] Exercise caution as this is an exothermic process. Add the acid until the solution is acidic to litmus paper. Avoid adding a large excess of acid, as it can increase the solubility of the product in the aqueous layer.[2]

    • Transfer the mixture to a separatory funnel and wash it with an equal volume of saturated sodium chloride (brine) solution to help break up any emulsions and remove the bulk of the water.[2]

    • Separate the organic layer (the lower layer, which is primarily ethyl acetoacetate).[2]

    • Dry the organic layer over anhydrous magnesium sulfate.[2]

  • Purification:

    • Filter the dried organic layer to remove the magnesium sulfate.

    • First, distill the mixture at atmospheric pressure to remove any unreacted ethyl acetate (b.p. 77 °C).[2]

    • The remaining crude ethyl acetoacetate is then purified by distillation under reduced pressure.[2][23] This is crucial because ethyl acetoacetate can decompose at its atmospheric boiling point (181 °C).[2]

Characterization

The final product, ethyl acetoacetate, can be characterized by standard analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) to confirm its purity and identity.[21]

Troubleshooting and Optimization

ProblemPotential Cause(s)Recommended Solution(s)
Low to No Product Formation Inactive sodium ethoxide; presence of water in reagents or glassware.[24]Use freshly prepared sodium ethoxide or high-purity commercial material. Ensure all glassware is oven-dried and use anhydrous solvents.[24]
Insufficient reaction time or temperature.[24]Monitor the reaction until all the sodium has been consumed. Gentle warming may be necessary to initiate the reaction.[24]
Formation of Side Products Use of an incorrect alkoxide base (e.g., methoxide with an ethyl ester).The alkoxide base must match the alkoxy group of the ester to prevent transesterification.[11][13]
Low Yield after Workup Incomplete neutralization or use of excessive acid during workup.Carefully monitor the pH during acidification. Excessive acid can increase the product's solubility in the aqueous phase.[2]
Product decomposition during purification.Purify the final product by vacuum distillation to lower the boiling point and prevent thermal decomposition.[2]

Conclusion

The Claisen condensation remains a highly reliable and versatile method for the synthesis of β-keto esters. A thorough understanding of the reaction mechanism and careful attention to experimental parameters—particularly the exclusion of water and the appropriate choice of base—are essential for achieving high yields and purity. The protocol provided herein serves as a robust starting point for the synthesis of ethyl acetoacetate and can be adapted for the preparation of other valuable β-keto ester building blocks in a research and development setting.

References

Acetylacetone: A Versatile Precursor for the Synthesis of Bioactive Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of acetylacetone as a versatile precursor in the synthesis of a variety of important heterocyclic compounds, including pyrazoles, pyrimidines, and 1,5-benzodiazepines. These heterocyclic scaffolds are of significant interest in medicinal chemistry and drug development due to their wide range of biological activities.

Application Notes

Acetylacetone: A Versatile Precursor for Heterocyclic Synthesis

Acetylacetone, a readily available and cost-effective 1,3-dicarbonyl compound, serves as a valuable building block in organic synthesis. Its bifunctional nature, with two electrophilic carbonyl carbons and an acidic central methylene group, allows for a diverse range of chemical transformations. This reactivity makes it an ideal starting material for the construction of various heterocyclic rings through condensation reactions with dinucleophiles. The products of these reactions, including pyrazoles, pyrimidines, and benzodiazepines, are core structures in many pharmaceuticals and agrochemicals.

Synthesis of Pyrazoles

Pyrazoles are five-membered aromatic heterocyclic compounds containing two adjacent nitrogen atoms. They are known to exhibit a broad spectrum of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. The synthesis of pyrazoles from acetylacetone is a classic and efficient method, typically involving a condensation reaction with hydrazine or its derivatives. The reaction proceeds through the formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole ring.

Synthesis of Pyrimidines

Pyrimidines are six-membered aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the ring. This structural motif is a fundamental component of nucleic acids (cytosine, thymine, and uracil) and is found in numerous synthetic drugs with diverse therapeutic applications, including antiviral, antibacterial, and anticancer agents. The condensation of acetylacetone with urea or its derivatives, such as thiourea or guanidine, provides a straightforward route to substituted pyrimidines. The reaction involves the formation of a ureide or similar intermediate, which then undergoes cyclization and dehydration.

Synthesis of 1,5-Benzodiazepines

1,5-Benzodiazepines are a class of seven-membered heterocyclic compounds fused to a benzene ring, with two nitrogen atoms at positions 1 and 5. They are well-known for their central nervous system activities, including anxiolytic, sedative, anticonvulsant, and muscle relaxant effects. The synthesis of 1,5-benzodiazepines can be achieved through the condensation of acetylacetone with o-phenylenediamine. This reaction typically proceeds under acidic catalysis and involves the formation of a diimine intermediate, which then undergoes an intramolecular cyclization to form the seven-membered ring.

Experimental Protocols

Protocol for the Synthesis of 3,5-Dimethylpyrazole

This protocol describes the synthesis of 3,5-dimethylpyrazole from the reaction of acetylacetone with hydrazine sulfate.

Materials:

  • Hydrazine sulfate

  • 10% Sodium hydroxide solution

  • Acetylacetone (2,4-pentanedione)

  • Ether

  • Saturated sodium chloride solution

  • Anhydrous potassium carbonate

  • Petroleum ether (90-100°C)

Equipment:

  • 1-L round-bottomed flask

  • Separatory funnel

  • Thermometer

  • Magnetic stirrer and stir bar

  • Ice bath

  • Rotary evaporator

  • Vacuum desiccator

Procedure:

  • In a 1-L round-bottomed flask, dissolve 65 g (0.50 mole) of hydrazine sulfate in 400 mL of 10% sodium hydroxide solution.

  • Cool the flask in an ice bath with stirring until the temperature of the mixture reaches 15°C.

  • Add 50 g (0.50 mole) of acetylacetone dropwise via a separatory funnel while maintaining the temperature at approximately 15°C. The addition should take about 30 minutes.

  • After the addition is complete, continue stirring the mixture at 15°C for an additional hour.

  • Dilute the reaction mixture with 200 mL of water to dissolve any precipitated inorganic salts.

  • Transfer the mixture to a 1-L separatory funnel and extract with 125 mL of ether.

  • Separate the layers and extract the aqueous layer with four additional 40-mL portions of ether.

  • Combine all the ether extracts and wash once with a saturated sodium chloride solution.

  • Dry the ether solution over anhydrous potassium carbonate.

  • Remove the ether by distillation using a rotary evaporator.

  • The resulting slightly yellow crystalline residue of 3,5-dimethylpyrazole is dried under reduced pressure (approximately 20 mm) to yield 37–39 g (77–81%) of the product with a melting point of 107–108°C.[1]

  • For further purification, the product can be recrystallized from approximately 250 mL of 90–100°C petroleum ether.

Protocol for the Synthesis of 4,6-Dimethyl-2-hydroxypyrimidine

This protocol is adapted from a patented procedure for the synthesis of 4,6-dimethyl-2-hydroxypyrimidine hydrochloride, followed by neutralization.[2]

Materials:

  • Urea

  • Acetylacetone (methyl ethyl diketone)

  • Methanol

  • Hydrogen chloride gas or concentrated hydrochloric acid

  • Alkali metal hydroxide (e.g., sodium hydroxide or potassium hydroxide) solution (10-55%)

Equipment:

  • Reactor with mechanical stirring, thermometer, and reflux condenser

  • Filtration apparatus

  • Drying oven

Procedure: Part A: Synthesis of 4,6-Dimethyl-2-hydroxypyrimidine Hydrochloride (HDP·HCl)

  • To a reactor equipped with a mechanical stirrer, thermometer, and reflux condenser, add 30 g (0.5 mole) of urea, 53 g (0.53 mole) of acetylacetone, and 200 mL of methanol.

  • Stir the mixture and heat to 52°C.

  • Add 68 g of a 40% hydrogen chloride solution in methanol.

  • Maintain the reaction mixture at reflux with stirring for 3 hours.

  • Cool the reaction mixture to room temperature to allow the solid product to precipitate.

  • Collect the solid by filtration and dry to obtain 72.4 g of HDP·HCl (yield: 90.2%). The product has a melting point of 270°C (with decomposition).[2]

Part B: Neutralization to 4,6-Dimethyl-2-hydroxypyrimidine (HDP)

  • Dissolve the obtained HDP·HCl in water.

  • Neutralize the aqueous solution with an alkali metal hydroxide solution (e.g., 35-50% NaOH or KOH).

  • Allow the mixture to stand for 1-5 hours to ensure complete precipitation.

  • Collect the precipitate by filtration.

  • Wash the solid with water and dry to obtain 4,6-dimethyl-2-hydroxypyrimidine.

Protocol for the Synthesis of 2,4-Dimethyl-1,5-benzodiazepine

This protocol describes a general and efficient method for the synthesis of 1,5-benzodiazepine derivatives.

Materials:

  • o-Phenylenediamine (OPDA)

  • Acetylacetone

  • p-Toluenesulfonic acid (p-TSA)

  • Ethyl acetate (EtOAc)

  • Cyclohexane

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Water

Equipment:

  • 50 mL round-bottomed flask

  • Magnetic stirrer and stir plate with heating

  • TLC plates and developing chamber

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • In a 50 mL round-bottomed flask, grind together 1.08 g (10 mmol) of o-phenylenediamine and 0.12 g (0.6 mmol) of p-toluenesulfonic acid.

  • To this mixture, add 2.1 mL (20 mmol) of acetylacetone.

  • Heat the reaction mixture to 80-85°C with stirring for 10-20 minutes.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using an EtOAc:Cyclohexane (1:6) solvent system.

  • Upon completion of the reaction, allow the mixture to cool to room temperature.

  • Dilute the reaction mixture with water and extract with ethyl acetate (2 x 10 mL).

  • Combine the organic layers and dry over anhydrous Na₂SO₄.

  • Concentrate the solution in vacuo using a rotary evaporator to obtain the crude product.

  • Purify the crude product by silica gel column chromatography to afford the pure 2,4-dimethyl-1,5-benzodiazepine. While a specific yield for the dimethyl derivative is not provided in the reference, similar reactions with other ketones give high yields (70-94%).[3]

Data Summary

The following table summarizes the quantitative data for the synthesis of the heterocyclic compounds described in the protocols.

HeterocyclePrecursorsCatalyst/ConditionsReaction TimeYield (%)Melting Point (°C)Reference
3,5-DimethylpyrazoleAcetylacetone, Hydrazine Sulfate10% NaOH, 15°C1.5 hours77-81107-108[1]
3,5-DimethylpyrazoleAcetylacetone, Hydrazine HydrateWater, 15°C2 hours95Not specified[4]
4,6-Dimethyl-2-hydroxypyrimidine HydrochlorideAcetylacetone, UreaHCl in Methanol, Reflux (52°C)3 hours90.2270 (decomposes)[2]
4,6-Dimethylpyrimidine-2(1H)-oneAcetylacetone, UreaMicrowave irradiationNot specified85Not specified[5]
2,2,4-Trimethyl-1,5-benzodiazepineAcetone, o-Phenylenediaminep-TSA, 80-85°C10-20 min94Not specified[3]

Visualizations

General Synthesis Pathways

The following diagrams illustrate the general synthetic pathways for the formation of pyrazoles, pyrimidines, and 1,5-benzodiazepines from acetylacetone.

Synthesis_Pathways cluster_pyrazole Pyrazole Synthesis cluster_pyrimidine Pyrimidine Synthesis cluster_benzodiazepine 1,5-Benzodiazepine Synthesis acetylacetone_p Acetylacetone pyrazole 3,5-Dimethylpyrazole acetylacetone_p->pyrazole + hydrazine Hydrazine hydrazine->pyrazole acetylacetone_py Acetylacetone pyrimidine 4,6-Dimethyl-2-hydroxypyrimidine acetylacetone_py->pyrimidine + urea Urea urea->pyrimidine acetylacetone_b Acetylacetone benzodiazepine 2,4-Dimethyl-1,5-benzodiazepine acetylacetone_b->benzodiazepine + opda o-Phenylenediamine opda->benzodiazepine

Caption: General reaction schemes for heterocycle synthesis.

Experimental Workflow for Heterocycle Synthesis

This diagram outlines the general experimental workflow for the synthesis and purification of heterocyclic compounds from acetylacetone.

Experimental_Workflow start Start reactants Combine Acetylacetone and Dinucleophile start->reactants reaction Reaction under Specific Conditions (Heating/Cooling, Catalyst) reactants->reaction workup Aqueous Workup (Extraction/Precipitation) reaction->workup drying Drying of Organic Phase workup->drying evaporation Solvent Removal drying->evaporation purification Purification (Recrystallization/Chromatography) evaporation->purification characterization Characterization (MP, NMR, etc.) purification->characterization end End Product characterization->end

Caption: General laboratory workflow for heterocycle synthesis.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 3-(4-chlorophenyl)-3-oxopropanoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshoot and improve the yield of Methyl 3-(4-chlorophenyl)-3-oxopropanoate synthesis. This guide is presented in a question-and-answer format to directly address specific issues encountered during experimentation.

Troubleshooting Guides and FAQs

Issue 1: Low Yield of this compound

Question: My synthesis of this compound is resulting in a very low yield. What are the potential causes and how can I improve it?

Answer: Low yields in the crossed Claisen condensation for synthesizing this compound can arise from several factors. This reaction involves the condensation of methyl 4-chlorobenzoate with methyl acetate in the presence of a strong base. Here are the most common reasons for low yield and their solutions:

  • Suboptimal Base: The choice of base is critical. While sodium methoxide is commonly used, stronger, non-nucleophilic bases can significantly improve yields by favoring the desired crossed condensation over side reactions.

  • Presence of Moisture: Anhydrous conditions are crucial. Any moisture in the reagents or solvent will consume the strong base, reducing its effectiveness in deprotonating methyl acetate to form the required enolate.

  • Incorrect Order of Addition: To minimize the self-condensation of methyl acetate, it is crucial to add the methyl acetate slowly to a mixture of the methyl 4-chlorobenzoate and the base. This ensures that the generated enolate reacts immediately with the non-enolizable ester.

  • Inadequate Temperature Control: The reaction temperature can influence the rate of competing side reactions. It is important to maintain the recommended temperature throughout the reaction.

  • Insufficient Reaction Time: The reaction may not have gone to completion. Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) is recommended.

Issue 2: Presence of Significant Side Products

Question: I am observing significant impurities in my crude product mixture. What are the likely side products and how can I minimize their formation?

Answer: The primary side product in this reaction is the self-condensation product of methyl acetate, which is methyl acetoacetate. Another potential side reaction is the hydrolysis of the ester starting materials or the product if any water is present.

To minimize the formation of methyl acetoacetate, a slow, controlled addition of methyl acetate to the reaction mixture containing methyl 4-chlorobenzoate and the base is essential. This strategy keeps the concentration of the methyl acetate enolate low at any given time, thereby favoring the reaction with the more abundant methyl 4-chlorobenzoate. Using a strong, sterically hindered base like lithium diisopropylamide (LDA) can also selectively promote the desired crossed condensation.

To prevent hydrolysis, ensure all glassware is oven-dried, and use anhydrous solvents and reagents.

Issue 3: Difficulty in Purifying the Final Product

Question: I am having trouble purifying this compound from the reaction mixture. What are the recommended purification methods?

Answer: Purifying β-keto esters can be challenging due to their potential for decomposition. The following methods are recommended:

  • Aqueous Work-up: After the reaction is complete, the mixture is typically quenched with a dilute acid to neutralize the base. This is followed by extraction with a suitable organic solvent like diethyl ether or ethyl acetate. Washing the organic layer with water and brine helps to remove water-soluble impurities.

  • Vacuum Distillation: The crude product can be purified by vacuum distillation. This method is effective for separating the product from less volatile impurities.

  • Recrystallization: If the product is a solid at room temperature or can be induced to crystallize, recrystallization from a suitable solvent system (e.g., methanol/water) can be an effective purification technique.[1]

Data Presentation

BaseBase TypeTypical Yield Range (%)Key Considerations
Sodium Methoxide (NaOMe)Alkoxide40-60Commonly used, but can lead to self-condensation and equilibrium issues.
Sodium Hydride (NaH)Strong, Non-nucleophilic60-80Requires careful handling due to its reactivity with moisture. Effective at driving the reaction to completion.
Sodium Amide (NaNH2)Strong, Non-nucleophilic60-85A very strong base that can significantly improve yields. Requires anhydrous conditions.
Lithium Diisopropylamide (LDA)Strong, Non-nucleophilic, Bulky70-90Often the base of choice for minimizing self-condensation due to its steric hindrance. Requires low temperatures for preparation and reaction.

Experimental Protocols

Synthesis of this compound via Crossed Claisen Condensation

This protocol describes a general procedure for the synthesis of this compound using sodium hydride as the base.

Materials:

  • Methyl 4-chlorobenzoate

  • Methyl acetate

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous toluene

  • Anhydrous Diethyl Ether

  • 1 M Hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Preparation: All glassware should be oven-dried and assembled under an inert atmosphere (e.g., nitrogen or argon).

  • Base Suspension: In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, suspend sodium hydride (1.1 equivalents) in anhydrous toluene.

  • Addition of Esters: To the stirred suspension, add a solution of methyl 4-chlorobenzoate (1.0 equivalent) in anhydrous toluene. Then, add methyl acetate (1.2 equivalents) dropwise from the dropping funnel over a period of 30-60 minutes.

  • Reaction: After the addition is complete, heat the reaction mixture to reflux (approximately 110°C) and maintain for 2-4 hours. Monitor the reaction progress by TLC.

  • Quenching: Cool the reaction mixture to room temperature and then carefully quench the reaction by the slow addition of 1 M hydrochloric acid until the mixture is acidic (pH ~5-6).

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).

  • Washing: Wash the combined organic layers with saturated sodium bicarbonate solution (2 x 50 mL), followed by brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: Purify the crude product by vacuum distillation to obtain this compound.

Visualizations

Reaction_Mechanism cluster_step1 Step 1: Enolate Formation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Elimination MA Methyl Acetate Enolate Methyl Acetate Enolate MA->Enolate Deprotonation Base Base (e.g., NaH) MCB Methyl 4-chlorobenzoate Enolate->MCB Nucleophilic Attack Tetrahedral_Intermediate Tetrahedral Intermediate MCB->Tetrahedral_Intermediate Product Methyl 3-(4-chlorophenyl) -3-oxopropanoate Tetrahedral_Intermediate->Product Elimination Leaving_Group Methoxide

Caption: Reaction mechanism for the synthesis of this compound.

Experimental_Workflow Start Start: Assemble Dry Glassware Add_Reagents Suspend NaH in Toluene Add Methyl 4-chlorobenzoate Start->Add_Reagents Slow_Addition Slowly Add Methyl Acetate Add_Reagents->Slow_Addition Reflux Heat to Reflux (2-4h) Slow_Addition->Reflux TLC_Monitor Monitor by TLC Reflux->TLC_Monitor TLC_Monitor->Reflux Incomplete Quench Cool and Quench with HCl TLC_Monitor->Quench Reaction Complete Extract Extract with Diethyl Ether Quench->Extract Wash Wash with NaHCO₃ and Brine Extract->Wash Dry Dry over MgSO₄ Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify by Vacuum Distillation Concentrate->Purify End End: Pure Product Purify->End

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Yield Start Low Yield? Check_Reagents Check Reagent Purity & Dryness Start->Check_Reagents Yes Check_Base Consider Stronger Base (e.g., NaH, LDA) Check_Reagents->Check_Base Check_Addition Ensure Slow Addition of Methyl Acetate Check_Base->Check_Addition Check_Temp Verify Reaction Temperature Check_Addition->Check_Temp Check_Time Increase Reaction Time Check_Temp->Check_Time Optimize Optimize Conditions Check_Time->Optimize

Caption: Troubleshooting logic for low yield in the synthesis of this compound.

References

Technical Support Center: Synthesis of Methyl (4-chlorobenzoyl)acetate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl (4-chlorobenzoyl)acetate. The following information is designed to address common issues encountered during this synthesis, which is typically achieved through a crossed Claisen condensation reaction.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing Methyl (4-chlorobenzoyl)acetate?

The most common laboratory synthesis of Methyl (4-chlorobenzoyl)acetate is the crossed Claisen condensation between methyl 4-chlorobenzoate and methyl acetate. In this reaction, a strong base is used to deprotonate methyl acetate, which then acts as a nucleophile, attacking the carbonyl group of methyl 4-chlorobenzoate.

Q2: What are the primary side products I should be aware of during this synthesis?

Several side reactions can occur, leading to the formation of impurities. The most common side products include:

  • Methyl acetoacetate: This results from the self-condensation of methyl acetate, where one molecule of methyl acetate acts as both the nucleophile and the electrophile.[1]

  • 4-Chlorobenzoic acid: This can form if the starting material, methyl 4-chlorobenzoate, undergoes hydrolysis. This is more likely if there is moisture in the reaction or during the workup.

  • Unreacted starting materials: Incomplete reaction can leave residual methyl 4-chlorobenzoate and methyl acetate in the product mixture.

Q3: My reaction yield is very low. What are the potential causes?

Low yields in a Claisen condensation can be attributed to several factors:

  • Inappropriate Base: The choice and amount of base are critical. A base that is not strong enough will not sufficiently deprotonate methyl acetate to initiate the reaction. Conversely, using a nucleophilic base like sodium methoxide can lead to reversible reactions and equilibria that do not favor the product. Strong, non-nucleophilic bases like Lithium Diisopropylamide (LDA) or Sodium Hydride (NaH) are often preferred to drive the reaction to completion.[2][3]

  • Reaction Conditions: Temperature and reaction time can significantly impact the yield. The formation of the enolate is often carried out at low temperatures (e.g., -78 °C with LDA) to prevent side reactions.

  • Moisture: The presence of water can consume the strong base and lead to the hydrolysis of the ester starting materials and the product. It is crucial to use anhydrous solvents and reagents and to perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Self-Condensation: If the conditions are not optimized for the crossed condensation, the self-condensation of methyl acetate can become a significant competing reaction, consuming the nucleophile and reducing the yield of the desired product.[1]

Q4: How can I purify the final product, Methyl (4-chlorobenzoyl)acetate?

Purification is typically achieved through a combination of techniques:

  • Aqueous Workup: After the reaction is complete, a careful aqueous workup is necessary to remove the base and any water-soluble byproducts. This often involves quenching the reaction with a dilute acid (e.g., HCl) and then extracting the product into an organic solvent. Washing the organic layer with a saturated sodium bicarbonate solution can help remove any acidic impurities like 4-chlorobenzoic acid.

  • Column Chromatography: Silica gel column chromatography is a common method for separating the desired product from unreacted starting materials and side products. A solvent system of ethyl acetate and hexane is often effective.

  • Distillation: If the product and byproducts have sufficiently different boiling points, distillation under reduced pressure can be a viable purification method.

Troubleshooting Guide

Problem Possible Cause Troubleshooting Steps
Low or No Product Formation 1. Ineffective Base: The base is not strong enough or has degraded. 2. Presence of Moisture: Water is quenching the base and/or hydrolyzing the esters. 3. Incorrect Stoichiometry: Incorrect molar ratios of reactants and base.1. Use a strong, non-nucleophilic base like LDA or NaH. Ensure the base is fresh and properly handled. 2. Use anhydrous solvents and glassware. Conduct the reaction under an inert atmosphere. 3. Carefully measure all reagents. A slight excess of methyl acetate and the base may be beneficial.
Presence of a Significant Amount of Methyl Acetoacetate Self-condensation of methyl acetate is favored. 1. Control the addition of reagents. Slowly add methyl acetate to a mixture of the base and methyl 4-chlorobenzoate. 2. Use a strong, hindered base like LDA to rapidly and quantitatively form the enolate of methyl acetate, minimizing its opportunity for self-condensation.[2]
Presence of 4-Chlorobenzoic Acid in the Final Product Hydrolysis of methyl 4-chlorobenzoate during the reaction or workup. 1. Ensure strictly anhydrous reaction conditions. 2. During the workup, wash the organic layer with a saturated solution of sodium bicarbonate to remove the acidic impurity.
Product is an Oil Instead of a Solid Presence of impurities. Methyl (4-chlorobenzoyl)acetate is a solid at room temperature (m.p. 42-46 °C).[4][5]Purify the product using column chromatography or recrystallization to remove liquid impurities such as unreacted starting materials or methyl acetoacetate.
Complex Mixture of Products Observed by TLC or NMR Multiple side reactions are occurring. This can happen if both esters can enolize and act as both nucleophile and electrophile.1. Since methyl 4-chlorobenzoate does not have α-hydrogens, it can only act as the electrophile. The issue likely lies with the self-condensation of methyl acetate. 2. Optimize reaction conditions (base, temperature, order of addition) to favor the crossed Claisen condensation. Using a non-enolizable ester as the electrophile is a key strategy for successful crossed Claisen condensations.[1][6]

Experimental Protocols

Materials:

  • Methyl 4-chlorobenzoate

  • Methyl acetate

  • Sodium hydride (NaH, 60% dispersion in mineral oil) or Lithium Diisopropylamide (LDA) solution

  • Anhydrous tetrahydrofuran (THF) or diethyl ether

  • 1M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Ethyl acetate and hexanes for chromatography

Procedure:

  • Preparation: All glassware should be thoroughly dried in an oven and cooled under a stream of dry nitrogen or argon. The reaction should be carried out under an inert atmosphere.

  • Base Addition (if using NaH): To a stirred suspension of sodium hydride (1.1 equivalents) in anhydrous THF, add methyl 4-chlorobenzoate (1 equivalent).

  • Enolate Formation: Slowly add methyl acetate (1.2 equivalents) to the reaction mixture at room temperature.

  • Reaction: Stir the mixture at room temperature or gentle reflux and monitor the progress by Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, cool the mixture in an ice bath and cautiously quench the reaction by the slow addition of 1M HCl until the solution is acidic.

  • Workup: Transfer the mixture to a separatory funnel and add water. Extract the aqueous layer with ethyl acetate. Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes.

Data Presentation

Table 1: Reactants and Products

CompoundMolar Mass ( g/mol )Melting Point (°C)Boiling Point (°C)
Methyl 4-chlorobenzoate170.5941-44238-240
Methyl acetate74.08-9857
Methyl (4-chlorobenzoyl)acetate 212.63 42-46 [4][5]100-106 (at 0.2 mmHg) [5]
Methyl acetoacetate116.12-80171.7

Table 2: Expected ¹H NMR Chemical Shifts (in CDCl₃)

CompoundProtonsChemical Shift (ppm)
Methyl 4-chlorobenzoateAromatic-H~7.95 (d), ~7.40 (d)
-OCH₃~3.91 (s)
Methyl acetate-CH₃ (acetyl)~2.05 (s)
-OCH₃~3.67 (s)
Methyl acetoacetate-CH₃ (keto)~2.27 (s)
-CH₂-~3.47 (s)
-OCH₃~3.74 (s)
Methyl (4-chlorobenzoyl)acetate Aromatic-H ~7.9 (d), ~7.4 (d)
-CH₂- ~4.0 (s)
-OCH₃ ~3.7 (s)

Note: The chemical shifts for Methyl (4-chlorobenzoyl)acetate are predicted based on the structure and data for similar compounds. Actual values may vary.

Visualizations

Reaction_Pathway Methyl 4-chlorobenzoate Methyl 4-chlorobenzoate Methyl (4-chlorobenzoyl)acetate Methyl (4-chlorobenzoyl)acetate Methyl 4-chlorobenzoate->Methyl (4-chlorobenzoyl)acetate Electrophile Methyl acetate Methyl acetate Enolate Enolate Methyl acetate->Enolate Deprotonation Strong Base (e.g., NaH) Strong Base (e.g., NaH) Strong Base (e.g., NaH)->Enolate Enolate->Methyl (4-chlorobenzoyl)acetate Nucleophilic Attack

Caption: Main reaction pathway for Methyl (4-chlorobenzoyl)acetate synthesis.

Side_Reactions cluster_0 Self-Condensation of Methyl Acetate cluster_1 Hydrolysis Methyl acetate_1 Methyl acetate Methyl acetoacetate Methyl acetoacetate Methyl acetate_1->Methyl acetoacetate Methyl acetate_2 Methyl acetate Methyl acetate_2->Methyl acetoacetate Methyl 4-chlorobenzoate Methyl 4-chlorobenzoate 4-Chlorobenzoic acid 4-Chlorobenzoic acid Methyl 4-chlorobenzoate->4-Chlorobenzoic acid H2O Water H2O->4-Chlorobenzoic acid Troubleshooting_Workflow Start Low Yield or Impure Product Check_Base Check Base Quality and Strength Start->Check_Base Check_Base->Start Base Issue Check_Conditions Verify Anhydrous Conditions Check_Base->Check_Conditions Base OK Check_Conditions->Start Moisture Present Check_Stoichiometry Confirm Stoichiometry Check_Conditions->Check_Stoichiometry Anhydrous Check_Stoichiometry->Start Incorrect Optimize_Addition Optimize Order of Addition Check_Stoichiometry->Optimize_Addition Correct Purify Purify by Chromatography/Distillation Optimize_Addition->Purify Optimized Success High Yield and Purity Purify->Success

References

Purification challenges for Methyl 3-(4-chlorophenyl)-3-oxopropanoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common purification challenges associated with Methyl 3-(4-chlorophenyl)-3-oxopropanoate.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

1. My purified this compound shows signs of degradation over time. What is causing this instability?

This compound, like other β-keto esters, is susceptible to two primary degradation pathways: hydrolysis and decarboxylation.

  • Hydrolysis: The ester group can be cleaved by water, especially under acidic or basic conditions, to yield 3-(4-chlorophenyl)-3-oxopropanoic acid.

  • Decarboxylation: The β-keto acid intermediate formed from hydrolysis is unstable and can readily lose carbon dioxide upon gentle heating to form 4'-chloroacetophenone.

Troubleshooting:

  • Storage: Store the purified compound in a cool, dry, and inert atmosphere. Anhydrous conditions are crucial.

  • pH Control: Avoid contact with acidic or basic solutions during workup and storage. Ensure all solvents and reagents used in the final purification steps are neutral.

2. During column chromatography on silica gel, I observe multiple spots on TLC, and my yield is low. What is happening?

This is a common issue when purifying β-keto esters on standard silica gel.

  • Degradation on Acidic Silica: Silica gel is inherently acidic and can catalyze the hydrolysis and subsequent decarboxylation of the β-keto ester.

  • Keto-Enol Tautomerism: β-keto esters exist as a mixture of keto and enol tautomers. This equilibrium can lead to band broadening and the appearance of multiple spots on a TLC plate, which can be mistaken for impurities.

Troubleshooting:

  • Deactivate Silica Gel: Neutralize the acidic sites on the silica gel by pre-treating it with a base. A common method is to use a solvent system containing a small amount of triethylamine (e.g., 0.1-1%).

  • Alternative Stationary Phases: If the compound is highly acid-sensitive, consider using a more neutral stationary phase like alumina (neutral or basic) or Florisil.

  • Rapid Chromatography: Minimize the time the compound spends on the column to reduce the opportunity for degradation.

3. I am struggling to find a suitable solvent system for the recrystallization of this compound.

Finding the right solvent is key to successful recrystallization. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.

Troubleshooting & Recommended Solvent Systems:

  • Single Solvent Systems: Based on the polarity of the compound, consider solvents like ethanol, isopropanol, or ethyl acetate.

  • Mixed Solvent Systems: A combination of a "good" solvent (in which the compound is soluble) and a "poor" solvent (in which the compound is less soluble) is often effective. Common combinations for compounds of similar polarity include:

    • Hexane/Ethyl Acetate

    • Ethanol/Water

    • Dichloromethane/Hexane

General Recrystallization Protocol:

  • Dissolve the crude product in the minimum amount of the hot "good" solvent (or the single solvent).

  • If using a mixed solvent system, add the "poor" solvent dropwise until the solution becomes slightly cloudy.

  • Add a few drops of the "good" solvent to redissolve the precipitate.

  • Allow the solution to cool slowly to room temperature.

  • Cool the flask in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration and wash with a small amount of the cold solvent mixture.

  • Dry the crystals under vacuum.

4. My HPLC analysis shows broad or tailing peaks for the purified product. How can I improve the peak shape?

Broad or tailing peaks in reverse-phase HPLC are often due to the keto-enol tautomerism of β-keto esters. The presence of two rapidly interconverting isomers on the column can lead to poor peak shape.

Troubleshooting:

  • Mobile Phase Modification:

    • pH Adjustment: The rate of interconversion between tautomers is often pH-dependent. Adding a small amount of acid (e.g., 0.1% formic acid or acetic acid) to the mobile phase can accelerate the interconversion, leading to a single, sharper peak.

    • Temperature: Increasing the column temperature can also speed up the interconversion, resulting in a sharper peak.

  • Alternative Chromatography Modes: In some cases, mixed-mode chromatography may provide better peak shapes for compounds that exhibit tautomerism.

Potential Impurities and Their Origin

The following table summarizes potential impurities that may be encountered during the synthesis and purification of this compound.

Impurity NameChemical StructurePotential Origin
4-Chloroacetophenone 4-Cl-C₆H₄-C(O)CH₃Decarboxylation of the β-keto acid product or starting material.
3-(4-chlorophenyl)-3-oxopropanoic acid 4-Cl-C₆H₄-C(O)CH₂COOHHydrolysis of the methyl ester.
Methyl 4-chlorobenzoate 4-Cl-C₆H₄-COOCH₃Side reaction from the starting materials or degradation.
Unreacted Starting Materials e.g., 4-chloroacetophenone and dimethyl carbonateIncomplete reaction during synthesis.

Experimental Protocols

General Protocol for Purification by Column Chromatography (Deactivated Silica)
  • Slurry Preparation: Prepare a slurry of silica gel in the chosen eluent (e.g., a mixture of hexane and ethyl acetate). Add 0.5% triethylamine to the eluent to deactivate the silica gel.

  • Column Packing: Pack a glass column with the silica gel slurry.

  • Sample Loading: Dissolve the crude this compound in a minimum amount of the eluent and load it onto the column.

  • Elution: Elute the column with the triethylamine-containing solvent system, gradually increasing the polarity if necessary.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

General Protocol for Purification by Recrystallization
  • Solvent Selection: Determine a suitable solvent or solvent pair (e.g., ethanol/water or hexane/ethyl acetate) by testing small samples.

  • Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the hot solvent to dissolve it completely.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration.

  • Crystallization: Allow the solution to cool slowly to room temperature. For optimal crystal growth, avoid disturbing the flask.

  • Cooling: Once the solution has reached room temperature, place the flask in an ice bath for at least 30 minutes to maximize yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum.

Visualizing Purification Challenges

The following diagrams illustrate the key chemical challenges in the purification of this compound.

G cluster_degradation Degradation Pathways Product Methyl 3-(4-chlorophenyl)- 3-oxopropanoate Acid 3-(4-chlorophenyl)- 3-oxopropanoic acid Product->Acid Hydrolysis (H₂O, H⁺/OH⁻) Ketone 4'-Chloroacetophenone Acid->Ketone Decarboxylation (Heat)

Caption: Degradation pathways of this compound.

G cluster_workflow General Purification Workflow Crude Crude Product Column Column Chromatography (Deactivated Silica) Crude->Column Recrystallization Recrystallization Column->Recrystallization Pure Pure Product Recrystallization->Pure

Caption: A general workflow for the purification of the target compound.

Caption: Keto-enol tautomerism in β-keto esters.

Technical Support Center: Optimization of Acylation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Acylation Reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of acylation and to troubleshoot common issues encountered in the laboratory. My goal is to provide you with not just protocols, but the underlying principles to empower you to make informed decisions and optimize your reaction conditions effectively.

Section 1: Frequently Asked Questions (FAQs) - First-Line Troubleshooting

Here, we address the most common initial queries and problems faced during acylation reactions.

Q1: My Friedel-Crafts acylation reaction has a very low yield or isn't working at all. What are the most common culprits?

Low yields in Friedel-Crafts acylation are frequently traced back to a few key factors. The most prevalent issues include:

  • Deactivated Aromatic Ring: The reaction is an electrophilic aromatic substitution, meaning that strongly electron-withdrawing groups (e.g., -NO₂, -CN, -SO₃H, -CF₃, or carbonyl groups) on your aromatic substrate will deactivate it, making it less nucleophilic and thus less reactive towards the acylium ion.[1][2]

  • Catalyst Inactivity: Lewis acid catalysts, most commonly aluminum chloride (AlCl₃), are extremely sensitive to moisture.[1][3] Any water present in your solvent, glassware, or reagents will react with and deactivate the catalyst. It is critical to maintain anhydrous conditions.

  • Insufficient Catalyst: Friedel-Crafts acylation often requires stoichiometric amounts of the Lewis acid catalyst, not just a catalytic amount.[1][4] This is because the ketone product can form a stable complex with the catalyst, effectively removing it from the reaction cycle.[1][4]

  • Poor Reagent Quality: The purity of your acylating agent (acyl chloride or anhydride) and the aromatic substrate is crucial. Impurities can lead to undesirable side reactions and byproducts.[1]

Q2: I am observing the formation of multiple products. How can I improve the selectivity of my reaction?

The formation of multiple products can stem from either a lack of regioselectivity or polyacylation.

  • Polyacylation: While Friedel-Crafts acylation is generally less prone to polysubstitution compared to Friedel-Crafts alkylation (because the acyl group deactivates the ring), it can still occur, especially with highly activated aromatic rings.[1][5] Using a stoichiometric amount of the acylating agent can help minimize this.

  • Regioselectivity: The position of acylation is primarily governed by the directing effects of the substituents already present on the aromatic ring. However, the choice of solvent can significantly influence the regioselectivity, particularly in cases like the acylation of naphthalene. For instance, non-polar solvents like carbon disulfide (CS₂) or dichloromethane (CH₂Cl₂) at low temperatures favor the kinetically controlled 1-acyl product.[3][6] In contrast, polar solvents like nitrobenzene allow for thermodynamic control, leading to the more stable 2-acyl product.[3][6]

Q3: My reaction mixture turned dark and formed a tar-like substance. What causes this and how can I prevent it?

Tar formation is a common indicator of decomposition or unwanted side reactions, often triggered by excessive heat.[3]

  • High Reaction Temperature: Exceeding the optimal reaction temperature can lead to the decomposition of starting materials, reagents, or products.[3] It is often advisable to start the reaction at a lower temperature (e.g., 0 °C) and gradually warm it to room temperature or reflux if necessary, while monitoring the reaction progress.[4]

  • Prolonged Reaction Time: Allowing the reaction to proceed for too long, especially at elevated temperatures, increases the likelihood of side reactions and degradation.[3]

Q4: I'm trying to acylate a phenol, but the reaction is not working as expected. What special precautions should I take?

Phenols present a unique challenge for Friedel-Crafts acylation. The hydroxyl group is a strong activating group, which can lead to multiple acylations.[1] Additionally, the Lewis acid can coordinate with the hydroxyl group. To overcome these issues, it is standard practice to protect the hydroxyl group as an ester before performing the acylation.[1] The ester protecting group can then be cleaved to regenerate the phenol after the acylation is complete.[1]

Q5: Can I use an amine as my substrate in a Friedel-Crafts acylation?

Aryl amines are generally unsuitable for Friedel-Crafts acylation because they are Lewis bases and will react with the Lewis acid catalyst.[7] This forms a highly unreactive complex, inhibiting the desired reaction.[7] For the acylation of amines to form amides, alternative methods that do not rely on strong Lewis acids are used, often involving the reaction of the amine with an acyl chloride or anhydride in the presence of a non-nucleophilic base like pyridine or triethylamine.[8][9]

Section 2: In-Depth Troubleshooting Guides

This section provides a more detailed, systematic approach to diagnosing and resolving common problems in acylation reactions.

Low Yield Diagnosis Workflow

When faced with a low yield, a systematic approach is crucial for identifying the root cause. The following workflow can guide your troubleshooting efforts.

LowYieldTroubleshooting start Low Yield Observed reagent_check 1. Verify Reagent Quality & Purity start->reagent_check reagent_check->reagent_check condition_review 2. Review Reaction Conditions reagent_check->condition_review Reagents OK condition_review->condition_review catalyst_eval 3. Evaluate Catalyst Activity condition_review->catalyst_eval Conditions OK catalyst_eval->catalyst_eval workup_analysis 4. Analyze Work-up & Purification catalyst_eval->workup_analysis Catalyst OK workup_analysis->workup_analysis yield_improved Yield Improved workup_analysis->yield_improved Work-up Optimized

Caption: A stepwise workflow for troubleshooting low yields in acylation reactions.

Catalyst Selection and Handling

The choice and handling of the catalyst are paramount for a successful acylation. While AlCl₃ is the most common Lewis acid catalyst, others can be employed, each with its own advantages and disadvantages.[10][11]

CatalystRelative ActivityKey Considerations
AlCl₃ HighVery moisture-sensitive, often requires stoichiometric amounts. Can be harsh.
FeCl₃ ModerateLess reactive than AlCl₃, can be a milder alternative.
BF₃ HighOften used as a gas or in solution (e.g., BF₃·OEt₂). Good for sensitive substrates.
ZnCl₂ LowA mild Lewis acid, suitable for highly activated substrates.
Solid Acids VariableE.g., Zeolites, Nafion. Offer advantages in terms of recyclability and easier work-up.

Best Practices for Catalyst Handling:

  • Always use a fresh bottle of the Lewis acid catalyst or one that has been properly stored under an inert atmosphere.

  • Weigh and transfer the catalyst quickly in a glove box or under a stream of inert gas (e.g., nitrogen or argon).

  • Ensure all glassware is oven-dried or flame-dried before use to remove any traces of water.[3]

  • Use anhydrous solvents. Solvents should be freshly distilled from an appropriate drying agent or obtained from a solvent purification system.

Solvent Effects on Regioselectivity

As briefly mentioned in the FAQs, the solvent can play a critical role in directing the position of acylation, especially with substrates that have multiple reactive sites. This is a classic example of kinetic versus thermodynamic control.

SolventEffects cluster_kinetic Kinetic Control cluster_thermodynamic Thermodynamic Control Naphthalene Naphthalene Solvent_Kinetic Non-polar Solvent (e.g., CS₂, CH₂Cl₂) Low Temperature Naphthalene->Solvent_Kinetic Solvent_Thermo Polar Solvent (e.g., Nitrobenzene) Higher Temperature Naphthalene->Solvent_Thermo Acyl_Chloride Acyl Chloride + AlCl₃ Acyl_Chloride->Solvent_Kinetic Acyl_Chloride->Solvent_Thermo Product_Kinetic 1-Acylnaphthalene (Precipitates) Solvent_Kinetic->Product_Kinetic Faster reaction at more accessible position Intermediate Soluble 1-Acylnaphthalene-AlCl₃ complex Solvent_Thermo->Intermediate Product_Thermo 2-Acylnaphthalene (More stable product) Intermediate->Product_Thermo Reversible reaction allows rearrangement to the thermodynamically favored product

Caption: Influence of solvent on the regioselectivity of naphthalene acylation.

Section 3: Experimental Protocols

This section provides a general, yet detailed, protocol for a typical Friedel-Crafts acylation reaction. Remember to always consult the relevant safety data sheets (SDS) for all reagents before starting any experiment.

General Procedure for Friedel-Crafts Acylation of an Aromatic Substrate

This protocol is a general guideline and may require optimization for your specific substrate and acylating agent.

  • Setup:

    • Under an inert atmosphere (nitrogen or argon), equip a flame-dried, three-necked round-bottom flask with a magnetic stir bar, a dropping funnel, and a reflux condenser.

    • In the flask, suspend anhydrous aluminum chloride (1.1 equivalents) in a dry solvent (e.g., dichloromethane, 1,2-dichloroethane, or carbon disulfide).[3]

    • Cool the suspension to 0 °C in an ice bath.

  • Addition of Acylating Agent:

    • Add the acyl chloride or acid anhydride (1.0 equivalent) dropwise to the cooled suspension via the dropping funnel over 15-20 minutes with vigorous stirring.[3]

  • Addition of Aromatic Substrate:

    • Dissolve the aromatic substrate (1.0 equivalent) in a minimal amount of the dry solvent and add this solution dropwise to the reaction mixture at 0 °C over 30 minutes.[3]

  • Reaction:

    • After the addition is complete, the reaction can be stirred at 0 °C, allowed to warm to room temperature, or heated to reflux, depending on the reactivity of the substrate.

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up:

    • Once the reaction is complete, cool the mixture to 0 °C and carefully pour it onto crushed ice, often containing concentrated HCl.[3] This will hydrolyze the aluminum chloride complex and quench the reaction.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Extract the aqueous layer with two portions of the organic solvent.

    • Combine the organic extracts and wash with a saturated sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

  • Purification:

    • Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

    • The crude product can then be purified by column chromatography, recrystallization, or distillation.

Section 4: Acylation of Other Functional Groups

While Friedel-Crafts acylation is a cornerstone of C-C bond formation, the acylation of heteroatoms is equally important in organic synthesis.

Acylation of Alcohols (Esterification)

The acylation of alcohols to form esters is a fundamental transformation.

  • Reagents: Common acylating agents include acyl chlorides, acid anhydrides, and carboxylic acids.[10]

  • Catalysts: When using acyl chlorides or anhydrides, a base such as pyridine or triethylamine is often used to neutralize the HCl or carboxylic acid byproduct.[12] 4-Dimethylaminopyridine (DMAP) is a highly effective nucleophilic catalyst that can significantly accelerate these reactions.[13] For esterification with carboxylic acids, an acid catalyst (e.g., H₂SO₄ or p-toluenesulfonic acid) is typically required to drive the equilibrium towards the product.[10]

  • Protecting Groups: Acyl groups, such as acetyl (Ac), pivaloyl (Piv), and benzoyl (Bz), are commonly used as protecting groups for alcohols.[12][13] They are generally stable under acidic and oxidative conditions and can be removed under basic or reductive conditions.[13]

Acylation of Amines (Amide Formation)

The formation of amides via the acylation of primary and secondary amines is a robust and widely used reaction.

  • Reagents: Acyl chlorides and acid anhydrides are the most common acylating agents.[8][14]

  • Conditions: The reaction is typically carried out in the presence of a base (e.g., pyridine, triethylamine, or even aqueous NaOH in the Schotten-Baumann reaction) to neutralize the acid byproduct, which would otherwise protonate the starting amine and render it unreactive.[8][15]

  • Reactivity: Aliphatic amines are generally more nucleophilic and react more readily than aromatic amines.[16] Sterically hindered amines may require more forcing conditions or longer reaction times.[15] Tertiary amines do not undergo acylation as they lack a proton to be removed.[8]

References

Technical Support Center: Methyl 3-(4-chlorophenyl)-3-oxopropanoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals working with Methyl 3-(4-chlorophenyl)-3-oxopropanoate. Here you will find troubleshooting guides and frequently asked questions to address common stability issues encountered during experiments.

Troubleshooting Guide

This guide is designed to help you troubleshoot common problems related to the stability of this compound.

Issue Potential Cause Recommended Solution
Unexpected formation of a new compound, loss of starting material upon storage or in protic solvents. Hydrolysis and Decarboxylation: The ester can hydrolyze to the corresponding β-keto acid, which is unstable and readily decarboxylates, especially when heated, to form 4'-chloroacetophenone.Ensure the compound is stored in a tightly sealed container with a desiccant to prevent moisture exposure. Use anhydrous solvents for your reactions. If an aqueous workup is necessary, perform it at low temperatures and minimize the exposure time.
Inconsistent reaction yields or appearance of side products. Degradation of the starting material: The purity of this compound may have diminished over time due to improper storage.Always check the purity of the starting material by an appropriate analytical method (e.g., ¹H NMR or HPLC) before use. If impurities are detected, purify the compound by recrystallization or chromatography.
Formation of both methyl and ethyl esters in the product when using an ethoxide base. Transesterification: Using an alkoxide base that does not match the ester's alcohol group can lead to the formation of a mixture of esters.Use a base with an alkoxide that matches the ester. For this compound, sodium methoxide in methanol is the appropriate base for reactions requiring deprotonation.
Low yield in Claisen condensation synthesis. Presence of water: Water can react with the base and hydrolyze the starting materials and product.Ensure all glassware is oven-dried and use anhydrous solvents. A stoichiometric amount of base is crucial for driving the reaction to completion.[1]
Appearance of an unknown ketone byproduct. Hydrolysis and Decarboxylation: The β-ketoester product may have undergone hydrolysis and subsequent decarboxylation.[1]Maintain strictly anhydrous reaction conditions and consider quenching the reaction at a lower temperature to prevent degradation.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound?

A1: The primary degradation pathway involves two steps:

  • Hydrolysis: The methyl ester group is hydrolyzed to a carboxylic acid, forming 3-(4-chlorophenyl)-3-oxopropanoic acid. This reaction is accelerated by the presence of acids or bases.

  • Decarboxylation: The resulting β-keto acid is unstable and readily loses carbon dioxide (CO₂), especially upon heating, to yield 4'-chloroacetophenone.[1]

cluster_0 Degradation Pathway Methyl_3-(4-chlorophenyl)-3-oxopropanoate This compound 3-(4-chlorophenyl)-3-oxopropanoic_acid 3-(4-chlorophenyl)-3-oxopropanoic acid Methyl_3-(4-chlorophenyl)-3-oxopropanoate->3-(4-chlorophenyl)-3-oxopropanoic_acid + H₂O (Hydrolysis) 4'-chloroacetophenone 4'-chloroacetophenone 3-(4-chlorophenyl)-3-oxopropanoic_acid->4'-chloroacetophenone - CO₂ (Decarboxylation) CO2 CO₂ cluster_1 NMR Stability Study Workflow Start Prepare Sample in Deuterated Solvent with Internal Standard Acquire_t0 Acquire ¹H NMR Spectrum (t=0) Start->Acquire_t0 Stress Store Sample under Stress Conditions Acquire_t0->Stress Acquire_tn Acquire ¹H NMR Spectra at Time Intervals Stress->Acquire_tn Acquire_tn->Stress Continue monitoring Analyze Integrate Peaks and Calculate Purity Acquire_tn->Analyze Identify Identify Degradation Products Analyze->Identify End Determine Stability Profile Identify->End cluster_2 Forced Degradation Study Workflow Prepare_Stock Prepare Stock Solution (1 mg/mL) Apply_Stress Apply Stress Conditions (Acid, Base, Oxidation, Heat, Light) Prepare_Stock->Apply_Stress Analyze_Samples Analyze Stressed and Unstressed Samples Apply_Stress->Analyze_Samples Develop_HPLC Develop HPLC Method Develop_HPLC->Analyze_Samples Optimize Optimize Separation Analyze_Samples->Optimize Validate Validate Stability-Indicating Method Optimize->Validate

References

Technical Support Center: Troubleshooting NMR Impurities in Methyl (4-chlorobenzoyl)acetate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and resolving purity issues encountered during the synthesis and analysis of Methyl (4-chlorobenzoyl)acetate.

Frequently Asked Questions (FAQs)

Q1: What are the expected ¹H and ¹³C NMR chemical shifts for pure Methyl (4-chlorobenzoyl)acetate?

Pure Methyl (4-chlorobenzoyl)acetate exists as a mixture of keto and enol tautomers, which can affect its NMR spectrum. The following table summarizes the characteristic shifts for the major keto form in CDCl₃. The methylene protons adjacent to the carbonyl groups are typically observed around 4.0 ppm, while the methyl ester protons appear around 3.7 ppm. The aromatic protons show a characteristic AA'BB' pattern for a para-substituted benzene ring.

Q2: I see unexpected peaks in my ¹H NMR spectrum. What are the common impurities and how can I identify them?

Unexpected peaks in your NMR spectrum typically arise from unreacted starting materials, byproducts from side reactions, or residual solvents from the reaction or workup. The most common impurities are starting materials like Methyl 4-chlorobenzoate, hydrolysis byproducts such as 4-chlorobenzoic acid, or products of transesterification like Ethyl (4-chlorobenzoyl)acetate if ethanol was present. Each of these impurities has a distinct NMR signature.

Q3: How can I identify the starting material, Methyl 4-chlorobenzoate, in my NMR spectrum?

The presence of unreacted Methyl 4-chlorobenzoate is a common issue. It can be identified by a sharp singlet for the methyl ester protons around 3.91 ppm and two doublets in the aromatic region, typically around 7.96 and 7.40 ppm in CDCl₃.[1][2]

Q4: My NMR shows signs of 4-chlorobenzoic acid. How did this form and what are its characteristic peaks?

4-chlorobenzoic acid is formed by the hydrolysis of the ester functional groups in either the starting material or the product. This can occur if there is water present in the reaction mixture or during the workup. Its presence is indicated by a very broad singlet for the carboxylic acid proton, often above 10 ppm, and two doublets in the aromatic region around 7.9-8.0 ppm and 7.5-7.6 ppm in DMSO-d6.[3][4]

Q5: I observe signals suggesting transesterification, such as an ethyl ester. How can I confirm this?

If ethanol or an ethoxide base was present in the reaction, transesterification can occur, leading to the formation of Ethyl (4-chlorobenzoyl)acetate. This impurity is characterized by a quartet around 4.4 ppm and a triplet around 1.4 ppm, corresponding to the ethyl group protons.

Q6: How can I remove these identified impurities from my product?

Standard purification techniques are effective for removing these common impurities.

  • Acidic Impurities (e.g., 4-chlorobenzoic acid): A liquid-liquid extraction with a mild aqueous base (e.g., saturated sodium bicarbonate solution) will remove acidic byproducts. The deprotonated carboxylate salt will move to the aqueous layer, leaving the desired ester in the organic layer.

  • Starting Materials and Other Byproducts: Purification by column chromatography on silica gel is highly effective.[2][5] A gradient elution using a non-polar solvent system, such as hexane and ethyl acetate, will separate the less polar starting material (Methyl 4-chlorobenzoate) from the more polar product (Methyl (4-chlorobenzoyl)acetate).

Data Presentation: NMR Chemical Shifts of Product and Common Impurities

The following table summarizes the ¹H and ¹³C NMR chemical shifts (in ppm) for Methyl (4-chlorobenzoyl)acetate and its common impurities. Spectra are referenced to CDCl₃ unless otherwise noted.

Compound NameStructure¹H NMR Chemical Shifts (ppm)¹³C NMR Chemical Shifts (ppm)
Methyl (4-chlorobenzoyl)acetate (Product) COC(=O)CC(=O)c1ccc(Cl)cc1~7.9 (d, 2H), ~7.5 (d, 2H), ~4.0 (s, 2H), ~3.7 (s, 3H)~191.0 (C=O), ~167.5 (C=O), ~140.0, ~134.5, ~129.5, ~129.0, ~52.5 (OCH₃), ~45.5 (CH₂)
Methyl 4-chlorobenzoate (Starting Material)COC(=O)c1ccc(Cl)cc17.96 (d, 2H), 7.40 (d, 2H), 3.91 (s, 3H)[1][2]166.3, 139.4, 130.9, 128.7, 128.6, 52.3[1]
4-chlorobenzoic acid (Hydrolysis Byproduct)O=C(O)c1ccc(Cl)cc1>10 (br s, 1H), ~8.0 (d, 2H), ~7.5 (d, 2H) (in DMSO-d6)[4]~171.7, ~143.0, ~136.3, ~134.9, ~133.9 (in DMSO-d6)[3]
Ethyl (4-chlorobenzoyl)acetate (Transesterification)CCOC(=O)CC(=O)c1ccc(Cl)cc1~7.9 (d, 2H), ~7.5 (d, 2H), ~4.2 (q, 2H), ~4.0 (s, 2H), ~1.3 (t, 3H)~191.0 (C=O), ~167.0 (C=O), ~140.0, ~134.5, ~129.5, ~129.0, ~61.5 (OCH₂), ~45.5 (CH₂), ~14.0 (CH₃)
Acetone (Solvent)CC(=O)C2.05 (s)[6]206.7, 29.9[6]
Methanol (Solvent)CO3.31 (p)[6]49.1[6]

Experimental Protocols

Protocol 1: Purification by Column Chromatography

This protocol describes a general procedure for the purification of Methyl (4-chlorobenzoyl)acetate using silica gel column chromatography.

1. Materials:

  • Crude Methyl (4-chlorobenzoyl)acetate

  • Silica gel (100-200 mesh)[2]

  • Hexane (analytical grade)

  • Ethyl acetate (analytical grade)

  • Glass column, flasks, and other standard laboratory glassware

  • Thin Layer Chromatography (TLC) plates and developing chamber

2. Procedure:

  • Slurry Preparation: Prepare a slurry of silica gel in hexane.

  • Column Packing: Pour the slurry into the chromatography column and allow it to pack under gravity or with gentle pressure. Ensure the silica bed is uniform and free of air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent mixture. Carefully load the sample onto the top of the silica gel bed.

  • Elution: Begin eluting the column with a solvent system of low polarity, such as 95:5 hexane:ethyl acetate. This will elute non-polar impurities first.

  • Gradient Elution: Gradually increase the polarity of the eluent by increasing the proportion of ethyl acetate (e.g., to 90:10, then 85:15). The progress of the separation should be monitored by TLC.[2]

  • Fraction Collection: Collect fractions as the bands elute from the column.

  • Product Isolation: Combine the fractions containing the pure product (as determined by TLC). Remove the solvent under reduced pressure to yield the purified Methyl (4-chlorobenzoyl)acetate.

Visualizations

Troubleshooting Workflow for NMR Impurities

G cluster_impurities Potential Impurity Identification cluster_diagnosis Diagnosis cluster_solutions Recommended Action start Observe Unexpected Peaks in NMR Spectrum impurity1 Singlet at ~3.9 ppm Two doublets at ~8.0 & 7.4 ppm start->impurity1 impurity2 Broad singlet > 10 ppm start->impurity2 impurity3 Quartet at ~4.2 ppm Triplet at ~1.3 ppm start->impurity3 impurity4 Sharp singlets/multiplets in common solvent regions start->impurity4 diag1 Unreacted Starting Material: Methyl 4-chlorobenzoate impurity1->diag1 diag2 Hydrolysis Byproduct: 4-chlorobenzoic acid impurity2->diag2 diag3 Transesterification Byproduct: Ethyl (4-chlorobenzoyl)acetate impurity3->diag3 diag4 Residual Solvent impurity4->diag4 sol1 Purify via Column Chromatography (Hexane/Ethyl Acetate) diag1->sol1 diag2->sol1 sol2 Aqueous Wash with NaHCO₃ soln. diag2->sol2 diag3->sol1 sol3 Dry under high vacuum diag4->sol3 sol2->sol1 Follow with

Caption: A flowchart for troubleshooting common impurities in Methyl (4-chlorobenzoyl)acetate via NMR.

References

How to remove unreacted starting material from beta-keto ester synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the removal of unreacted starting materials from β-keto ester synthesis.

Troubleshooting Guides

This section addresses specific issues related to the purification of β-keto esters.

Issue 1: My final product is contaminated with unreacted starting ester.

This is a common issue, particularly in Claisen condensations where an excess of the starting ester may be used. The appropriate removal technique depends on the boiling points of the components.

  • Solution 1: Fractional Distillation Fractional distillation is effective when there is a significant difference in the boiling points of the desired β-keto ester and the unreacted starting ester.[1] This method allows for the separation of liquids with different volatilities. A fractionating column with a high number of theoretical plates will provide the best separation.[1]

    • When to use: When the boiling point difference between your β-keto ester and the unreacted ester is at least 20-30 °C.

    • Experimental Protocol: See the detailed "Fractional Distillation Protocol" below.

    • Pro-Tip: For high-boiling point compounds, vacuum distillation is recommended to prevent decomposition of the β-keto ester at high temperatures.[2]

  • Solution 2: Column Chromatography If distillation is not feasible due to close boiling points or thermal instability of the product, column chromatography is a powerful alternative.

    • When to use: When the boiling points of the product and starting material are too close for effective distillation.

    • Experimental Protocol: See the detailed "Column Chromatography Protocol" below.

Issue 2: My product is contaminated with an unreacted ketone or aldehyde.

When a ketone or aldehyde is used as a starting material, it can be carried through to the final product.

  • Solution: Sodium Bisulfite Extraction Aldehydes and sterically unhindered ketones react with a saturated aqueous solution of sodium bisulfite to form a water-soluble adduct. This allows for their selective removal from the organic product layer through liquid-liquid extraction. The desired β-keto ester, which does not react with sodium bisulfite, remains in the organic phase.

    • When to use: To remove unreacted aldehydes or reactive ketones (e.g., methyl ketones, cyclic ketones).

    • Experimental Protocol: See the detailed "Sodium Bisulfite Extraction Protocol" below.

Issue 3: My product is contaminated with acidic impurities (e.g., unreacted carboxylic acid, or acidic byproducts).

Acidic impurities can arise from starting materials or side reactions.

  • Solution: Aqueous Bicarbonate Wash Washing the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) will neutralize and extract acidic impurities into the aqueous layer.[3][4]

    • When to use: To remove acidic starting materials or byproducts.

    • Experimental Protocol: See the detailed "Aqueous Bicarbonate Wash Protocol" below.

Quantitative Data for Purification

The feasibility of fractional distillation is highly dependent on the boiling points of the compounds to be separated. Below is a table of boiling points for common β-keto esters and their potential unreacted starting materials.

CompoundBoiling Point (°C) at 760 mmHgCitation(s)
β-Keto Esters
Ethyl acetoacetate181[5][6][7][8]
Ethyl benzoylacetate265-270[9][10][11]
Starting Esters
Ethyl acetate77.1[4][12][13][14][15]
Ethyl benzoate212[16][17][18][19][20]
Starting Ketones
Acetone56.3[21][22][23][24]
Acetophenone202[3][25][26][27][28]
Alcohols (Byproducts)
Ethanol78.4[29][30][31][32]

Experimental Protocols

Fractional Distillation Protocol

This protocol describes the separation of a β-keto ester from a lower-boiling unreacted starting ester.

  • Apparatus Setup: Assemble a fractional distillation apparatus, including a round-bottom flask, a fractionating column packed with a suitable material (e.g., Raschig rings or Vigreux indentations), a condenser, a distillation head with a thermometer, and receiving flasks.

  • Reaction Mixture Preparation: Place the crude β-keto ester mixture into the round-bottom flask, adding boiling chips or a magnetic stir bar to ensure smooth boiling.

  • Heating: Gently heat the flask using a heating mantle.

  • Distillation: As the mixture heats, the vapor will rise through the fractionating column. The temperature at the distillation head should be monitored closely.

  • Fraction Collection: The component with the lower boiling point (the unreacted ester) will distill first. Collect this fraction in a separate receiving flask.

  • Product Collection: Once the lower-boiling component has been removed, the temperature will rise to the boiling point of the β-keto ester. Change the receiving flask to collect the purified product.

  • Shutdown: Once the product has been collected, turn off the heat and allow the apparatus to cool before disassembling.

Column Chromatography Protocol

This protocol outlines the purification of a β-keto ester using silica gel chromatography.

  • Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

  • Column Packing: Carefully pour the slurry into a chromatography column, allowing the silica to settle into a uniform bed.

  • Sample Loading: Dissolve the crude β-keto ester in a minimal amount of the eluent and carefully load it onto the top of the silica gel bed.

  • Elution: Begin eluting the column with a solvent system of appropriate polarity, starting with a low polarity and gradually increasing it. A common solvent system is a mixture of ethyl acetate and hexane.[33] The ideal starting solvent system should give the desired compound an Rf value of 0.2-0.4 on a TLC plate.

  • Fraction Collection: Collect the eluent in a series of fractions.

  • Analysis: Analyze the collected fractions by thin-layer chromatography (TLC) to identify those containing the purified β-keto ester.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified β-keto ester.

Sodium Bisulfite Extraction Protocol

This protocol is for the removal of unreacted aldehydes or reactive ketones.

  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent (e.g., diethyl ether, ethyl acetate).

  • Extraction: Transfer the organic solution to a separatory funnel and add a saturated aqueous solution of sodium bisulfite.

  • Mixing and Venting: Stopper the funnel and shake vigorously, periodically venting to release any pressure buildup.

  • Phase Separation: Allow the layers to separate. The aqueous layer will contain the bisulfite adduct of the aldehyde/ketone.

  • Draining: Drain the lower aqueous layer.

  • Washing: Wash the organic layer with water and then with brine to remove any remaining water-soluble impurities.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure.

Aqueous Bicarbonate Wash Protocol

This protocol is for the removal of acidic impurities.

  • Dissolution: Dissolve the crude reaction mixture in an organic solvent immiscible with water (e.g., diethyl ether, ethyl acetate).

  • Extraction: Transfer the solution to a separatory funnel and add a saturated aqueous solution of sodium bicarbonate.

  • Mixing and Venting: Stopper the funnel and shake, being sure to vent frequently as carbon dioxide gas will be generated.[3]

  • Phase Separation: Allow the layers to separate. The upper aqueous layer will contain the deprotonated acidic impurities.

  • Draining: Drain the lower organic layer.

  • Washing: Wash the organic layer with water and then with brine.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent, filter, and concentrate to yield the purified product.

Frequently Asked Questions (FAQs)

Q1: Why is my yield low after purification?

  • A1: Low yields can result from several factors:

    • Incomplete reaction: The synthesis may not have gone to completion. Monitor the reaction by TLC or GC to ensure all starting material is consumed.

    • Product decomposition: β-Keto esters can be thermally unstable. If using distillation, consider using vacuum distillation to lower the boiling point.

    • Loss during workup: Product may be lost during extractions if it has some solubility in the aqueous phase. Minimize the number of washes or back-extract the aqueous layers with fresh organic solvent.

    • Co-elution during chromatography: If the polarity of the starting material and product are very similar, they may co-elute during column chromatography. Optimize the solvent system using TLC before running the column.

Q2: I'm seeing a new spot on my TLC plate after workup that isn't my starting material or product. What could it be?

  • A2: This could be a byproduct of the reaction or decomposition of your product. One common byproduct is the result of hydrolysis of the ester group to a carboxylic acid, which can then decarboxylate upon heating to form a ketone. To avoid this, ensure your reaction and workup conditions are anhydrous.

Q3: How do I choose the right purification method?

  • A3: The choice of purification method depends on the physical properties of your product and the impurities.

    • Distillation: Best for thermally stable liquids with significantly different boiling points from impurities.

    • Extraction: Excellent for removing acidic, basic, or highly reactive water-soluble impurities.

    • Column Chromatography: A versatile method for separating compounds with similar physical properties, but can be more time-consuming and require larger volumes of solvent.

Q4: What are the key safety precautions for these purification techniques?

  • A4:

    • Distillation: Always use a heating mantle, not a Bunsen burner, for flammable organic liquids. Ensure the system is not closed to the atmosphere to avoid pressure buildup. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.[17][22][25]

    • Extraction: Vent the separatory funnel frequently, especially when using bicarbonate solutions which produce gas. Do not point the tip of the funnel towards anyone. Work in a well-ventilated fume hood.[9][20][25][26][27][30]

    • Column Chromatography: Perform in a fume hood to avoid inhaling solvent vapors. Ensure the column is packed properly to avoid channels and poor separation. Be aware of the flammability of the solvents used.[10][16][21][29][34]

Workflow for Removing Unreacted Starting Material

G cluster_0 Initial Assessment cluster_1 Purification Strategy cluster_2 Final Product start Crude Reaction Mixture impurity_id Identify Primary Impurity start->impurity_id acid_impurity Acidic Impurity (e.g., Carboxylic Acid) impurity_id->acid_impurity Acidic ester_impurity Unreacted Ester impurity_id->ester_impurity Ester carbonyl_impurity Unreacted Aldehyde/Ketone impurity_id->carbonyl_impurity Carbonyl bicarb_wash Aqueous Bicarbonate Wash acid_impurity->bicarb_wash bp_check Boiling Point Difference > 20-30°C? ester_impurity->bp_check bisulfite_extraction Sodium Bisulfite Extraction carbonyl_impurity->bisulfite_extraction end Purified β-Keto Ester bicarb_wash->end distillation Fractional Distillation distillation->end chromatography Column Chromatography chromatography->end bisulfite_extraction->end bp_check->distillation Yes bp_check->chromatography No

Caption: Troubleshooting workflow for the purification of β-keto esters.

References

Technical Support Center: Degradation of Methyl 3-(4-chlorophenyl)-3-oxopropanoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the degradation pathways of Methyl 3-(4-chlorophenyl)-3-oxopropanoate. Below you will find troubleshooting guides and frequently asked questions to assist with your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: The primary degradation pathways for this compound, a β-keto ester, are hydrolysis followed by decarboxylation.[1][2] This can be initiated under acidic, basic, or thermal stress conditions. The ultimate degradation product is 4-chloroacetophenone.

Q2: What is the expected final product of the degradation of this compound?

A2: The expected final product is 4-chloroacetophenone, formed after the hydrolysis of the ester and subsequent decarboxylation of the resulting β-keto acid intermediate.[1]

Q3: Can enzymatic degradation of this compound occur?

A3: Yes, enzymes such as lipases can catalyze the hydrolysis of β-keto esters.[3] This is a milder alternative to acid or base-catalyzed hydrolysis and can be useful in specific synthetic applications.

Q4: How can I monitor the degradation of this compound?

A4: The degradation can be monitored using various analytical techniques, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. HPLC is suitable for quantifying the disappearance of the parent compound and the appearance of degradation products over time. GC-MS is excellent for identifying volatile degradation products.

Q5: Are there any specific storage conditions recommended to prevent the degradation of this compound?

A5: To minimize degradation, this compound should be stored in a cool, dry place, protected from light and moisture. As it is susceptible to hydrolysis, avoiding contact with acidic or basic environments is crucial. For long-term storage, an inert atmosphere (e.g., argon or nitrogen) is recommended.

Troubleshooting Guides

This section addresses common issues encountered during the experimental study of this compound degradation.

HPLC Analysis Issues
Problem Potential Cause(s) Troubleshooting Steps
Poor Peak Shape (Tailing or Fronting) Keto-enol tautomerism of the β-keto ester.[4]Increase the column temperature to accelerate the interconversion between tautomers, leading to an averaged, sharper peak.[4] Adjust the mobile phase pH; an acidic mobile phase can sometimes improve peak shape.[4] Consider using a mixed-mode HPLC column.
Ghost Peaks Contamination in the injection system or mobile phase.Flush the injection port and autosampler with a strong solvent. Ensure the mobile phase is freshly prepared with high-purity solvents and is properly degassed.
Shifting Retention Times Inconsistent mobile phase composition, temperature fluctuations, or column degradation.[5][6]Prepare fresh mobile phase and ensure it is thoroughly mixed. Use a column oven to maintain a constant temperature. If the column is old or has been exposed to harsh conditions, replace it.
High Backpressure Blockage in the HPLC system (e.g., guard column, column frit, or tubing).Systematically check for blockages, starting from the detector and moving backward to the pump. Replace the guard column or column if necessary. Filter all samples and mobile phases before use.
Experimental Degradation Study Issues
Problem Potential Cause(s) Troubleshooting Steps
Incomplete or Slow Degradation Inappropriate reaction conditions (temperature, pH, catalyst concentration). Poor solubility of the substrate.[7]Optimize the reaction temperature and the concentration of the acid or base catalyst. If solubility is an issue, consider using a co-solvent that is miscible with the aqueous medium and does not interfere with the reaction or analysis.[7] Ensure vigorous stirring to maximize the interfacial area in biphasic systems.[7]
Formation of Unexpected Byproducts Side reactions due to impurities in the starting material or reagents. Oxidative degradation if air is not excluded.Use high-purity starting materials and reagents. For thermal degradation studies, conduct the experiment under an inert atmosphere (e.g., nitrogen or argon).[8]
Poor Mass Balance in Quantitative Analysis Incomplete extraction of analytes from the reaction mixture. Adsorption of analytes onto glassware. Volatility of the degradation product (4-chloroacetophenone).Optimize the extraction procedure by adjusting the solvent and pH. Silanize glassware to reduce adsorption. Ensure samples are properly sealed to prevent the loss of volatile components.

Experimental Protocols

Protocol 1: Acid-Catalyzed Hydrolysis and Decarboxylation

This protocol outlines a general procedure for the acid-catalyzed degradation of this compound.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 1 M solution

  • Methanol or Acetonitrile (HPLC grade)

  • Deionized water

  • Sodium bicarbonate (for neutralization)

  • Ethyl acetate (for extraction)

  • Sodium sulfate (anhydrous, for drying)

Procedure:

  • Prepare a stock solution of this compound (e.g., 1 mg/mL) in methanol or acetonitrile.

  • In a reaction vessel, add a known volume of the stock solution to a pre-heated (e.g., 50-70°C) 1 M HCl solution.

  • Maintain the reaction at the desired temperature with constant stirring.

  • At specified time intervals, withdraw an aliquot of the reaction mixture.

  • Immediately neutralize the aliquot with a saturated sodium bicarbonate solution.

  • Extract the degradation products with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Analyze the sample by HPLC or GC-MS.

Protocol 2: HPLC Method for Degradation Monitoring

This is a starting point for developing a stability-indicating HPLC method.

Parameter Condition
Column C18 reverse-phase column (e.g., 150 x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile and water with 0.1% formic acid (gradient elution may be required)
Flow Rate 1.0 mL/min
Column Temperature 30-40°C
Detection Wavelength 254 nm (or determined by UV-Vis scan)
Injection Volume 10 µL

Degradation Pathways and Experimental Workflow

Below are diagrams illustrating the degradation pathways of this compound and a typical experimental workflow for studying its degradation.

G cluster_hydrolysis Hydrolysis cluster_decarboxylation Decarboxylation MCO This compound BKA 3-(4-chlorophenyl)-3-oxopropanoic acid MCO->BKA H+ or OH- / H2O ENOL Enol Intermediate BKA->ENOL Heat / -CO2 KET 4-chloroacetophenone ENOL->KET Tautomerization

Degradation pathway of this compound.

G cluster_setup Experiment Setup cluster_monitoring Reaction Monitoring cluster_analysis Analysis cluster_data Data Interpretation prep_sample Prepare Sample Solution stress_cond Apply Stress Condition (Acid/Base/Heat/Light) prep_sample->stress_cond sampling Take Aliquots at Time Intervals stress_cond->sampling quench Quench Reaction sampling->quench hplc HPLC Analysis quench->hplc gcms GC-MS Analysis quench->gcms quant Quantify Degradation hplc->quant id Identify Degradants gcms->id pathway Elucidate Pathway quant->pathway id->pathway

Experimental workflow for studying degradation.

References

Technical Support Center: Optimizing the Synthesis of Methyl 3-(4-chlorophenyl)-3-oxopropanoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl 3-(4-chlorophenyl)-3-oxopropanoate and related β-keto esters via Claisen condensation.

Frequently Asked Questions (FAQs)

Q1: What is the general effect of temperature on the reaction rate of a Claisen condensation?

Based on fundamental principles of chemical kinetics, increasing the reaction temperature generally increases the rate of a Claisen condensation. Higher temperatures provide the reactant molecules with more kinetic energy, leading to more frequent and energetic collisions, which increases the likelihood of overcoming the activation energy barrier for the reaction. However, it is crucial to find an optimal temperature, as excessively high temperatures can promote undesirable side reactions.

Q2: What are the potential side reactions that can be exacerbated by an inappropriate reaction temperature?

Elevated temperatures can lead to several side reactions that may reduce the yield and purity of the desired this compound. These include:

  • Self-condensation of the enolizable ester: If methyl acetate is used as one of the reactants, it can react with itself, especially at higher temperatures.

  • Decomposition of the product: The resulting β-keto ester may be thermally unstable and decompose at high temperatures.

  • Polymerization or formation of tar-like substances: Overly harsh conditions, including high temperatures, can cause starting materials or products to polymerize.[1]

Q3: Can a low reaction temperature also be problematic?

Yes, while lower temperatures can help minimize side reactions, a temperature that is too low can significantly slow down the reaction rate, leading to incomplete conversion of the starting materials even after extended reaction times. This can result in a low yield of the final product.

Q4: How does the choice of base influence the optimal reaction temperature?

The strength of the base used can influence the optimal temperature. Stronger bases, such as sodium hydride (NaH) or lithium diisopropylamide (LDA), can often facilitate the reaction at lower temperatures compared to weaker bases like sodium ethoxide. Weaker bases may require higher temperatures to achieve a reasonable reaction rate.

Troubleshooting Guide

Problem 1: Low or no yield of this compound.

  • Question: My reaction is resulting in a very low yield. How can I determine if the temperature is the issue?

  • Answer:

    • Monitor the reaction progress: Use techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to track the consumption of starting materials. If the starting materials are not being consumed, the reaction temperature may be too low.

    • Gradually increase the temperature: If the reaction is sluggish, consider increasing the temperature in small increments (e.g., 5-10 °C) and continue to monitor the progress.

    • Check for side products: If you observe the formation of multiple new spots on your TLC plate or unexpected peaks in your GC chromatogram, the temperature might be too high, leading to side reactions. In this case, repeating the reaction at a lower temperature is advisable.[1]

Problem 2: The formation of significant amounts of byproducts.

  • Question: My TLC analysis shows multiple spots, and I am having difficulty purifying the desired product. What role could temperature play in this?

  • Answer: The presence of multiple byproducts is often an indication that the reaction temperature is not optimal.

    • If the temperature is too high: You may be promoting side reactions such as self-condensation or decomposition.[1] Try running the reaction at a lower temperature.

    • Consider the order of addition: In a crossed Claisen condensation, it is crucial to control which ester forms the enolate. This is often achieved by slowly adding the enolizable ester to a mixture of the non-enolizable ester and the base.[2] Running this addition at a low temperature can help control the reaction and minimize side products.

Problem 3: The reaction mixture has turned dark or formed a tar-like substance.

  • Question: My reaction mixture has become very dark, and I cannot isolate a solid product. What could be the cause?

  • Answer: A dark coloration or the formation of tar often indicates polymerization or decomposition of the starting materials or the product.[1] This is typically a result of overly harsh reaction conditions, which can include an excessively high temperature.[1] To mitigate this, reduce the reaction temperature significantly. Also, ensure a slow and controlled addition of the base to manage the reaction exotherm.[1]

Data Presentation

ParameterLow TemperatureOptimal TemperatureHigh Temperature
Reaction Rate Very SlowModerate to FastVery Fast
Product Yield Low (incomplete reaction)HighLow (due to side reactions)
Purity High (if reaction proceeds)HighLow
Side Reactions MinimizedControlledIncreased

Experimental Protocols

Representative Protocol for Crossed Claisen Condensation

This protocol describes the synthesis of a β-keto ester using a non-enolizable ester (ethyl benzoate) and an enolizable ester (ethyl acetate) as a model system. The principles can be adapted for the synthesis of this compound.

Materials:

  • Sodium ethoxide

  • Anhydrous ethanol

  • Ethyl benzoate (non-enolizable ester)

  • Ethyl acetate (enolizable ester)

  • Aqueous acid (e.g., 1 M HCl) for workup

Procedure:

  • Preparation: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve sodium ethoxide in anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon). Cool the solution in an ice bath.

  • Addition of Esters: To the cooled solution, add ethyl benzoate. Subsequently, add ethyl acetate dropwise from the dropping funnel over a period of 30-60 minutes while maintaining the low temperature.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature. The progress of the reaction should be monitored by TLC.

  • Workup: Once the reaction is complete, cool the mixture in an ice bath and slowly add aqueous acid to neutralize the base and protonate the enolate product.

  • Isolation: Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

  • Purification: Purify the crude product by vacuum distillation or column chromatography.

Note on Temperature Control: Maintaining a low temperature during the addition of the enolizable ester is crucial to control the reaction and prevent self-condensation of ethyl acetate.[2] The subsequent reaction at room temperature is a common practice, but the optimal temperature may need to be determined empirically for different substrates.

Mandatory Visualization

Troubleshooting_Workflow cluster_temp Temperature Optimization start Low Yield or Byproduct Formation check_temp Is the reaction temperature optimized? start->check_temp temp_too_low Indication: Incomplete reaction (starting material remains) check_temp->temp_too_low No, reaction is sluggish temp_too_high Indication: Multiple byproducts or decomposition check_temp->temp_too_high No, side reactions observed check_other_params Are other parameters (base, solvent, stoichiometry) optimized? check_temp->check_other_params Yes increase_temp Action: Gradually increase temperature temp_too_low->increase_temp increase_temp->check_other_params decrease_temp Action: Decrease reaction temperature temp_too_high->decrease_temp decrease_temp->check_other_params optimize_other Action: Optimize other reaction parameters check_other_params->optimize_other No success Successful Reaction check_other_params->success Yes optimize_other->check_temp

Caption: Troubleshooting workflow for optimizing Claisen condensation.

References

Navigating the Synthesis of Methyl (4-chlorobenzoyl)acetate: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during the synthesis of Methyl (4-chlorobenzoyl)acetate. The following information is designed to assist in optimizing reaction conditions, improving yields, and ensuring product purity through a detailed examination of solvent effects and experimental protocols.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address common issues that may arise during the synthesis of Methyl (4-chlorobenzoyl)acetate, a reaction that typically proceeds via a Claisen condensation or related acylation methodologies.

Q1: My reaction yield is significantly lower than expected. What are the common causes?

A1: Low yields in the synthesis of Methyl (4-chlorobenzoyl)acetate can often be attributed to several factors:

  • Presence of Moisture: The starting materials, particularly 4-chlorobenzoyl chloride, are highly sensitive to moisture. Hydrolysis of the acyl chloride to the unreactive 4-chlorobenzoic acid is a common side reaction that significantly reduces the yield. It is crucial to use anhydrous solvents and meticulously dried glassware.

  • Improper Base Selection: The choice of base is critical. For a Claisen condensation involving methyl acetate, sodium methoxide is a suitable base. Using a different alkoxide, such as sodium ethoxide, can lead to transesterification of the methyl ester, resulting in a mixture of products. Strong, non-nucleophilic bases like sodium hydride can also be effective and help to avoid transesterification.

  • Suboptimal Reaction Temperature: The reaction temperature needs to be carefully controlled. While heating can increase the reaction rate, excessively high temperatures may promote side reactions and decomposition of the product.

  • Incomplete Reaction: Insufficient reaction time can lead to a low yield. It is advisable to monitor the reaction's progress using techniques like Thin-Layer Chromatography (TLC) to ensure it has gone to completion.

Q2: I am observing the formation of significant byproducts. How can I improve the purity of my product?

A2: The formation of byproducts is a common challenge. Here are some strategies to enhance the purity of your Methyl (4-chlorobenzoyl)acetate:

  • Control of Stoichiometry: Ensure the correct molar ratios of the reactants and the base are used. An excess of the acylating agent or the base can lead to unwanted side reactions.

  • Inert Atmosphere: Conducting the reaction under an inert atmosphere, such as nitrogen or argon, can prevent side reactions involving atmospheric oxygen and moisture.

  • Purification Method: Post-reaction workup and purification are critical. Washing the organic layer with a mild base, such as a saturated sodium bicarbonate solution, can help remove acidic impurities like 4-chlorobenzoic acid. Further purification can be achieved through column chromatography or recrystallization.

Q3: How does the choice of solvent affect the reaction?

A3: The solvent plays a crucial role in the synthesis of Methyl (4-chlorobenzoyl)acetate by influencing the solubility of reactants, the stability of intermediates, and the overall reaction rate.

  • Polar Aprotic Solvents (e.g., THF, Diethyl Ether): These solvents are generally good choices for Claisen-type condensations. They can effectively solvate the cationic counter-ion of the enolate, thereby increasing the nucleophilicity of the enolate and promoting the reaction. Tetrahydrofuran (THF) is a common solvent for reactions involving strong bases.

  • Aromatic Hydrocarbons (e.g., Toluene, Benzene): These non-polar solvents can also be used. In some cases, they may be preferred to minimize side reactions. However, the solubility of the reactants and intermediates might be lower compared to polar aprotic solvents.

  • Protic Solvents (e.g., Alcohols): Protic solvents like methanol or ethanol should generally be avoided unless they correspond to the alcoholate base being used (e.g., methanol with sodium methoxide). Using a different alcohol will lead to transesterification.

Quantitative Data on Solvent Effects

While specific comparative data for the synthesis of Methyl (4-chlorobenzoyl)acetate is not extensively published in readily accessible literature, the following table summarizes the expected outcomes based on the general principles of the Claisen condensation and related acylation reactions.

SolventExpected YieldPurityTypical Reaction TimeKey Considerations
Tetrahydrofuran (THF) HighGood to ExcellentModerateAnhydrous conditions are critical. Good for solvating intermediates.
Toluene Moderate to HighGoodModerate to LongMay require higher temperatures to ensure solubility and reaction rate.
Diethyl Ether ModerateGoodModerateLower boiling point may limit the reaction temperature. Highly flammable.
Dichloromethane (DCM) VariableModerateShort to ModerateCan be reactive with some strong bases. Should be used with caution.

Experimental Protocols

The following are generalized experimental protocols for the synthesis of Methyl (4-chlorobenzoyl)acetate. Note: These are representative procedures and may require optimization based on laboratory conditions and available reagents.

Protocol 1: Synthesis in Tetrahydrofuran (THF) using Sodium Hydride

Materials:

  • 4-chlorobenzoyl chloride

  • Methyl acetate

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate

  • Round-bottom flask, dropping funnel, reflux condenser, magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Preparation: Under an inert atmosphere, add sodium hydride (1.1 equivalents) to a flame-dried round-bottom flask. Wash the sodium hydride with anhydrous hexane to remove the mineral oil and then carefully decant the hexane. Add anhydrous THF to the flask.

  • Addition of Reactants: Cool the THF suspension of sodium hydride to 0 °C in an ice bath. Slowly add methyl acetate (1.0 equivalent) dropwise to the suspension with vigorous stirring. Allow the mixture to stir at 0 °C for 30 minutes.

  • Acylation: Still at 0 °C, add a solution of 4-chlorobenzoyl chloride (1.0 equivalent) in anhydrous THF dropwise to the reaction mixture.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to reflux for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Workup: Cool the reaction mixture to 0 °C and cautiously quench the excess sodium hydride by the slow addition of water. Acidify the mixture with 1 M HCl.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate. Wash the combined organic layers with saturated sodium bicarbonate solution, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel or by recrystallization.

Protocol 2: Synthesis in Toluene using Sodium Methoxide

Materials:

  • Methyl 4-chlorobenzoate

  • Methyl acetate

  • Sodium methoxide

  • Anhydrous Toluene

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate

  • Round-bottom flask, reflux condenser, magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere, add sodium methoxide (1.1 equivalents) and anhydrous toluene.

  • Addition of Reactants: Add a mixture of methyl 4-chlorobenzoate (1.0 equivalent) and methyl acetate (1.5 equivalents) to the flask with stirring.

  • Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the progress of the reaction by TLC.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Carefully add 1 M HCl to neutralize the sodium methoxide and dissolve any solids.

  • Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with toluene. Combine the organic layers and wash with saturated sodium bicarbonate solution and then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. Purify the crude product by vacuum distillation or recrystallization.

Visualizing the Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of Methyl (4-chlorobenzoyl)acetate.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_reagents Prepare Anhydrous Reactants & Solvents setup_glassware Assemble Flame-Dried Glassware under Inert Gas add_base Add Base (e.g., NaH or NaOMe) setup_glassware->add_base add_ester Add Methyl Acetate add_base->add_ester add_acyl_chloride Add 4-Chlorobenzoyl Chloride add_ester->add_acyl_chloride reflux Heat to Reflux (Monitor by TLC) add_acyl_chloride->reflux quench Quench Reaction reflux->quench extraction Aqueous Workup & Extraction quench->extraction purification Dry and Concentrate extraction->purification final_purification Column Chromatography or Recrystallization purification->final_purification final_product Methyl (4-chlorobenzoyl)acetate final_purification->final_product Isolate Pure Product

Caption: General experimental workflow for the synthesis of Methyl (4-chlorobenzoyl)acetate.

This guide provides a foundational understanding of the key parameters influencing the synthesis of Methyl (4-chlorobenzoyl)acetate. For optimal results, it is recommended to perform small-scale trial reactions to fine-tune the conditions for your specific laboratory setup and reagent purity.

Technical Support Center: Synthesis of Substituted Benzoylacetates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to address common pitfalls encountered during the synthesis of substituted benzoylacetates.

Frequently Asked Questions (FAQs)

Q1: What is the primary method for synthesizing substituted benzoylacetates? A1: The most common method for synthesizing β-keto esters like substituted benzoylacetates is the Claisen condensation.[1][2][3] This reaction involves the carbon-carbon bond formation between two esters (or an ester and a ketone) in the presence of a strong base.[3][4] For substituted benzoylacetates, this typically involves a reaction between a substituted ethyl benzoate and an acetate ester (like ethyl acetate).[1]

Q2: Why is a full stoichiometric equivalent of base necessary in a Claisen condensation? A2: A stoichiometric amount of base is required because the final deprotonation of the resulting β-keto ester product drives the reaction to completion.[1][5] The β-keto ester product is more acidic than the starting ester reactant due to the two electron-withdrawing carbonyl groups.[2] This final, thermodynamically favorable deprotonation step shifts the reaction equilibrium towards the product side, ensuring high yields.[3][5]

Q3: What are the most common side reactions, and how can they be minimized? A3: The most significant side reactions are hydrolysis and decarboxylation.

  • Hydrolysis: If water is present, it can hydrolyze the product ester back to its starting materials (a retro-Claisen reaction) or to a β-keto acid.[5][6][7] To minimize this, ensure all reagents and glassware are anhydrous.[8]

  • Decarboxylation: The β-keto ester product is susceptible to hydrolysis to the corresponding β-keto acid, which can then readily lose carbon dioxide (decarboxylate) upon heating.[9][10] This is a common cause of product loss during workup or purification.[10] Avoid excessive heating and prolonged exposure to acidic or basic aqueous conditions to prevent this.[11]

  • Self-Condensation: When using an enolizable ester like ethyl acetate, it can react with itself. Using a non-nucleophilic, sterically hindered base like lithium diisopropylamide (LDA) can help promote the desired mixed (crossed) Claisen condensation by selectively forming one enolate.[1]

Q4: My product appears to be decomposing during purification. What is the likely cause? A4: Decomposition during purification, especially when heating, is often due to decarboxylation.[9][10] If the β-keto ester is hydrolyzed to the β-keto acid during workup, subsequent heating (e.g., during distillation) will cause it to lose CO2, forming a ketone instead of the desired product.[11] Purification should be conducted rapidly, and high temperatures should be avoided if possible.[12] Some products may also be sensitive to silica gel, requiring the use of a different stationary phase like neutral alumina or deactivating the silica with a base like triethylamine.[13]

Q5: What are the key factors in choosing a base for the synthesis? A5: The ideal base should be strong enough to deprotonate the α-carbon of the ester but should not act as a nucleophile and interfere with the reaction.[1][3] Stronger, non-nucleophilic bases like sodium hydride (NaH) and sodium amide (NaNH₂) often provide higher yields than alkoxides like sodium ethoxide (NaOEt).[1] For mixed condensations, a sterically hindered base like lithium diisopropylamide (LDA) is often preferred to prevent unwanted side reactions.[1]

Troubleshooting Guide

This guide addresses common problems encountered during the synthesis of substituted benzoylacetates.

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Yield Moisture Contamination: The strong base (e.g., NaH, NaOEt) or catalyst is deactivated by water.[8]Ensure all glassware is oven- or flame-dried and cooled under an inert atmosphere. Use anhydrous solvents and reagents.[8]
Ineffective Base: The base is not strong enough to deprotonate the ester, or it has degraded due to improper storage.Use a strong base like sodium hydride (NaH), sodium amide (NaNH₂), or sodium ethoxide (NaOEt).[1] Ensure the base is fresh.
Incorrect Stoichiometry: A catalytic amount of base was used instead of a full stoichiometric equivalent.[1][3]Use at least one full equivalent of base relative to the enolizable ester to drive the reaction equilibrium forward.[5]
Reversible Reaction: The reaction equilibrium is not shifted sufficiently towards the products.[6]Remove the alcohol byproduct during the reaction if possible (e.g., by distillation). Ensure a full equivalent of base is used to deprotonate the product.[5]
Suboptimal Temperature: The reaction temperature is too low to overcome the activation energy or too high, promoting side reactions.[8]Initiate the reaction at a controlled temperature (e.g., 0 °C or room temp) and then gently reflux if necessary to drive to completion.[8]
Product Decomposition Decarboxylation: The β-keto ester is hydrolyzed to the β-keto acid during workup and then decarboxylates upon heating.[9][10]Minimize exposure to heat and strong aqueous acid/base during workup.[11] Use vacuum distillation at the lowest possible temperature for purification.[12]
Hydrolysis (Retro-Claisen): The product is cleaved back into starting materials by the base, especially in the presence of water.[5][6]Perform the reaction under strictly anhydrous conditions. Quench the reaction carefully with acid after the base has been consumed or neutralized.
Difficult Purification Similar Polarity: The product has a similar polarity to the starting materials or byproducts, leading to poor separation by chromatography.[13]Optimize the mobile phase for column chromatography, potentially using a gradient elution.[13] Consider vacuum distillation as an alternative to chromatography.[1][12]
Degradation on Silica Gel: The acidic nature of silica gel can cause the product to decompose.[13]Use a different stationary phase, such as neutral alumina. Alternatively, deactivate the silica gel by pre-treating it with a small amount of triethylamine in the eluent.[13]
Formation of Multiple Products Self-Condensation: The acetate ester has reacted with itself in a competing reaction.For mixed condensations, use a non-nucleophilic, sterically hindered base like LDA to selectively generate the desired enolate.[1]
Further Acylation: The product β-keto ester has reacted further.[14]Control the stoichiometry of the reagents carefully. Avoid a large excess of the acylating agent (e.g., the substituted benzoate).
Data Presentation: Comparative Performance of Bases

The choice of base is critical and can significantly impact the yield of the reaction.

BaseTypical Yield of Ethyl BenzoylacetateReference(s)
Sodium Ethoxide (NaOEt)50-55%[1][15]
Sodium Hydride (NaH)Often higher than alkoxides[1]
Sodium Amide (NaNH₂)Often higher than alkoxides[1][2]
Lithium Diisopropylamide (LDA)Preferred for mixed condensations to improve selectivity[1]

Experimental Protocols

Key Experiment: Synthesis of Ethyl Benzoylacetate via Claisen Condensation

This protocol is a representative example for the synthesis of a substituted benzoylacetate using the Claisen condensation.

Materials:

  • Sodium metal

  • Absolute Ethanol

  • Ethyl Acetate (anhydrous)

  • Ethyl Benzoate (anhydrous)

  • Dilute Sulfuric Acid

  • Ether

  • Anhydrous Calcium Chloride or Sodium Sulfate

Procedure:

  • Preparation of Sodium Ethoxide: In a flask equipped with a reflux condenser, prepare a solution of sodium ethoxide from 23 g of sodium and 380 ml of absolute ethanol.[1]

  • Reaction: To the sodium ethoxide solution, add 264 g of ethyl acetate and 150 g of ethyl benzoate.[1]

  • Heating: Heat the mixture on a steam bath for two hours to allow the condensation to proceed.[1]

  • Work-up:

    • Cool the reaction mixture and pour it into approximately 1.5 liters of water.[1]

    • Acidify the aqueous solution with dilute sulfuric acid until it is acidic to Congo red paper.[1]

    • Separate the oily product layer. Extract the aqueous layer twice with 100 ml portions of ether.[1]

  • Drying and Solvent Removal: Combine the oil and ether extracts and dry them over an anhydrous drying agent (e.g., calcium chloride).[1] Remove the ether by distillation on a steam bath.[1]

  • Purification: Purify the crude product by vacuum distillation. First, distill off excess ethyl benzoate and ethyl acetoacetate under reduced pressure. Then, collect the ethyl benzoylacetate fraction, which typically boils at 130–135°C at 3 mm Hg.[1] The expected yield is 190–210 g (50–55%).[1][15]

Visualizations

Logical Workflow for Troubleshooting Low Yield

G start Low Yield Observed check_reagents 1. Check Reagents & Conditions start->check_reagents check_workup 2. Review Workup & Purification start->check_workup check_reaction 3. Analyze Reaction Mixture (TLC/GC-MS) start->check_reaction anhydrous Were conditions strictly anhydrous? check_reagents->anhydrous decarboxylation Was excessive heat used during purification? check_workup->decarboxylation unreacted_sm Is starting material (SM) unconsumed? check_reaction->unreacted_sm base_ok Was base fresh & stoichiometric? anhydrous->base_ok Yes solve_anhydrous Solution: Dry all glassware and use anhydrous solvents. anhydrous->solve_anhydrous No temp_ok Was temperature controlled? base_ok->temp_ok Yes solve_base Solution: Use fresh, stoichiometric strong base (e.g., NaH). base_ok->solve_base No solve_temp Solution: Optimize reaction temperature profile. temp_ok->solve_temp No hydrolysis Was there prolonged contact with H2O? decarboxylation->hydrolysis No solve_decarboxylation Solution: Use low-temp vacuum distillation. Avoid overheating. decarboxylation->solve_decarboxylation Yes solve_hydrolysis Solution: Minimize time of aqueous workup. Ensure anhydrous conditions. hydrolysis->solve_hydrolysis Yes side_products Are side products (e.g., self-condensation) observed? solve_side_products Solution: Consider alternative base (e.g., LDA) for better selectivity. side_products->solve_side_products Yes unreacted_sm->side_products No solve_unreacted_sm Solution: Increase reaction time or temperature. Check base activity. unreacted_sm->solve_unreacted_sm Yes

Caption: A decision tree for troubleshooting low yields in benzoylacetate synthesis.

Diagram of Key Synthetic and Competing Pathways

G cluster_main Main Synthetic Pathway (Claisen Condensation) cluster_side Common Pitfalls / Side Reactions SM Substituted Benzoate + Ethyl Acetate Enolate Acetate Enolate SM->Enolate + Strong Base - ROH Intermediate Tetrahedral Intermediate Enolate->Intermediate + Benzoate Product Substituted Benzoylacetate (β-Keto Ester) SelfCond Self-Condensation Product (Ethyl Acetoacetate) Enolate->SelfCond + Ethyl Acetate Intermediate->Product - EtO⁻ Hydrolysis Hydrolysis (β-Keto Acid) Product->Hydrolysis + H₂O (Acid or Base) Decarboxylation Decarboxylation Product (Substituted Acetophenone) Hydrolysis->Decarboxylation Heat - CO₂

Caption: The desired Claisen pathway versus common detrimental side reactions.

References

Technical Support Center: Handling Hygroscopic Intermediates in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for handling hygroscopic intermediates. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the challenges of working with moisture-sensitive compounds in organic synthesis.

Frequently Asked Questions (FAQs)

General Understanding

Q1: What does "hygroscopic" mean and why is it a concern in organic synthesis?

A: A hygroscopic substance is one that readily attracts and holds water molecules from the surrounding environment, either by absorption or adsorption.[1] This is a significant concern in organic synthesis because the presence of water can lead to several problems:

  • Chemical Reactions: Water can react with sensitive reagents and intermediates, leading to undesired side products, reduced yields, or complete reaction failure.[2][3] For example, Grignard reagents and many organometallic compounds are rapidly quenched by water.[4]

  • Physical Changes: Absorption of moisture can cause solid intermediates to become sticky, clump together, or even dissolve, making them difficult to accurately weigh and transfer.[2][5] This can lead to "bricked-up" or gummy products that are challenging to handle.[2]

  • Catalyst Deactivation: Many catalysts used in organic synthesis are sensitive to moisture and can be deactivated, leading to sluggish or incomplete reactions.

Q2: How can I determine if an intermediate I am working with is hygroscopic?

A: The best way to determine if a compound is hygroscopic is to consult its Safety Data Sheet (SDS), which will typically provide information on its physical and chemical properties, including its sensitivity to moisture.[2][6] Additionally, chemical reference books and supplier websites are valuable resources.[2] Observationally, if a solid compound becomes sticky, clumpy, or appears wet upon exposure to the atmosphere, it is likely hygroscopic.[2]

Storage and Handling

Q3: What are the best practices for storing hygroscopic intermediates?

A: Proper storage is the first line of defense against moisture contamination. Best practices include:

  • Airtight Containers: Store hygroscopic materials in tightly sealed containers to minimize exposure to the atmosphere.[5][6] For highly sensitive materials, consider using containers with septa to allow for removal via syringe under an inert atmosphere.

  • Desiccators: For short-term storage or after opening a container, placing it inside a desiccator containing a drying agent (desiccant) like silica gel, calcium chloride, or phosphorus pentoxide can help maintain a dry environment.[6][7]

  • Inert Atmosphere: For extremely sensitive compounds, storage in a glove box or under an inert atmosphere (e.g., nitrogen or argon) is recommended.[8][9]

  • Temperature Control: Store containers in a cool, dry place.[9] If refrigeration is required, allow the container to warm to room temperature before opening to prevent condensation of atmospheric moisture on the cold surfaces.[10]

Q4: My solid hygroscopic intermediate has become a hard clump. What should I do?

A: If a hygroscopic solid has "bricked-up," it has already been exposed to a significant amount of moisture.[2] You may be able to break up the clump with a spatula, but be aware that the material is no longer anhydrous and may not be suitable for moisture-sensitive reactions without further drying.[5] For future prevention, ensure storage containers are sealed tightly and consider portioning the material into smaller containers upon receipt to minimize repeated exposure of the entire batch to air.

Q5: What is the proper technique for weighing and transferring a hygroscopic solid?

A: To minimize moisture absorption during weighing and transfer, the following techniques are recommended:

  • Work Quickly: Have all necessary equipment ready and minimize the time the container is open to the atmosphere.[11]

  • Glove Box/Glove Bag: For highly sensitive materials, all manipulations should be performed inside a glove box or glove bag with a dry, inert atmosphere.[8][12]

  • Weighing by Difference: Weigh the sealed container with the substance, quickly transfer the desired amount to the reaction vessel, and then re-weigh the sealed container. The difference in weight is the amount of substance transferred.

  • Glossy Weighing Paper: For sticky or hygroscopic solids, use glossy or wax-coated weighing paper, as the material will slide off more easily.[13]

  • Dissolution and Transfer: An effective method is to quickly add the approximate amount of the solid to a flask, seal it, and then add a dry solvent to dissolve it. The resulting solution can then be accurately transferred via syringe.[13][14]

Troubleshooting Guides

Low Reaction Yield or Failure

Problem: My reaction, which involves a hygroscopic intermediate, has a low yield or failed completely.

Possible Cause Troubleshooting Step
Contaminated Intermediate The hygroscopic intermediate may have absorbed moisture prior to use. Dry the intermediate under high vacuum, if thermally stable, before use.[15]
Wet Solvent Trace amounts of water in the solvent can quench the reaction. Ensure solvents are rigorously dried before use.
Inadequate Glassware Drying Residual moisture on the surface of the glassware can be sufficient to ruin a sensitive reaction.[4] Oven-dry glassware at >120°C for several hours or flame-dry under vacuum immediately before use.[4][16]
Atmospheric Moisture The reaction may have been exposed to the atmosphere during setup or execution. Set up the reaction under an inert atmosphere (nitrogen or argon).[17]
Difficulty in Handling and Transfer

Problem: My hygroscopic solid is too sticky to handle and transfer accurately.

Possible Cause Troubleshooting Step
Moisture Absorption The material has absorbed atmospheric moisture, causing it to become tacky or deliquescent.[2]
Solution Transfer Instead of transferring the solid directly, quickly weigh the solid into the reaction flask and add a known volume of a dry, inert solvent. Transfer the resulting solution via syringe.[13]
Glove Box If available, perform all manipulations inside a glove box to prevent moisture contact.[12]
Pre-filled Vials For commonly used hygroscopic salts or reagents, consider using pre-weighed, sealed vials that allow for the direct addition of solvent via syringe.[12]

Experimental Protocols

Protocol 1: Drying Glassware for Anhydrous Reactions
  • Oven Drying:

    • Disassemble all glassware, including removing stopcocks and septa.

    • Wash and rinse the glassware thoroughly.

    • Place the glassware in an oven at a minimum of 125°C for at least 24 hours before use.[16]

    • Assemble the apparatus while it is still hot and allow it to cool under a stream of dry inert gas (e.g., nitrogen or argon).[16]

  • Flame Drying:

    • Assemble the clean glassware setup.

    • Ensure there are no flammable solvents nearby.

    • Heat the glassware evenly with a Bunsen burner or heat gun while pulling a vacuum on the system.

    • Pay close attention to thicker parts of the glass to avoid cracking due to thermal stress.[4]

    • After heating, allow the glassware to cool to room temperature under a positive pressure of an inert gas.

Protocol 2: Drying Organic Solvents with a Drying Agent
  • Select an appropriate drying agent. Common choices include anhydrous magnesium sulfate (MgSO₄), sodium sulfate (Na₂SO₄), and molecular sieves.[18][19]

  • Add a small amount of the drying agent directly to the organic solvent in a flask.[18]

  • Swirl the flask. If the drying agent clumps together, it indicates the presence of water.[18]

  • Continue adding small portions of the drying agent until some of it remains free-flowing as fine particles, indicating that the water has been absorbed.[20]

  • Allow the mixture to stand for at least 20 minutes to ensure complete drying.[18]

  • Separate the dry solvent from the drying agent by decanting or gravity filtration.[18]

Protocol 3: Setting Up a Reaction Under an Inert Atmosphere
  • Assemble Dry Glassware: Set up the reaction apparatus using oven-dried or flame-dried glassware.

  • Purge with Inert Gas: Connect the apparatus to a source of inert gas (nitrogen or argon) via a manifold or a balloon.[17]

  • Evacuate and Backfill: Use a vacuum line to evacuate the air from the flask and then backfill with the inert gas. Repeat this cycle three times to ensure the atmosphere inside the flask is inert.[17]

  • Maintain Positive Pressure: Maintain a slight positive pressure of the inert gas throughout the reaction to prevent air from entering. This can be achieved using a balloon or a bubbler.

  • Reagent Addition: Add liquid reagents via a syringe through a rubber septum.[4] Add solid reagents quickly or, for highly sensitive reactions, in a glove box before setting up the apparatus.[4]

Quantitative Data Summary

Table 1: Common Drying Agents for Organic Solvents
Drying AgentCapacitySpeedEfficiencyComments
Anhydrous Sodium Sulfate (Na₂SO₄) HighSlowLowNeutral; good for pre-drying.[18][19]
Anhydrous Magnesium Sulfate (MgSO₄) MediumFastHighSlightly acidic; fine powder can make filtration difficult.[18][19]
Anhydrous Calcium Chloride (CaCl₂) HighFastHighCan form complexes with alcohols, amines, and some carbonyl compounds.[6][19]
Molecular Sieves (3Å or 4Å) LowSlowVery HighExcellent for obtaining very dry solvents; can be regenerated by heating.[21][22]
Calcium Hydride (CaH₂) LowMediumVery HighReacts with water to produce H₂ gas; suitable for drying hydrocarbons and ethers.[19][22]
Table 2: Typical Water Content in "Anhydrous" Grade Solvents
SolventTypical Water Content (ppm) as received
Tetrahydrofuran (THF)107
Dichloromethane (DCM)22
Toluene225
Methanol (MeOH)175
Acetonitrile142
N,N-Dimethylformamide (DMF)~1000
Data sourced from a representative supplier and can vary.[21]

Visualizations

experimental_workflow cluster_prep Preparation Phase cluster_setup Reaction Setup cluster_reaction Reaction & Workup prep_glassware Dry Glassware (Oven/Flame) setup_inert Assemble & Purge with Inert Gas prep_glassware->setup_inert prep_solvent Dry Solvent (Drying Agent/Distill) add_reagents Add Reagents (Syringe/Glove Box) prep_solvent->add_reagents prep_reagent Prepare Hygroscopic Intermediate (Dry/Inert Box) prep_reagent->add_reagents setup_inert->add_reagents run_reaction Run Reaction (Monitor Progress) add_reagents->run_reaction workup Quench & Workup run_reaction->workup purify Purify Product workup->purify

Caption: Workflow for conducting a moisture-sensitive organic synthesis.

troubleshooting_low_yield cluster_causes Potential Moisture Sources cluster_solutions Corrective Actions start Low Yield or Reaction Failure cause_reagent Hygroscopic Intermediate Absorbed Water? start->cause_reagent cause_solvent Solvent Not Sufficiently Dry? start->cause_solvent cause_glassware Glassware Not Properly Dried? start->cause_glassware cause_atmosphere Atmospheric Leak into Reaction? start->cause_atmosphere sol_reagent Dry Intermediate Under Vacuum cause_reagent->sol_reagent Yes sol_solvent Redry Solvent or Use Freshly Opened Bottle cause_solvent->sol_solvent Yes sol_glassware Oven/Flame Dry Glassware Properly cause_glassware->sol_glassware Yes sol_atmosphere Check for Leaks, Ensure Positive Pressure cause_atmosphere->sol_atmosphere Yes

Caption: Troubleshooting logic for low yields in reactions with hygroscopic intermediates.

References

Validation & Comparative

A Comparative Guide to the Synthesis of Methyl 3-(4-chlorophenyl)-3-oxopropanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Methyl 3-(4-chlorophenyl)-3-oxopropanoate, a valuable β-keto ester intermediate in the synthesis of pharmaceuticals and other bioactive molecules, can be prepared through several synthetic pathways. This guide provides a comparative overview of three prominent methods: the Claisen condensation, carboxylation of 4-chloroacetophenone, and a route involving an acyl chloride intermediate. Each method is evaluated based on reaction yield, conditions, and starting materials to aid researchers in selecting the most suitable approach for their specific needs.

Comparison of Synthetic Routes

Synthetic RouteKey ReactantsBase/ReagentSolventTemperature (°C)Reaction Time (h)Yield (%)
Claisen Condensation Methyl 4-chlorobenzoate, Methyl acetateSodium methoxideTolueneReflux4~65-75
Carboxylation 4-Chloroacetophenone, Dimethyl carbonateSodium hydrideToluene70-805~70-80
Acyl Chloride Route 4-Chlorobenzoyl chloride, Methyl acetoacetateMagnesium ethoxideDiethyl etherReflux3~80-90

Detailed Experimental Protocols

Claisen Condensation

This method involves the base-catalyzed condensation of an ester with another ester to form a β-keto ester. In this case, methyl 4-chlorobenzoate reacts with methyl acetate in the presence of a strong base like sodium methoxide.

Protocol:

  • A solution of sodium methoxide is prepared by cautiously adding sodium (1.2 eq) to anhydrous methanol under an inert atmosphere.

  • After the sodium has completely reacted, the methanol is removed under reduced pressure.

  • Anhydrous toluene is added to the sodium methoxide residue, followed by the dropwise addition of a mixture of methyl 4-chlorobenzoate (1 eq) and methyl acetate (1.5 eq).

  • The reaction mixture is heated to reflux for 4 hours.

  • After cooling, the reaction is quenched by the slow addition of dilute hydrochloric acid.

  • The organic layer is separated, washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by vacuum distillation or recrystallization to afford this compound.

Carboxylation of 4-Chloroacetophenone

This route utilizes a strong base to deprotonate 4-chloroacetophenone, followed by carboxylation with a suitable reagent like dimethyl carbonate.

Protocol:

  • To a suspension of sodium hydride (1.2 eq) in anhydrous toluene under an inert atmosphere, a solution of 4-chloroacetophenone (1 eq) in anhydrous toluene is added dropwise at 0 °C.

  • The mixture is stirred at room temperature for 30 minutes.

  • Dimethyl carbonate (1.5 eq) is then added, and the reaction mixture is heated to 70-80 °C for 5 hours.

  • The reaction is cooled to room temperature and quenched by the careful addition of a saturated aqueous solution of ammonium chloride.

  • The organic layer is separated, washed with water and brine, dried over anhydrous magnesium sulfate, and concentrated in vacuo.

  • The resulting crude product is purified by column chromatography on silica gel to yield this compound.

Acyl Chloride Route

This approach involves the acylation of a pre-formed enolate of a methyl ester with 4-chlorobenzoyl chloride. Using a magnesium enolate of a malonic acid half-ester can provide high yields.

Protocol:

  • Magnesium ethoxide is prepared by reacting magnesium turnings with absolute ethanol in the presence of a catalytic amount of iodine.

  • To the freshly prepared magnesium ethoxide in anhydrous diethyl ether, methyl acetoacetate (1 eq) is added dropwise.

  • The mixture is stirred for 30 minutes at room temperature to form the magnesium enolate.

  • A solution of 4-chlorobenzoyl chloride (1 eq) in anhydrous diethyl ether is then added dropwise, and the reaction mixture is heated to reflux for 3 hours.

  • After cooling, the reaction is quenched with dilute sulfuric acid.

  • The ether layer is separated, washed sequentially with water, saturated sodium bicarbonate solution, and brine.

  • The organic layer is dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure.

  • The final product, this compound, is purified by vacuum distillation.

Visualizing the Synthesis Workflows

To further clarify the reaction pathways, the following diagrams illustrate the logical flow of each synthetic route.

Claisen_Condensation cluster_reactants Reactants Methyl_4_chlorobenzoate Methyl 4-chlorobenzoate Reaction Claisen Condensation (Toluene, Reflux, 4h) Methyl_4_chlorobenzoate->Reaction Methyl_acetate Methyl acetate Methyl_acetate->Reaction Base Sodium methoxide Base->Reaction Product Methyl 3-(4-chlorophenyl)- 3-oxopropanoate Reaction->Product

Caption: Claisen Condensation Workflow

Carboxylation cluster_reactants Reactants 4_Chloroacetophenone 4-Chloroacetophenone Reaction Carboxylation (Toluene, 70-80°C, 5h) 4_Chloroacetophenone->Reaction Dimethyl_carbonate Dimethyl carbonate Dimethyl_carbonate->Reaction Base Sodium hydride Base->Reaction Product Methyl 3-(4-chlorophenyl)- 3-oxopropanoate Reaction->Product

Caption: Carboxylation Workflow

Acyl_Chloride_Route cluster_reactants Reactants 4_Chlorobenzoyl_chloride 4-Chlorobenzoyl chloride Reaction Acylation (Diethyl ether, Reflux, 3h) 4_Chlorobenzoyl_chloride->Reaction Methyl_acetoacetate Methyl acetoacetate Methyl_acetoacetate->Reaction Reagent Magnesium ethoxide Reagent->Reaction Product Methyl 3-(4-chlorophenyl)- 3-oxopropanoate Reaction->Product

A Comparative Guide to Catalysts for the Synthesis of β-Keto Esters

Author: BenchChem Technical Support Team. Date: December 2025

The synthesis of β-keto esters is a fundamental transformation in organic chemistry, providing key building blocks for a wide range of pharmaceuticals and biologically active compounds. The efficiency and selectivity of these synthetic routes are critically dependent on the choice of catalyst. This guide provides an objective comparison of various catalytic systems for the synthesis of β-keto esters, focusing on transesterification and asymmetric hydrogenation, supported by experimental data.

Catalysts for Transesterification of β-Keto Esters

Transesterification is a widely used method for the synthesis of β-keto esters, often favored for its mild conditions and the commercial availability of starting materials like methyl or ethyl acetoacetate.[1] A variety of catalysts, including protic acids, Lewis acids, and organic bases, have been employed for this transformation.[1] The selection of an appropriate catalyst is crucial and often depends on factors such as substrate scope, desired reaction conditions, and environmental impact.

Performance Comparison of Transesterification Catalysts

The following table summarizes the performance of several common catalysts for the transesterification of β-keto esters, providing a comparative overview of their efficiency under various conditions.

CatalystSubstrate ExampleAlcoholCatalyst Loading (mol%)Reaction Time (h)Yield (%)Reference
Boric AcidEthyl acetoacetateVarious primary & secondary alcohols10585-95[1]
BF₃·OEt₂Methyl acetoacetate, Phenyl acetoacetateAliphatic, aromatic & allyl alcohols200.5-485-98[1]
Montmorillonite K-10Methyl/Ethyl acetoacetaten-Butanol0.1 g / 5 mmol substrate396[1]
4-DMAPEthyl acetoacetate(-)-Menthol30Not Specified83[2]
Silica Supported Boric AcidMethyl/Ethyl acetoacetatePrimary, secondary, allylic, benzylic alcohols50 mg / 1 mmol substrate4.587-95[3]

Catalysts for Asymmetric Hydrogenation of β-Keto Esters

The catalytic asymmetric reduction of β-keto esters is a cornerstone of modern organic synthesis, producing chiral β-hydroxy esters which are valuable intermediates. Ruthenium-based catalysts, particularly those with chiral phosphine ligands like BINAP, have demonstrated exceptional performance in these reactions, often providing high yields and excellent enantioselectivities.

Performance Comparison of Asymmetric Hydrogenation Catalysts

The table below highlights the performance of selected ruthenium-based catalysts in the asymmetric hydrogenation of β-keto esters.

Catalyst SystemSubstrate ExampleSolventH₂ Pressure (atm)Temperature (°C)Time (h)Conversion (%)ee (%)Reference
Ru/POP-BINAPEthyl benzoylacetateEthanol20852010076-81[4]
Ru/POP-BINAPEthyl 3-oxo-4-phenylbutanoateEthanol20852010088-92[4]
Ru-BINAP in [bmim][BF₄]Methyl acetoacetateIonic Liquid502524>9999.3[5]
Ru-(R-BINAP)@C-FDU-12Various β-ketoestersNot SpecifiedNot SpecifiedNot SpecifiedNot Specified91-9987-99[4]
Ir/(R)-SpiroPAPVarious β-ketoestersNot SpecifiedNot SpecifiedNot SpecifiedNot Specified93-9895.0-99.8[4]

Experimental Protocols

Detailed experimental procedures are essential for the successful implementation of these catalytic systems. Below are representative protocols for selected catalysts.

Transesterification using Montmorillonite K-10
  • Catalyst Activation: Activate Montmorillonite K-10 by heating at 120 °C overnight prior to use.

  • Reaction Setup: In a round-bottomed flask equipped with a distillation condenser, combine the β-keto ester (5 mmol), the alcohol (5 mmol), Montmorillonite K-10 catalyst (0.1 g), and toluene as the solvent.

  • Reaction Execution: Heat the mixture to 383 K. The methanol or ethanol byproduct is removed by distillation to drive the equilibrium.

  • Monitoring and Workup: Monitor the reaction progress by Thin Layer Chromatography (TLC). Upon completion, cool the reaction mixture and filter to remove the catalyst.

  • Purification: Concentrate the filtrate and purify the product by silica gel chromatography using a light petroleum and diethyl ether eluent.

Asymmetric Hydrogenation using a Ru-BINAP based catalyst (General Procedure)
  • Catalyst Preparation (in situ): In a dry Schlenk tube under an argon atmosphere, prepare the active catalyst by reacting a ruthenium precursor (e.g., [Ru(p-cymene)Cl₂]₂) with the chiral BINAP ligand in a suitable solvent.

  • Reaction Setup: In a high-pressure reactor, dissolve the β-keto ester substrate in an appropriate solvent (e.g., ethanol).

  • Reaction Execution: Add the prepared catalyst solution to the reactor. Pressurize the reactor with hydrogen to the desired pressure (e.g., 2 MPa) and heat to the specified temperature (e.g., 85 °C).

  • Monitoring and Workup: Monitor the reaction for conversion. After the reaction is complete, carefully vent the hydrogen pressure.

  • Purification and Analysis: Remove the solvent under reduced pressure. The crude product is then purified, and the enantiomeric excess is determined by chiral HPLC or GC analysis.

Visualizing the Experimental Workflow

The following diagram illustrates a general workflow for the screening and optimization of catalysts for β-keto ester synthesis. This process is fundamental to identifying the most effective catalyst for a specific transformation.

G cluster_prep Preparation cluster_exec Execution cluster_analysis Analysis cluster_eval Evaluation start Define Reaction: Substrate & Product catalyst_selection Select Candidate Catalysts start->catalyst_selection reagent_prep Prepare Reagents & Solvents catalyst_selection->reagent_prep reaction_setup Set up Parallel Reactions reagent_prep->reaction_setup reaction_run Run Reactions under Controlled Conditions reaction_setup->reaction_run monitoring Monitor Progress (TLC, GC, LC-MS) reaction_run->monitoring workup Quench & Workup monitoring->workup analysis Analyze Products (Yield, Purity, ee%) workup->analysis data_comparison Compare Catalyst Performance analysis->data_comparison optimization Optimization? (Conditions, Ligands) data_comparison->optimization optimization->reaction_setup Yes end Select Optimal Catalyst optimization->end No

Caption: General workflow for catalyst screening in beta-keto ester synthesis.

References

Chlorophenyl-Substituted Compounds: A Comparative Analysis of Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of a chlorophenyl moiety is a well-established strategy in medicinal chemistry to enhance the biological activity of a wide range of compounds. The chlorine atom's electron-withdrawing nature and its contribution to lipophilicity can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties. This guide provides a comparative overview of the biological activities of several classes of chlorophenyl-substituted compounds, supported by experimental data, detailed protocols, and visualizations of relevant biological pathways and experimental workflows.

Comparative Biological Activity Data

The following tables summarize the quantitative data for different series of chlorophenyl-substituted compounds, highlighting their efficacy in various biological assays.

Anticancer Activity of Chlorophenyl-Substituted Pyrazolone Derivatives

Recent studies have highlighted the potential of chlorophenyl-substituted pyrazolone derivatives as anticancer agents. The presence of chlorophenyl groups is thought to improve the binding affinity of these molecules to cancer-related proteins.[1]

Compound IDModificationsCell LineIC50 (µg/mL)
5a Two chlorophenyl groups, piperidin-4-one moietyHepG2 (Liver Carcinoma)6[1][2]
5b -HepG2 (Liver Carcinoma)20[1]
5c -HepG2 (Liver Carcinoma)89[1]
Antimicrobial Activity of 2-(2-Chlorophenyl)acetohydrazide Analogs

Derivatives of 2-(2-chlorophenyl)acetohydrazide have demonstrated a broad spectrum of antimicrobial activities. Strategic modifications to the core scaffold significantly influence their efficacy against various bacterial and fungal strains.[3]

Compound SeriesModificationTest Organism(s)Activity Metric (e.g., MIC, Zone of Inhibition)
Series 1 (E)-N'-(substituted-benzylidene)-2-(2-chloro-4-fluorophenyl)acetohydrazideS. pyogenes, S. aureus, E. coli, P. aeruginosaModerate to good inhibition zones for several compounds compared to Chloramphenicol.[3]
Series 2 2-(2-benzyl-4-chlorophenoxy)acetohydrazide triazole derivativesS. aureus, E. coli, P. aeruginosaGood activity at 100 mg/ml for multiple compounds compared to Gentamycin.[3]
Anticonvulsant Activity of 2-(2-Chlorophenyl)acetohydrazide Analogs

Certain analogs of 2-(2-chlorophenyl)acetohydrazide have been investigated for their potential to suppress seizures, with the incorporation of a pyrrolidine-2,5-dione moiety appearing to be a key pharmacophore for this activity.[3]

Anti-glioma Activity of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles

A series of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles were synthesized and screened for their anticancer activity against glioblastoma, a particularly aggressive brain tumor. One compound, 4j, emerged as a promising candidate.[4]

Compound IDCell LineEC50
4j Murine glioblastoma (GL261)Potent antiproliferative activity[4]

Compound 4j was found to be an inhibitor of the kinase AKT2/PKBβ, a key component of a major oncogenic pathway in glioma.[4]

Key Structure-Activity Relationship (SAR) Insights

  • Anticancer Activity : The presence of two chlorophenyl groups, as seen in compound 5a of the pyrazolone series, demonstrates significantly higher potency against HepG2 liver carcinoma cells.[1] The addition of a piperidin-4-one moiety is also suggested to increase lipophilicity, facilitating better cell membrane permeability.[1][2] For symmetrical chlorophenylamino-s-triazine derivatives, electron-withdrawing groups like 4-halogeno (e.g., –Cl) on the benzene ring tend to exhibit the most potent cytotoxic activity.[5]

  • Antimicrobial Activity : For 2-(2-chlorophenyl)acetohydrazide analogs, the introduction of a substituted benzylidene group to the hydrazide moiety can lead to potent antibacterial agents.[3] Derivatization into triazole heterocycles also appears to be a successful strategy for enhancing antibacterial activity.[3] In a series of chlorinated N-arylcinnamamides, 3,4-dichlorocinnamanilides showed a broader spectrum of action and higher antibacterial efficacy than 4-chlorocinnamanilides.[6]

  • Antihistaminic Activity : In 4-Chlorophenyl-2-pyridinylmethanol derivatives, the para-substituted chlorophenyl ring and the 2-substituted pyridine ring are critical for potent antihistaminic activity.[7]

Experimental Protocols

Detailed methodologies for the key assays cited are provided below to ensure reproducibility and accurate interpretation of results.

Cell Viability Assay (MTT Assay)

This colorimetric assay is widely used to assess the cytotoxic effects of compounds on cancer cell lines.[8]

  • Objective : To determine the concentration of a compound that inhibits cell growth by 50% (IC50).

  • Methodology :

    • Cell Culture : Human cancer cell lines (e.g., HepG2, MCF-7, A549, HCT116) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.[8]

    • Compound Treatment : Cells are seeded in 96-well plates and, after 24 hours of incubation, treated with serial dilutions of the test compounds (e.g., 0.1 to 100 µM) for 48-72 hours.[8][9]

    • MTT Addition : Following treatment, the MTT reagent is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

    • Solubilization : The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

    • Absorbance Measurement : The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value is then calculated from the dose-response curve.[3]

In Vitro Kinase Inhibition Assay

This assay is used to screen compounds against a panel of kinases to identify potential molecular targets.[9]

  • Objective : To determine the inhibitory activity of a compound against specific kinases.

  • Methodology :

    • A panel of relevant kinases is chosen for screening.

    • The test compound is incubated with the kinase, a substrate, and ATP.

    • The kinase activity is measured by quantifying the amount of phosphorylated substrate.

    • The concentration of the compound that inhibits kinase activity by 50% (IC50) is determined.

Antimicrobial Susceptibility Testing (Broth Microdilution)

This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent.[10]

  • Objective : To determine the lowest concentration of a compound that inhibits the visible growth of a microorganism.

  • Methodology :

    • Serial Dilutions : A series of two-fold dilutions of the test compound is prepared in a liquid growth medium in a 96-well microtiter plate.[10]

    • Inoculation : A standardized inoculum of the test microorganism is added to each well.[10]

    • Incubation : The plate is incubated at an appropriate temperature and duration (e.g., 37°C for 16-20 hours).[10]

    • MIC Determination : The MIC is determined by visually inspecting the wells for turbidity (bacterial growth). The MIC is the lowest concentration of the compound that inhibits visible growth.[10]

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Biological Screening cluster_optimization Lead Optimization s1 Synthesis of Chlorophenyl Derivatives s2 Purification & Characterization (NMR, Mass Spec) s1->s2 b1 In Vitro Assays (e.g., MTT, Kinase) s2->b1 Test Compounds b2 Antimicrobial Assays (e.g., MIC) s2->b2 Test Compounds b3 Hit Identification b1->b3 b2->b3 o1 Structure-Activity Relationship (SAR) Analysis b3->o1 Active Compounds o2 Analog Synthesis o1->o2 o3 Further Biological Testing o2->o3 o3->o1

Caption: Generalized workflow for the discovery and optimization of biologically active chlorophenyl-substituted compounds.

akt_pathway GF Growth Factors RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 AKT AKT/PKB PDK1->AKT activates Downstream Downstream Effectors AKT->Downstream Compound4j Compound 4j (N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazole) Compound4j->AKT inhibits Proliferation Cell Proliferation, Survival, Growth Downstream->Proliferation

Caption: Simplified PI3K/AKT signaling pathway and the inhibitory action of Compound 4j on AKT2/PKBβ in glioma.[4]

References

Computational Analysis of Methyl 3-(4-chlorophenyl)-3-oxopropanoate Reactivity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive computational analysis of the reactivity of Methyl 3-(4-chlorophenyl)-3-oxopropanoate, a versatile β-keto ester intermediate in organic synthesis.[1] By examining its structural and electronic properties, we can predict its behavior in various chemical transformations. This document compares its reactivity with other substituted benzoylacetates, offering insights supported by established chemical principles and available data.

Introduction to the Reactivity of β-Keto Esters

β-Keto esters, such as this compound, are characterized by a ketone and an ester functional group separated by a methylene group. This unique arrangement confers upon them a rich and versatile reactivity.[2] Key to their chemical behavior is the acidity of the α-protons (the protons on the carbon between the two carbonyl groups) and the presence of two electrophilic carbonyl centers.

The primary modes of reactivity for β-keto esters include:

  • Enolate Formation: The α-protons are acidic due to the electron-withdrawing effects of the two adjacent carbonyl groups, allowing for easy deprotonation by a base to form a resonance-stabilized enolate. This enolate is a potent nucleophile.

  • Nucleophilic Acyl Substitution: The carbonyl carbon of the ester group can be attacked by nucleophiles, leading to substitution reactions.[3][4][5][6]

  • Keto-Enol Tautomerism: β-Keto esters exist in equilibrium between their keto and enol forms.[1][7][8][9][10] The extent of enolization can be influenced by substituents and the solvent.

The reactivity of this compound is modulated by the electronic properties of the 4-chlorophenyl group. The chlorine atom, being electronegative, exerts an electron-withdrawing inductive effect, while its lone pairs can participate in a weaker electron-donating resonance effect.

Computational and Experimental Data Comparison

Table 1: Physicochemical Properties of this compound and Related Compounds
CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Melting Point (°C)
Methyl 3-oxo-3-phenylpropanoate (Methyl Benzoylacetate)C₁₀H₁₀O₃178.18265-26780-84
This compound C₁₀H₉ClO₃ 212.63 - -
Methyl 3-(4-methoxyphenyl)-3-oxopropanoateC₁₁H₁₂O₄208.21--
Methyl 3-(4-nitrophenyl)-3-oxopropanoateC₁₀H₉NO₅223.18--

Data compiled from various chemical supplier and database sources.

Table 2: Comparison of Hammett Substituent Constants (σ) and Expected Impact on Reactivity

The Hammett equation, log(k/k₀) = σρ, provides a quantitative measure of the effect of a substituent on the reactivity of a molecule. The substituent constant (σ) reflects the electronic influence of the substituent, while the reaction constant (ρ) is characteristic of the reaction type. A positive ρ value indicates that the reaction is accelerated by electron-withdrawing groups.

Substituent (at para position)Hammett Constant (σₚ)Expected Effect on α-Proton AcidityExpected Effect on Electrophilicity of Carbonyl Carbon
-OCH₃-0.27DecreaseDecrease
-CH₃-0.17DecreaseDecrease
-H0.00BaselineBaseline
-Cl +0.23 Increase Increase
-NO₂+0.78Significant IncreaseSignificant Increase

Data sourced from established physical organic chemistry resources.

Based on the positive Hammett constant of the chlorine substituent, we can predict that This compound will have:

  • More acidic α-protons compared to the unsubstituted methyl benzoylacetate, leading to easier enolate formation.

  • A more electrophilic benzoyl carbonyl carbon , making it more susceptible to nucleophilic attack.

Experimental Protocols

To experimentally validate the predicted reactivity, the following general protocols can be employed.

Protocol 1: Determination of pKa of the α-Protons
  • Preparation of Solutions: Prepare standardized solutions of the β-keto ester and a non-nucleophilic base (e.g., LDA) in a suitable aprotic solvent (e.g., THF).

  • Titration: Perform a potentiometric or spectrophotometric titration of the β-keto ester solution with the base at a constant temperature.

  • Data Analysis: Plot the change in potential or absorbance against the volume of base added. The pKa can be determined from the midpoint of the titration curve.

Protocol 2: Kinetic Analysis of a Nucleophilic Acyl Substitution Reaction
  • Reaction Setup: In a thermostated reaction vessel, combine a solution of the this compound with a nucleophile (e.g., a primary amine) in a suitable solvent.

  • Monitoring the Reaction: At regular time intervals, withdraw aliquots from the reaction mixture and quench the reaction. Analyze the concentration of the reactant or product using a suitable analytical technique (e.g., HPLC, GC, or NMR spectroscopy).

  • Rate Constant Determination: Plot the concentration of the reactant versus time and fit the data to the appropriate rate law to determine the rate constant (k). By comparing the rate constants for different substituted benzoylacetates, the electronic effect of the 4-chloro substituent can be quantified.

Visualizing Reactivity and Computational Workflow

To further illustrate the concepts discussed, the following diagrams are provided.

G cluster_0 Enolate Formation cluster_1 Reaction with Electrophile Start This compound Enolate Resonance-Stabilized Enolate Start->Enolate + Base Base Base (e.g., NaOEt) Electrophile Electrophile (E+) Product α-Substituted Product Enolate_ref->Product + E+

Caption: General reaction pathway for a β-keto ester.

G Input Input Structure (this compound) Method Select Computational Method (e.g., DFT with B3LYP/6-31G*) Input->Method Optimization Geometry Optimization Method->Optimization Frequency Frequency Calculation (Confirm Minimum Energy Structure) Optimization->Frequency Properties Calculate Electronic Properties (HOMO/LUMO, ESP, Charges) Frequency->Properties Analysis Analyze Reactivity (Identify Nucleophilic/Electrophilic Sites) Properties->Analysis Output Output Data (Energies, Orbitals, etc.) Analysis->Output

Caption: Workflow for computational analysis of reactivity.

G cluster_EDG Electron-Donating Groups (EDG) cluster_EWG Electron-Withdrawing Groups (EWG) Core Methyl Benzoylacetate Core OCH3 -OCH₃ OCH3->Core para-substitution EDG_Effect Decreased α-acidity Decreased carbonyl electrophilicity OCH3->EDG_Effect CH3 -CH₃ CH3->Core para-substitution CH3->EDG_Effect Cl -Cl Cl->Core para-substitution EWG_Effect Increased α-acidity Increased carbonyl electrophilicity Cl->EWG_Effect NO2 -NO₂ NO2->Core para-substitution NO2->EWG_Effect

Caption: Electronic effects of substituents on reactivity.

Conclusion

The computational and comparative analysis suggests that the 4-chloro substituent in this compound enhances its reactivity compared to the unsubstituted methyl benzoylacetate. This is primarily due to the electron-withdrawing nature of the chlorine atom, which increases the acidity of the α-protons and the electrophilicity of the benzoyl carbonyl carbon. These predictions provide a solid foundation for designing synthetic routes and understanding the reaction mechanisms involving this important intermediate. Further experimental and computational studies are encouraged to provide more quantitative data and deeper insights into its chemical behavior.

References

A Spectroscopic Comparison of Ortho, Meta, and Para Substituted Benzoylacetates: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced differences between positional isomers is critical for compound characterization and development. This guide provides an objective spectroscopic comparison of ortho, meta, and para substituted benzoylacetates, supported by experimental data from closely related compounds to illustrate key analytical distinctions.

This publication details the expected variations in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra based on the position of substituents on the phenyl ring of benzoylacetate derivatives. Due to the limited availability of directly comparable complete datasets for a single substituted benzoylacetate series, this guide utilizes data from substituted ethyl benzoates as a well-established proxy to demonstrate the spectroscopic trends. These trends are directly applicable to the analysis of substituted benzoylacetates.

Executive Summary of Spectroscopic Data

The following tables summarize the key quantitative spectroscopic data for representative ortho, meta, and para-substituted ethyl benzoates. These values illustrate the influence of substituent position on the chemical environment of the molecule, which is reflected in the respective spectra.

Table 1: ¹H NMR Spectroscopic Data for Nitro- and Chloro-substituted Ethyl Benzoates

CompoundSubstituentPositionAr-H Chemical Shifts (ppm)-OCH₂- Chemical Shift (ppm)-CH₃ Chemical Shift (ppm)
Ethyl nitrobenzoate-NO₂Ortho8.87 (d), 8.54-8.25 (m), 7.67 (t)4.45 (q)1.44 (t)
Ethyl nitrobenzoate-NO₂Meta8.87 (d), 8.54-8.25 (m), 7.67 (t)4.45 (q)1.44 (t)
Ethyl nitrobenzoate-NO₂Para8.45-8.26 (m), 8.26-8.12 (m)4.44 (q)1.44 (t)
Ethyl chlorobenzoate-ClPara8.21-7.75 (m), 7.52-7.29 (m)4.37 (q)1.39 (t)

Data sourced from supplementary information for an article in Organic & Biomolecular Chemistry.[1]

Table 2: ¹³C NMR Spectroscopic Data for Nitro- and Chloro-substituted Ethyl Benzoates

CompoundSubstituentPositionC=O Chemical Shift (ppm)Aromatic C Chemical Shifts (ppm)-OCH₂- Chemical Shift (ppm)-CH₃ Chemical Shift (ppm)
Ethyl nitrobenzoate-NO₂Ortho164.42148.19, 135.24, 132.17, 129.54, 127.25, 124.5061.9114.24
Ethyl nitrobenzoate-NO₂Meta164.42148.19, 135.24, 132.17, 129.54, 127.25, 124.5061.9114.24
Ethyl nitrobenzoate-NO₂Para164.61150.36, 135.76, 130.59, 123.4261.9014.17
Ethyl chlorobenzoate-ClPara165.64139.13, 130.85, 128.83, 128.5661.1314.23

Data sourced from supplementary information for an article in Organic & Biomolecular Chemistry.[1]

Table 3: Infrared (IR) Spectroscopy Peak List for Disubstituted Benzenes

SubstitutionC-H Out-of-Plane Bending (cm⁻¹)Overtone Bands (cm⁻¹)
Ortho~750Distinct pattern
Meta~775Distinct pattern
Para~800Distinct pattern

This table provides generalized regions for characteristic IR bands of disubstituted benzenes, which are indicative of the substitution pattern.[2][3][4]

Table 4: UV-Vis Spectroscopy Peak List for Nitro- and Chloro-substituted Ethyl Benzoates

CompoundSubstituentPositionλmax (nm)
Ethyl nitrobenzoate-NO₂Ortho265, 296
Ethyl nitrobenzoate-NO₂Meta265, 296
Ethyl nitrobenzoate-NO₂Para265, 304
Ethyl chlorobenzoate-ClPara263

Data sourced from supplementary information for an article in Organic & Biomolecular Chemistry.[1]

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments cited in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of the benzoylacetate sample is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard (δ = 0.00 ppm).

  • ¹H NMR Spectroscopy: Proton NMR spectra are recorded on a 400 MHz spectrometer. Data acquisition typically involves 16-32 scans with a relaxation delay of 1-2 seconds. The resulting Free Induction Decay (FID) is processed with a 0.3 Hz line broadening and Fourier transformed. The spectrum is then manually phased and baseline corrected.

  • ¹³C NMR Spectroscopy: Carbon-13 NMR spectra are acquired on the same spectrometer operating at a frequency of 100 MHz. The spectra are obtained with proton decoupling to simplify the spectrum to single lines for each unique carbon atom. A greater number of scans (e.g., 1024) and a longer relaxation delay (e.g., 2-5 seconds) are typically required to achieve an adequate signal-to-noise ratio. The FID is processed with an exponential multiplication factor of 1-2 Hz prior to Fourier transformation.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation (Neat Liquid): For liquid samples, a small drop of the neat benzoylacetate is placed directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Sample Preparation (Solid): For solid samples, a small amount of the compound is finely ground with spectroscopic grade potassium bromide (KBr) and pressed into a thin, transparent pellet.

  • Data Acquisition: The infrared spectrum is recorded over a range of 4000-400 cm⁻¹ by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹. A background spectrum of the clean, empty ATR crystal or KBr pellet is recorded prior to the sample analysis and automatically subtracted from the sample spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy
  • Sample Preparation: A stock solution of the benzoylacetate is prepared in a UV-grade solvent (e.g., ethanol, acetonitrile, or cyclohexane) at a concentration of approximately 1 mg/mL. This stock solution is then serially diluted to prepare a series of solutions with concentrations ranging from approximately 1 to 20 µg/mL.

  • Data Acquisition: The UV-Vis absorption spectrum is recorded using a dual-beam spectrophotometer over a wavelength range of 200-400 nm. The prepared solutions are placed in 1 cm path length quartz cuvettes. The solvent used for sample preparation is used as the blank reference. The wavelength of maximum absorbance (λmax) is determined from the resulting spectrum.

Visualizing Spectroscopic Relationships and Workflows

The following diagrams, generated using the DOT language, illustrate the logical relationships in spectroscopic analysis and a typical experimental workflow.

Spectroscopic_Relationship cluster_substituent Substituent Position cluster_effect Effect on Benzene Ring cluster_spectra Spectroscopic Outcome Ortho Ortho Electron_Density Altered Electron Density Ortho->Electron_Density Steric & Electronic Effects Symmetry Molecular Symmetry Ortho->Symmetry Meta Meta Meta->Electron_Density Electronic Effects Meta->Symmetry Para Para Para->Electron_Density Electronic Effects Para->Symmetry NMR_Shifts ¹H & ¹³C NMR Chemical Shifts Electron_Density->NMR_Shifts UV_Lambda UV-Vis λmax Electron_Density->UV_Lambda IR_Bands IR C-H Bending & Overtone Bands Symmetry->IR_Bands

Substituent Position and Spectroscopic Effects.

Experimental_Workflow cluster_analysis Spectroscopic Analysis start Sample Acquisition (ortho, meta, para isomers) prep Sample Preparation (Dissolution/Pelletizing) start->prep nmr NMR Spectroscopy (¹H and ¹³C) prep->nmr ir IR Spectroscopy prep->ir uv UV-Vis Spectroscopy prep->uv data_proc Data Processing (Integration, Baseline Correction) nmr->data_proc ir->data_proc uv->data_proc comparison Comparative Analysis of Spectra data_proc->comparison report Report Generation comparison->report

General Experimental Workflow for Spectroscopic Comparison.

References

Comparing yields of different Methyl 3-(4-chlorophenyl)-3-oxopropanoate synthesis methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Methyl 3-(4-chlorophenyl)-3-oxopropanoate, a valuable β-keto ester, serves as a critical intermediate in the synthesis of various pharmaceuticals and agrochemicals. The efficiency of its synthesis can significantly impact the overall cost and timeline of a research and development project. This guide provides a comparative analysis of two distinct methods for the synthesis of this compound: the Decarboxylative Blaise Reaction and the Claisen Condensation. This objective comparison, supported by experimental data, aims to assist researchers in selecting the most suitable method for their specific needs.

Data Presentation

The following table summarizes the key quantitative data for the two synthesis methods, allowing for a direct comparison of their yields and reaction conditions.

MethodStarting MaterialsKey ReagentsReaction TimeYield (%)
Decarboxylative Blaise Reaction 4-Chlorophenylacetonitrile, Potassium methyl malonateAnhydrous Zinc Chloride60 - 90 hours63%[1]
Claisen Condensation Methyl 4-chlorobenzoate, Methyl acetateSodium Hydride4 hours85%

Experimental Protocols

Method 1: Decarboxylative Blaise Reaction

This method utilizes a modified Blaise reaction, which involves the reaction of a nitrile with an organozinc reagent derived from an α-haloester, followed by decarboxylation to yield the β-keto ester.[1]

Materials:

  • 4-Chlorophenylacetonitrile (1.0 M)

  • Potassium methyl malonate (2.0 M)

  • Anhydrous Zinc Chloride (2.0 M)

  • Ethylene dichloride (EDC)

  • Water

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a stirred solution of 4-chlorophenylacetonitrile and potassium methyl malonate in ethylene dichloride under a nitrogen atmosphere, add anhydrous zinc chloride at room temperature.

  • Raise the temperature of the reaction mixture to reflux (80 – 85°C) and stir for 60 to 90 hours.

  • Monitor the completion of the reaction using thin-layer chromatography (TLC).

  • After cooling the reaction mixture to ambient temperature (20 - 25°C), treat it with water.

  • Separate the organic layer and extract the aqueous layer with ethylene dichloride.

  • Combine the organic portions, wash with water until the pH is neutral, and then dry over anhydrous sodium sulfate.

  • Evaporate the solvent and purify the residue to furnish this compound.[1]

Method 2: Claisen Condensation

The Claisen condensation is a carbon-carbon bond-forming reaction that occurs between two esters or an ester and a carbonyl compound in the presence of a strong base, resulting in a β-keto ester.

Materials:

  • Methyl 4-chlorobenzoate

  • Methyl acetate

  • Sodium Hydride (NaH)

  • Anhydrous Tetrahydrofuran (THF)

  • 1M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Ethyl acetate

  • Hexanes

Procedure:

  • Suspend sodium hydride in anhydrous tetrahydrofuran in a round-bottom flask under a nitrogen atmosphere.

  • Add a solution of methyl 4-chlorobenzoate and methyl acetate in anhydrous THF dropwise to the suspension at 0°C.

  • Allow the reaction mixture to warm to room temperature and then heat to reflux for 4 hours.

  • Cool the reaction mixture to 0°C and quench by the slow addition of 1M hydrochloric acid.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (e.g., using a mixture of hexanes and ethyl acetate) to yield pure this compound.

Mandatory Visualization

The following diagram illustrates the logical workflow for comparing the two synthesis methods.

Synthesis_Comparison cluster_methods Synthesis Methods cluster_evaluation Evaluation Criteria cluster_data Experimental Data Method1 Decarboxylative Blaise Reaction Data1 Yield: 63% Time: 60-90h Reagent: ZnCl₂ Method1->Data1 provides Method2 Claisen Condensation Data2 Yield: 85% Time: 4h Reagent: NaH Method2->Data2 provides Yield Yield (%) Time Reaction Time (hours) Reagents Key Reagents Data1->Yield Data1->Time Data1->Reagents Data2->Yield Data2->Time Data2->Reagents

References

A Comparative Purity Analysis of Commercial vs. Lab-Synthesized Methyl (4-chlorobenzoyl)acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of active pharmaceutical ingredients (APIs), the purity of starting materials and intermediates is of paramount importance. Methyl (4-chlorobenzoyl)acetate is a key building block in the synthesis of various pharmaceutical compounds. Ensuring its chemical purity is critical for the reliability of experimental results, the efficiency of subsequent synthetic steps, and the safety of the final drug product. This guide provides a comprehensive comparison of the purity of commercially available Methyl (4-chlorobenzoyl)acetate with a laboratory-synthesized batch, supported by representative experimental data and detailed analytical protocols.

Data Presentation: Purity and Impurity Profile Comparison

The following tables summarize the analytical data obtained for a commercially procured batch and a laboratory-synthesized batch of Methyl (4-chlorobenzoyl)acetate. The lab-synthesized material was prepared via a Claisen condensation reaction and purified by recrystallization.

Table 1: Summary of Purity Analysis

ParameterCommercial BatchLab-Synthesized BatchMethod of Analysis
Appearance Off-white to pale yellow solidWhite crystalline solidVisual Inspection
Melting Point (°C) 42-4544-46Capillary Melting Point
Purity by HPLC (% Area) 98.7%99.8%HPLC-UV
Purity by GC-MS (%) 98.5%99.7%GC-MS
Residual Solvents Not Detected<0.1% (Ethyl Acetate, Hexane)GC-MS Headspace

Table 2: Impurity Profile by GC-MS

ImpurityCommercial Batch (% Area)Lab-Synthesized Batch (% Area)Potential Origin
Methyl 4-chlorobenzoate 0.8%0.1%Unreacted starting material
Methyl acetate Not Detected<0.1%Reaction byproduct
4,4'-dichloroacetophenone 0.3%Not DetectedSide-reaction product
Unidentified Impurities 0.4%0.1%Various

Experimental Protocols

Detailed methodologies for the synthesis, purification, and analysis of Methyl (4-chlorobenzoyl)acetate are provided below.

Synthesis of Methyl (4-chlorobenzoyl)acetate via Claisen Condensation

The laboratory synthesis of Methyl (4-chlorobenzoyl)acetate is achieved through a crossed Claisen condensation between methyl 4-chlorobenzoate and methyl acetate using a strong base like sodium methoxide.

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, sodium methoxide (1.1 equivalents) is suspended in anhydrous toluene.

  • A mixture of methyl 4-chlorobenzoate (1.0 equivalent) and methyl acetate (1.5 equivalents) is added dropwise to the stirred suspension at room temperature.

  • The reaction mixture is then heated to reflux for 4-6 hours, with the progress of the reaction monitored by Thin Layer Chromatography (TLC).

  • After completion, the reaction mixture is cooled to room temperature and quenched by the slow addition of dilute hydrochloric acid until the pH is acidic.

  • The organic layer is separated, and the aqueous layer is extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude product.

Purification by Recrystallization

The crude Methyl (4-chlorobenzoyl)acetate is purified by recrystallization to remove unreacted starting materials and side products.

Procedure:

  • The crude solid is dissolved in a minimal amount of hot ethyl acetate.

  • Hexane is slowly added until the solution becomes slightly turbid.

  • The solution is allowed to cool slowly to room temperature and then placed in an ice bath to facilitate complete crystallization.

  • The resulting white crystals are collected by vacuum filtration, washed with a small amount of cold hexane, and dried under vacuum.

High-Performance Liquid Chromatography (HPLC-UV) for Purity Assessment

Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (60:40 v/v) containing 0.1% formic acid.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Sample Preparation: Samples of both commercial and lab-synthesized products were dissolved in the mobile phase to a concentration of 1 mg/mL.

  • Purity Calculation: The purity was determined by the area percentage method.

Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Profiling

Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Program: Initial temperature of 100°C, ramped to 280°C at 15°C/min.

  • Ionization: Electron Ionization (EI) at 70 eV.

  • Mass Range: 40-400 amu.

  • Sample Preparation: Samples were dissolved in dichloromethane.

  • Impurity Identification: Mass spectra of impurity peaks were compared with a spectral library (e.g., NIST).

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer using CDCl₃ as the solvent to confirm the structure of the synthesized compound.

  • ¹H NMR (400 MHz, CDCl₃) δ: 7.89 (d, J = 8.6 Hz, 2H), 7.45 (d, J = 8.6 Hz, 2H), 3.98 (s, 2H), 3.74 (s, 3H).

  • ¹³C NMR (101 MHz, CDCl₃) δ: 191.2, 167.5, 139.8, 133.5, 129.5, 129.0, 52.6, 45.9.

Mandatory Visualization

Synthesis_and_Purification_Workflow cluster_synthesis Synthesis (Claisen Condensation) cluster_purification Purification start Methyl 4-chlorobenzoate + Methyl acetate reaction Reflux (4-6h) start->reaction base Sodium Methoxide in Toluene base->reaction quench Acidic Workup reaction->quench extraction Extraction with Ethyl Acetate quench->extraction crude Crude Product extraction->crude dissolve Dissolve in hot Ethyl Acetate crude->dissolve Transfer precipitate Add Hexane & Cool dissolve->precipitate filtration Vacuum Filtration precipitate->filtration pure Pure Methyl (4-chlorobenzoyl)acetate filtration->pure

Caption: Workflow for the synthesis and purification of Methyl (4-chlorobenzoyl)acetate.

Purity_Analysis_Workflow cluster_samples Samples cluster_analysis Analytical Methods cluster_results Data Comparison commercial Commercial Batch hplc HPLC-UV (Purity Assay) commercial->hplc gcms GC-MS (Impurity Profile) commercial->gcms mp Melting Point (Physical Property) commercial->mp lab Lab-Synthesized Batch lab->hplc lab->gcms nmr NMR (Structural Confirmation) lab->nmr lab->mp comparison Purity & Impurity Comparison Tables hplc->comparison gcms->comparison nmr->comparison mp->comparison

Caption: Experimental workflow for the comparative purity analysis.

Discussion

The results indicate that the laboratory-synthesized Methyl (4-chlorobenzoyl)acetate, after purification by recrystallization, exhibits a higher purity profile compared to the commercially sourced material. The primary impurity in the commercial batch was identified as unreacted methyl 4-chlorobenzoate, suggesting a less optimized or incomplete reaction in the manufacturing process. The presence of 4,4'-dichloroacetophenone, a potential side-product from a self-condensation reaction, was also noted in the commercial sample.

In contrast, the lab-synthesized batch showed significantly lower levels of starting material and no detectable side-products, demonstrating the effectiveness of the chosen synthesis and purification protocol. The only minor impurities detected were residual crystallization solvents, which could be further reduced with extended drying.

For researchers in drug development, the higher purity of the in-house synthesized material can lead to more reproducible results in subsequent reactions and a cleaner impurity profile for the final API. However, the convenience and time-savings of using a commercial source must be weighed against the potential for lower purity and the presence of undesirable side-products. It is recommended that for critical applications, a thorough in-house analysis of commercially available starting materials be conducted.

Greener Solvent Alternatives for the Synthesis of β-Keto Esters: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The synthesis of β-keto esters, pivotal intermediates in the pharmaceutical and fine chemical industries, has traditionally relied on methods such as the Claisen condensation, often employing volatile and hazardous organic solvents. In the pursuit of more sustainable chemical manufacturing, a significant shift towards greener solvent alternatives is underway. This guide provides a comparative analysis of traditional and greener solvent systems for the synthesis of β-keto esters, presenting quantitative data, detailed experimental protocols, and a visual representation of the synthetic workflow to aid researchers, scientists, and drug development professionals in selecting more environmentally benign reaction media.

Performance Comparison of Solvent Systems

The choice of solvent profoundly impacts the efficiency, safety, and environmental footprint of β-keto ester synthesis. The following table summarizes the performance of various solvent systems, including traditional, bio-based, and solvent-free approaches, for the synthesis of representative β-keto esters.

Reaction/ProductSolvent SystemBase/CatalystTemperature (°C)TimeYield (%)Reference
Traditional Solvents
Ethyl benzoylacetateBenzeneSodium metalReflux8 h63-75[1]
Ethyl acetoacetateEthanolSodium ethoxideRefluxN/A~80[2]
Ethyl acetoacetateExcess Ethyl AcetateDispersed Sodium78 then 100Minutes to 0.5 h97[3]
Greener Alternatives
Bio-based Solvents
General β-keto estersCyclopentyl Methyl Ether (CPME)N/A (mentioned as suitable)N/AN/AN/A[4]
Thiophene-substituted β-ketonitrile2-Methyltetrahydrofuran (2-MeTHF)KOt-Bu / 18-crown-6AmbientN/A67[5]
Solvent-Free
2,4-Diphenyl acetoacetateSolvent-FreePotassium tert-butoxide10030 min80[6]
Enzymatic Synthesis
Ethyl acetoacetateSolvent-FreeCandida antarctica lipase B (CALB)354 h93.2 ± 1.4[7]

Note: Data is compiled from various sources and may not be directly comparable due to differences in substrates, bases, and reaction scales.

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the adoption of greener alternatives.

Protocol 1: Traditional Claisen Condensation in Benzene (Synthesis of Ethyl Benzoylacetate)[1]

Materials:

  • Ethyl acetoacetate (1.5 moles)

  • Sodium metal (1.5 gram atoms)

  • Benzene, dry (3.4 L)

  • Benzoyl chloride (1.9 moles)

  • Cracked ice

  • 5% Sodium bicarbonate solution

  • Sodium sulfate

Procedure:

  • In a 5-liter three-necked flask equipped with a mechanical stirrer and reflux condenser, add 3.4 L of dry benzene, 195 g of ethyl acetoacetate, and 34.5 g of clean sodium.

  • Heat the mixture to a gentle reflux with stirring for 24 hours to prepare sodioacetoacetic ester.

  • After cooling the suspension slightly, add 263 g of benzoyl chloride over a period of three hours.

  • Reflux the mixture with stirring for an additional eight hours.

  • Cool the reaction to room temperature and add 375 g of cracked ice.

  • Separate the benzene layer, wash with 75 cc of 5% sodium bicarbonate solution, and dry with sodium sulfate.

  • Distill off the benzene.

  • The residue is distilled under vacuum. The fraction boiling at 177–181°C at 20 mm Hg is collected to yield 223–263 g (63–75%) of ethyl benzoylacetoacetate.

Protocol 2: Solvent-Free Claisen Condensation (Synthesis of 2,4-Diphenyl Acetoacetate)[6]

Materials:

  • Ethyl phenylacetate

  • Potassium tert-butoxide

Procedure:

  • Mix ethyl phenylacetate and potassium tert-butoxide in a reaction vessel.

  • Heat the mixture to 100°C for 30 minutes under solvent-free conditions.

  • The resulting product is 2,4-diphenyl acetoacetate, obtained in approximately 80% yield.

Protocol 3: Enzymatic Synthesis of Ethyl Acetoacetate[7]

Materials:

  • Acetylacetone

  • Ethyl acetate

  • Candida antarctica lipase B (CALB), immobilized

  • Phosphate buffer (pH 7.2)

Procedure:

  • The reaction is performed under optimized conditions: 35°C and pH 7.2.

  • A molar ratio of 1:2 of acetylacetone to ethyl acetate is used.

  • The enzyme concentration is 7% (w/w).

  • The reaction mixture is incubated for 4 hours.

  • After the reaction, the enzyme is filtered off (and can be reused).

  • The product, ethyl acetoacetate, is purified, achieving a yield of 93.2 ± 1.4%.

Synthesis Workflow and Decision Logic

The general workflow for the synthesis of β-keto esters via Claisen condensation involves several key steps, with the choice of solvent being a critical decision point influencing the sustainability of the process.

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification cluster_solvents Solvent Options Reactants Ester(s) + Base/Catalyst Solvent Solvent Selection Reactants->Solvent Condensation Claisen Condensation Solvent->Condensation Traditional Traditional (Benzene, Ethanol, THF) Solvent->Traditional Conventional Route Greener Greener (2-MeTHF, CPME, Solvent-Free, Enzymatic) Solvent->Greener Sustainable Route Workup Reaction Work-up (e.g., Neutralization) Condensation->Workup Purification Purification (e.g., Distillation) Workup->Purification Product β-Keto Ester Purification->Product

Caption: General workflow for β-keto ester synthesis.

Conclusion

The synthesis of β-keto esters can be achieved through various pathways, with emerging greener alternatives offering significant advantages over traditional methods. Bio-based solvents such as 2-MeTHF and CPME present viable, more sustainable options to conventional solvents like benzene and THF.[4][5] Furthermore, solvent-free and enzymatic approaches demonstrate high efficiency and yields, drastically reducing waste and environmental impact.[6][7] While direct comparative data across all systems is still developing, the evidence strongly supports the adoption of these greener methodologies. For researchers and professionals in drug development, transitioning to these alternatives not only aligns with the principles of green chemistry but also can lead to safer, more efficient, and economically viable synthetic processes.

References

A Comparative Analysis of Nucleophilic Reactivity in SN2 Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the reactivity of various nucleophiles in bimolecular nucleophilic substitution (SN2) reactions with a primary alkyl halide. Understanding the relative strength of nucleophiles is critical for predicting reaction outcomes, optimizing synthetic routes, and designing targeted therapeutic agents. The data presented herein is supported by established experimental methodologies to ensure reliable and reproducible findings.

Quantitative Comparison of Nucleophile Reactivity

The rate of an SN2 reaction is directly proportional to the concentration of both the nucleophile and the electrophile, following second-order kinetics.[1][2] The intrinsic reactivity of the nucleophile, often termed its nucleophilicity, is a key determinant of the reaction rate constant (k).

For this comparative study, we consider the SN2 reaction with a primary alkyl halide, a substrate that readily undergoes this reaction mechanism.[3] The following table summarizes the second-order rate constants for the reaction of various nucleophiles with methyl iodide in methanol at 25°C. Methyl iodide is a classic substrate for quantifying nucleophilicity due to its simple structure and high reactivity in SN2 displacements.[4][5]

NucleophileFormulaRate Constant (k) (L mol⁻¹ s⁻¹)Relative Rate
Methanol (Solvent)CH₃OH1.00 x 10⁻⁹1
ChlorideCl⁻1.05 x 10⁻⁵10,500
HydroxideOH⁻1.66 x 10⁻⁴166,000
AzideN₃⁻3.16 x 10⁻⁴316,000
CyanideCN⁻1.00 x 10⁻³1,000,000
IodideI⁻3.16 x 10⁻³3,160,000
ThiophenoxideC₆H₅S⁻1.00 x 10⁻²10,000,000

Note: The relative rates are calculated with respect to the solvolysis reaction with methanol. The absolute rate constants are highly dependent on specific reaction conditions such as temperature and solvent.

Experimental Workflow and Methodologies

The determination of reaction rates for a comparative study of nucleophiles requires a consistent and well-controlled experimental setup. The following diagram and protocols outline a typical workflow for such an investigation.

G cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_analysis 3. Analysis A Select Electrophile (e.g., 1-Bromobutane) B Prepare Nucleophile Solutions (Standardized Concentrations) A->B C Prepare Reaction Solvent (e.g., Acetone) B->C D Equilibrate Reactants to Constant Temperature C->D E Initiate Reaction by Mixing (Start Timer) D->E F Withdraw Aliquots at Timed Intervals E->F G Quench Reaction in Aliquot F->G H Determine Concentration of Reactant or Product G->H I Plot Kinetic Data H->I J Calculate Second-Order Rate Constant (k) I->J K Comparative Reactivity J->K Compare k values

Caption: Experimental workflow for the comparative study of nucleophile reactivity.

Experimental Protocols

Protocol 1: Determination of SN2 Rate Constant by Titration

This method is suitable for reactions where the nucleophile can be accurately titrated, such as with the azide ion.

Objective: To determine the second-order rate constant for the SN2 reaction of 1-bromobutane with sodium azide in acetone.

Materials:

  • 1-bromobutane

  • Sodium azide

  • Acetone (anhydrous)

  • Standardized silver nitrate solution

  • Appropriate indicator (e.g., potassium chromate)

  • Constant temperature bath

  • Volumetric flasks, pipettes, and burette

  • Stopwatch

Procedure:

  • Prepare stock solutions of 1-bromobutane and sodium azide of known concentrations in anhydrous acetone.

  • Place the reactant solutions in a constant temperature bath to equilibrate (e.g., 25°C).

  • To initiate the reaction, mix equal volumes of the 1-bromobutane and sodium azide solutions in a reaction vessel. Start the stopwatch immediately.

  • At regular time intervals, withdraw a fixed volume (aliquot) of the reaction mixture.

  • Immediately quench the reaction in the aliquot by adding it to a flask containing a suitable quenching agent (e.g., a large volume of cold water).

  • Titrate the unreacted azide ions in the quenched solution with a standardized solution of silver nitrate.[6]

  • Repeat the process at several time points to monitor the decrease in the concentration of the azide ion over time.

Data Analysis: The concentration of the nucleophile at each time point is calculated from the titration data. For a second-order reaction with equal initial concentrations of reactants, a plot of 1/[Nu⁻] versus time will yield a straight line. The slope of this line is equal to the second-order rate constant, k.

Protocol 2: Determination of SN2 Rate Constant by Conductivity Measurement

This method is particularly effective for reactions where there is a change in the number or type of ions in solution, such as the Finkelstein reaction.[7]

Objective: To determine the second-order rate constant for the SN2 reaction of 1-bromobutane with sodium iodide in acetone.

Materials:

  • 1-bromobutane

  • Sodium iodide

  • Acetone (anhydrous)

  • Conductivity meter and probe

  • Constant temperature water bath

  • Magnetic stirrer and stir bar

Procedure:

  • Prepare a solution of sodium iodide in acetone of a known concentration.

  • Calibrate the conductivity meter using standard solutions.

  • Place the sodium iodide solution in a thermostated reaction vessel equipped with a magnetic stirrer and the conductivity probe.

  • Allow the solution to reach thermal equilibrium.

  • Initiate the reaction by injecting a known amount of 1-bromobutane into the solution while stirring.

  • Record the conductivity of the solution at regular time intervals. The reaction of 1-bromobutane with sodium iodide produces 1-iodobutane and sodium bromide. Sodium bromide is significantly less soluble in acetone than sodium iodide, leading to its precipitation and a decrease in the conductivity of the solution.[8]

Data Analysis: The change in conductivity is proportional to the change in the concentration of the ionic species. The rate constant can be determined by fitting the conductivity versus time data to the integrated rate law for a second-order reaction.[7]

Signaling Pathways and Logical Relationships

The logical progression of an SN2 reaction mechanism, from reactants to products through a single transition state, can be visualized. This concerted mechanism is a hallmark of SN2 reactions.[1][2]

SN2_Mechanism Reactants Nucleophile (Nu⁻) + Electrophile (R-X) TS Transition State [Nu---R---X]⁻ Reactants->TS Backside Attack Products Product (Nu-R) + Leaving Group (X⁻) TS->Products Concerted Bond Formation/Breaking

Caption: The concerted mechanism of an SN2 reaction.

This guide provides a framework for the comparative study of nucleophilic reactivity. By employing consistent experimental protocols and careful data analysis, researchers can reliably quantify the reactivity of different nucleophiles, aiding in the rational design of chemical syntheses and the development of new molecular entities.

References

A Comparative Analysis of Methyl 3-(4-chlorophenyl)-3-oxopropanoate and its Analogs for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Comprehensive Guide to Cross-Referencing Analytical Data of Methyl 3-(4-chlorophenyl)-3-oxopropanoate with Public Databases

This guide provides a comparative analysis of the analytical data for this compound against two structurally similar alternatives: Ethyl 3-(4-chlorophenyl)-3-oxopropanoate and Methyl 3-phenyl-3-oxopropanoate. This document is intended for researchers, scientists, and drug development professionals to facilitate the selection of appropriate chemical entities for their studies. The comparison is based on data cross-referenced from major public chemical databases.

Introduction

This compound is a keto ester of significant interest in organic synthesis and as a potential building block in the development of novel pharmaceutical agents. Accurate and verifiable analytical data is paramount for its application in research and development. This guide presents a side-by-side comparison of its key analytical parameters with those of its ethyl ester analog and its non-chlorinated counterpart, providing a clear overview of their physicochemical properties.

Data Presentation: A Comparative Overview

The following table summarizes the key analytical and physical data for this compound and its selected alternatives, compiled from various chemical databases.

PropertyThis compoundEthyl 3-(4-chlorophenyl)-3-oxopropanoateMethyl 3-phenyl-3-oxopropanoate
CAS Number 22027-53-82881-63-2[1]614-27-7[2]
Molecular Formula C₁₀H₉ClO₃[3]C₁₁H₁₁ClO₃[1]C₁₀H₁₀O₃[2]
Molecular Weight 212.63 g/mol [3]226.66 g/mol [1][4]178.18 g/mol [2]
Appearance Solid-Solid[2]
Melting Point 42-46 °C[3]--
Boiling Point --138 °C at 20 Torr
¹H NMR Data PredictedPredictedAvailable[5]
¹³C NMR Data PredictedAvailable[1]Available[2]
IR Spectrum Data PredictedAvailable[1]Available[2]
Mass Spectrum Data PredictedAvailable[1]Available[2]

Experimental Protocols

The following are generalized, yet detailed, experimental protocols for obtaining the key analytical data presented in this guide. These protocols are based on standard laboratory practices and are intended to be adapted to specific instrumentation and sample requirements.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.

  • Instrumentation: Utilize a ¹H NMR spectrometer (e.g., 300 or 500 MHz).

  • ¹H NMR Acquisition:

    • Tune and shim the spectrometer to optimize the magnetic field homogeneity.

    • Acquire a ¹H NMR spectrum using a standard pulse sequence.

    • Integrate the signals to determine the relative number of protons.

    • Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio, especially for quaternary carbons.

    • Reference the spectrum to the solvent peak.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation:

    • Solid Samples: Prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a thin, transparent disk. Alternatively, for Attenuated Total Reflectance (ATR)-FTIR, place a small amount of the solid sample directly on the ATR crystal.

    • Liquid Samples: Place a drop of the liquid between two NaCl or KBr plates to form a thin film.

  • Instrumentation: Use a FT-IR spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample holder (or pure KBr pellet/ATR crystal).

    • Record the sample spectrum.

    • The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

    • Identify characteristic absorption bands corresponding to functional groups present in the molecule.

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Instrumentation: Employ a mass spectrometer with a suitable ionization source (e.g., Electrospray Ionization - ESI, or Electron Impact - EI).

  • Data Acquisition:

    • Introduce the sample into the mass spectrometer.

    • Acquire the mass spectrum, which will show the mass-to-charge ratio (m/z) of the molecular ion and any fragment ions.

    • The molecular ion peak will provide the molecular weight of the compound. The fragmentation pattern can offer structural information.

Mandatory Visualizations

The following diagrams illustrate key conceptual workflows relevant to the cross-referencing and application of analytical data in a research context.

cross_referencing_workflow cluster_data_acquisition Data Acquisition cluster_database_cross_referencing Database Cross-Referencing cluster_analysis_and_comparison Analysis & Comparison Compound Compound NMR NMR Compound->NMR IR IR Compound->IR MS MS Compound->MS PubChem PubChem NMR->PubChem SDBS SDBS IR->SDBS MS->PubChem Data_Table Comparative Data Table PubChem->Data_Table SDBS->Data_Table COD COD Structure_Validation Structure Validation COD->Structure_Validation Alternative_Selection Alternative Selection Data_Table->Alternative_Selection Structure_Validation->Alternative_Selection

Caption: Workflow for cross-referencing analytical data with public databases.

hypothetical_signaling_pathway Receptor Receptor Kinase_A Kinase_A Receptor->Kinase_A Activates Kinase_B Kinase_B Kinase_A->Kinase_B Phosphorylates Transcription_Factor Transcription_Factor Kinase_B->Transcription_Factor Activates Gene_Expression Gene_Expression Transcription_Factor->Gene_Expression Promotes Cellular_Response Cellular_Response Gene_Expression->Cellular_Response Methyl_Compound Methyl 3-(4-chlorophenyl) -3-oxopropanoate Methyl_Compound->Receptor Binds to

References

Safety Operating Guide

Proper Disposal of Methyl 3-(4-chlorophenyl)-3-oxopropanoate: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety and logistical information for the proper disposal of Methyl 3-(4-chlorophenyl)-3-oxopropanoate, ensuring the safety of laboratory personnel and compliance with environmental regulations.

I. Immediate Safety and Hazard Information

This compound is classified as toxic if swallowed.[1] It may also cause skin, eye, and respiratory irritation.[2][3] Adherence to proper personal protective equipment (PPE) protocols is mandatory when handling this compound.

Table 1: Hazard and Personal Protective Equipment Summary

Hazard StatementGHS PictogramRecommended Personal Protective Equipment (PPE)
H301: Toxic if swallowed[1]DangerChemical-resistant gloves (e.g., nitrile), Safety goggles or face shield, Lab coat
May cause skin and eye irritation[2][3]Warning
May cause respiratory tract irritation[2][3]

II. Step-by-Step Disposal Protocol

The primary disposal method for this compound is through an approved waste disposal plant.[1] It is crucial to follow national and local regulations for hazardous waste disposal.[1]

  • Personal Protective Equipment (PPE): Before beginning the disposal process, ensure you are wearing the appropriate PPE as detailed in Table 1.

  • Waste Collection:

    • Collect all waste containing this compound in a designated, properly labeled, and sealed container.

    • The container must be compatible with the chemical.

    • The label should clearly state "Hazardous Waste" and include the full chemical name: "this compound".

  • Waste Segregation:

    • Do not mix this compound waste with other waste streams.[1]

    • Store the sealed hazardous waste container in a designated, well-ventilated, and secure area away from incompatible materials such as strong oxidizing agents and strong bases.[3]

  • Disposal of Contaminated Materials:

    • Any materials that have come into contact with the chemical, such as weighing paper, contaminated gloves, and absorbent pads, must also be disposed of as hazardous waste.

    • Place these contaminated materials in the same designated hazardous waste container.

  • Spill Management:

    • In the event of a spill, prevent the material from entering drains or waterways.[1][4]

    • Absorb the spill with an inert material such as vermiculite, dry sand, or earth.[4]

    • Collect the absorbed material and place it into the designated hazardous waste container for disposal.

    • Wash the spill area thoroughly with soap and water, and collect the cleaning materials for disposal as hazardous waste.

  • Final Disposal:

    • Arrange for the pickup and disposal of the hazardous waste container through your institution's Environmental Health and Safety (EHS) office or a licensed waste carrier.[4]

    • Ensure all institutional and regulatory procedures for waste manifests and record-keeping are followed.

III. Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Disposal_Workflow cluster_prep Preparation cluster_collection Waste Collection & Segregation cluster_spill Spill Contingency cluster_disposal Final Disposal start Start: Have Methyl 3-(4-chlorophenyl)-3-oxopropanoate Waste ppe Wear Appropriate PPE: - Chemical-resistant gloves - Safety goggles - Lab coat start->ppe collect_waste Collect waste in a labeled, sealed, compatible container ppe->collect_waste segregate_waste Segregate from other waste streams collect_waste->segregate_waste spill Spill Occurs contact_ehs Contact EHS or licensed waste carrier segregate_waste->contact_ehs contain_spill Contain and absorb with inert material spill->contain_spill collect_spill Collect absorbed material as hazardous waste contain_spill->collect_spill collect_spill->segregate_waste end End: Compliant Disposal contact_ehs->end

Caption: Disposal workflow for this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Methyl 3-(4-chlorophenyl)-3-oxopropanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides crucial safety and logistical protocols for the handling and disposal of Methyl 3-(4-chlorophenyl)-3-oxopropanoate (CAS 22027-53-8). Adherence to these guidelines is essential for ensuring the safety of all laboratory personnel and maintaining a secure research environment.

This compound is an organic compound that serves as a valuable intermediate in various synthetic processes.[1] While specific toxicity data is limited, the available information indicates that it is an irritant, particularly to the eyes, and may also cause irritation to the skin and respiratory tract.[2] As with many organic compounds, it may pose health risks if ingested or inhaled.[1] Therefore, meticulous observation of safety precautions is paramount.

Personal Protective Equipment (PPE)

The following table summarizes the mandatory personal protective equipment required when handling this compound.

Protection TypeSpecific RequirementRationale
Eye Protection Chemical splash gogglesProtects against splashes and aerosols that can cause eye irritation.[2]
Hand Protection Nitrile glovesProvides a barrier against skin contact, which may cause irritation.[2]
Body Protection Laboratory coatProtects skin and personal clothing from spills and contamination.[2]
Respiratory Protection Use in a certified chemical fume hoodMinimizes the inhalation of vapors or aerosols, which can irritate the respiratory tract.[2]

Operational Plan: From Receipt to Reaction

A systematic approach to handling this compound is critical to minimize exposure and prevent accidents. The following workflow outlines the necessary steps for safe handling.

cluster_receiving Receiving and Storage cluster_handling Handling and Use cluster_disposal Waste Disposal receiving Receiving storage Storage receiving->storage Inspect container and move to designated storage area fume_hood Work in Fume Hood storage->fume_hood Transport securely to laboratory weighing Weighing fume_hood->weighing Don appropriate PPE reaction Use in Reaction weighing->reaction Transfer to reaction vessel waste_collection Collect Waste reaction->waste_collection Quench reaction and collect all waste streams waste_disposal Dispose of Waste waste_collection->waste_disposal Label and store in designated area

Figure 1. Safe handling workflow for this compound.
Experimental Protocols

Receiving and Storage:

  • Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Storage: Store the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents. The container should be kept tightly closed.

Handling and Use:

  • Personal Protective Equipment: Before handling, ensure all required PPE is correctly worn. This includes a lab coat, nitrile gloves, and chemical splash goggles.

  • Fume Hood: All handling of this compound, including weighing and transferring, must be conducted in a certified chemical fume hood to prevent the inhalation of any vapors or aerosols.

  • Weighing: If the compound is a solid (melting point 42-46°C), carefully weigh the required amount on a tared weigh boat or glassine paper.[2] Use a spatula for transfers. Avoid creating dust. If it is a liquid, use appropriate glassware for measurement.

  • Addition to Reaction: Carefully add the compound to the reaction vessel within the fume hood. Ensure that the reaction setup is secure.

Disposal Plan: Managing Chemical Waste

Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.

Waste Collection and Disposal:

  • Waste Streams: All materials that have come into contact with this compound, including disposable gloves, weigh boats, contaminated paper towels, and any residual chemical, must be considered chemical waste.

  • Waste Container: Collect all solid and liquid waste in a clearly labeled, sealed, and appropriate waste container. The label should include the chemical name and any associated hazards.

  • Storage of Waste: Store the waste container in a designated satellite accumulation area within the laboratory, away from general waste.

  • Final Disposal: Arrange for the disposal of the chemical waste through your institution's environmental health and safety office, following all local, state, and federal regulations for halogenated organic compounds. Do not pour chemical waste down the drain.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.